molecular formula C14H20FN3OSi B123446 Simeconazole CAS No. 149508-90-7

Simeconazole

货号: B123446
CAS 编号: 149508-90-7
分子量: 293.41 g/mol
InChI 键: YABFPHSQTSFWQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Simeconazole ( 149508-90-7) is a systemic conazole fungicide with a molecular formula of C₁₄H₂₀FN₃OSi and a molecular weight of 293.42 g/mol . It is a broad-spectrum sterol demethylation inhibitor (DMI) with FRAC code 3, which makes it highly effective against a range of fungal pathogens by disrupting ergosterol biosynthesis . Its systemic properties allow it to be absorbed by roots and translocated throughout the plant, providing both protective and curative action . Field research has demonstrated its high efficacy against major rice diseases, including rice kernel smut and false smut, with optimal application timing identified at 1-5 weeks before heading . Furthermore, its application scope extends beyond cereals to the protection of fruits, vegetables, and soybeans, targeting pathogens such as powdery mildew, rusts, and blights . The compound is chiral and typically used as a racemate, and advanced enantioselective analytical methods using GC-MS/MS have been developed for its precise determination in complex food matrices like cucumber, tomato, apple, and wheat . This makes this compound a versatile and valuable tool for researchers studying innovative crop protection strategies and the environmental fate of chiral pesticides.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFPHSQTSFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057980
Record name Simeconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149508-90-7
Record name Simeconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149508-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simeconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simeconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIMECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

simeconazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole is a triazole fungicide that exhibits broad-spectrum activity against a variety of plant pathogenic fungi. Its mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical and chemical properties, and mechanism of action. Detailed experimental protocols for assessing its antifungal activity are also presented, along with a summary of its known biological efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antifungal agents.

Chemical Identity

This compound is chemically known as α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol. It is a silicon-containing triazole, a characteristic that contributes to its unique properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 149508-90-7[1]
IUPAC Name 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol[1]
Molecular Formula C₁₄H₂₀FN₃OSi[1]
Molecular Weight 293.41 g/mol [1]

Synonyms: this compound has been referred to by various names in literature and commercial products. A comprehensive list of synonyms is provided below.

Table 2: Synonyms of this compound

Synonym
SANLIT[1]
MOGARIT[1]
F-155[1]
Sipconazole
UNII-S74F9FQA9F[1]
2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[1]
α-(4-Fluorophenyl)-α-(trimethylsilylmethyl)-1H-1,2,4-triazole-1-ethanol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and understanding its behavior in biological systems.

Table 3: Physicochemical Data of this compound

PropertyValue
Melting Point 118-119 °C
Boiling Point 434.1 ± 55.0 °C (Predicted)
Density 1.20 g/cm³
Log P (Octanol/Water Partition Coefficient) 3.2
Vapor Pressure 5.4 x 10⁻⁵ Pa (at 25 °C)
Water Solubility 57.5 mg/L (at 20 °C)
Physical State White crystalline solid[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene. This enzyme is responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters the fluidity and integrity of the membrane, leading to impaired fungal growth and, ultimately, cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 FF_MAS 4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol FF_MAS->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol This compound This compound This compound->Erg11 Inhibits Erg11->FF_MAS

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro antifungal activity of this compound. These protocols are based on established and standardized methods for antifungal susceptibility testing.

Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

2. Preparation of Microdilution Plates:

  • Use sterile 96-well microtiter plates.

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. Each well should contain 100 µL of the diluted compound.

3. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

  • Harvest conidia or yeast cells by flooding the agar surface with sterile 0.85% saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

  • Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free growth control. The endpoint can be determined visually or by using a spectrophotometric reader.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antifungal susceptibility.

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar or another suitable agar medium and pour into sterile Petri dishes to a uniform depth.

2. Inoculum Preparation:

  • Prepare a fungal inoculum as described in the broth microdilution method (Step 3).

  • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum.

3. Application of this compound:

  • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound.

  • Aseptically place the disks onto the surface of the inoculated agar plates.

4. Incubation:

  • Incubate the plates at an appropriate temperature for 24-72 hours.

5. Interpretation:

  • Measure the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility of the fungus to this compound.

Biological Activity

This compound has demonstrated efficacy against a range of fungal pathogens. As a sterol demethylation inhibitor (DMI), its activity is comparable to other fungicides in its class. The following table summarizes reported inhibitory concentrations for other triazole fungicides against various fungi, which can serve as a benchmark for evaluating this compound's potency.

Table 4: In Vitro Activity of Selected Triazole Fungicides Against Pathogenic Fungi

FungicideFungal SpeciesIC₅₀ (µg/mL)Reference
TebuconazoleFusarium graminearum0.02 - 0.1(Example, not a direct citation)
ProthioconazoleDrechslera siccans0.21[3]
MetconazoleMycosphaerella graminicola0.1[3]
EpoxiconazoleCorynespora cassiicola2.25 - 2.9[4]
FlutriafolCorynespora cassiicola1.0 - 2.83[4]

Note: Specific IC₅₀ values for this compound were not available in the searched literature. The values presented are for comparative purposes to illustrate the general potency of triazole fungicides.

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key feature is the introduction of a trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties in plants. The general synthetic route can be summarized as follows:

Simeconazole_Synthesis Triazole 1,2,4-Triazole Alkylated_triazole Alkylated Triazole Triazole->Alkylated_triazole Fluorophenyl_intermediate Fluorophenyl intermediate Fluorophenyl_intermediate->Alkylated_triazole Silylation Introduction of Trimethylsilyl group Alkylated_triazole->Silylation This compound This compound Silylation->this compound

General Synthetic Pathway for this compound.

The process begins with the construction of the 1,2,4-triazole ring, which is then alkylated with a fluorophenyl group. A critical step involves the introduction of the trimethylsilyl group via silylation[2]. The final product is then purified.

Conclusion

This compound is a potent triazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers and professionals, including its chemical and physical properties, detailed experimental protocols for in vitro evaluation, and an overview of its synthesis and biological activity. The provided information serves as a solid foundation for further research and development of this compound and related antifungal compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Simeconazole as a DMI Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole is a broad-spectrum triazole fungicide classified as a demethylation inhibitor (DMI). Its primary mechanism of action involves the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway, leading to disruption of cell membrane integrity and subsequent inhibition of fungal growth. This technical guide provides a detailed examination of the molecular interactions, biochemical consequences, and methodologies used to elucidate the fungicidal action of this compound and other DMI fungicides. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established principles of DMI fungicide action to present a comprehensive overview for research and development professionals.

Introduction

This compound, with the chemical formula C₁₄H₂₀FN₃OSi, is a systemic triazole fungicide effective against a wide range of fungal pathogens in agricultural applications.[1] Like other DMI fungicides, its efficacy stems from its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes that is absent in plants and animals, providing a degree of selective toxicity.[2] Understanding the precise molecular mechanism of this compound is critical for optimizing its use, managing resistance, and developing novel antifungal agents.

The Ergosterol Biosynthesis Pathway: The Target of DMI Fungicides

The integrity and function of the fungal cell membrane are critically dependent on ergosterol.[3] The biosynthesis of ergosterol is a complex, multi-step process, with the conversion of lanosterol to ergosterol being a key stage. A pivotal enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step for the formation of the final ergosterol structure.[5]

Signaling Pathway of Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and highlights the point of inhibition by this compound and other DMI fungicides.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Fungal Cell cluster_inhibitor Inhibition cluster_consequences Consequences of Inhibition Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps This compound This compound (DMI Fungicide) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition Accumulation Accumulation of 14α-methylated sterols Depletion Depletion of Ergosterol Disruption Disruption of Cell Membrane Integrity Accumulation->Disruption Depletion->Disruption

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Molecular Mechanism of Action

This compound, as a triazole fungicide, interacts directly with the lanosterol 14α-demethylase (CYP51) enzyme. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[5] This binding is a non-competitive or tight-binding inhibition, effectively blocking the substrate (lanosterol) from accessing the active site.[5]

The consequences of this enzymatic inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane.[6]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors.[6][7] These abnormal sterols are incorporated into the fungal cell membrane, disrupting its structure and function.

The combined effect of ergosterol depletion and the accumulation of toxic sterols alters the physical properties of the fungal membrane, increasing its permeability and fluidity, and impairing the function of membrane-bound enzymes.[3] This ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Quantitative Data on DMI Fungicide Activity

Table 1: Inhibitory Concentration (IC₅₀) of Various DMI Fungicides against Fungal CYP51

FungicideFungal SpeciesIC₅₀ (µM)Reference
ItraconazoleCandida albicans0.0076
KetoconazoleCandida albicans0.008
TebuconazoleCandida albicans~1.3
PropiconazoleCandida albicans~0.5

Note: This table presents data for other DMI fungicides to illustrate the typical range of inhibitory concentrations. Specific IC₅₀ values for this compound are not currently available in the cited literature.

Table 2: Illustrative Changes in Fungal Sterol Composition after Treatment with an Azole Fungicide (Fluconazole)

SterolControl (%)Fluconazole-Treated (%)Reference
Ergosterol85.25.3[6]
Lanosterol1.845.6[6]
Other Sterols13.049.1[6]

Note: This table shows the effect of fluconazole on the sterol composition of Candida albicans and is provided as a representative example of the effects of DMI fungicides. Specific quantitative data on sterol composition changes induced by this compound is not available in the cited literature.

Experimental Protocols

The elucidation of the mechanism of action of DMI fungicides like this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and EC₅₀

This protocol determines the potency of the fungicide against a specific fungal species.

EC50_Determination_Workflow Workflow for EC₅₀ Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungus Prepare fungal inoculum (spore suspension or mycelial fragments) Inoculation Inoculate the medium with the fungal inoculum Fungus->Inoculation Media Prepare growth medium (e.g., Potato Dextrose Agar) Serial_Dilution Create a serial dilution of this compound in the growth medium Media->Serial_Dilution Simeconazole_Stock Prepare stock solution of this compound in a suitable solvent Simeconazole_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate under controlled conditions (temperature, light) Inoculation->Incubation Measurement Measure fungal growth (e.g., colony diameter, optical density) Incubation->Measurement Calculation Calculate the percentage of growth inhibition relative to a solvent-only control Measurement->Calculation EC50 Determine the EC₅₀ value (concentration causing 50% inhibition) using probit analysis or non-linear regression Calculation->EC50

Caption: Experimental workflow for determining the EC₅₀ of a fungicide.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of changes in sterol profiles following fungicide treatment.

GCMS_Sterol_Analysis_Workflow Workflow for GC-MS Sterol Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Interpretation Culturing Culture fungus with and without sub-lethal concentrations of this compound Harvesting Harvest and lyophilize fungal mycelia Culturing->Harvesting Extraction Extract total lipids using a solvent system (e.g., chloroform:methanol) Harvesting->Extraction Saponification Saponify the lipid extract to release free sterols Extraction->Saponification Derivatization Derivatize sterols to increase volatility (e.g., silylation) Saponification->Derivatization Injection Inject the derivatized sample into the GC-MS system Derivatization->Injection Separation Separate sterols based on their retention times in the gas chromatograph Injection->Separation Detection Detect and identify sterols based on their mass spectra Separation->Detection Quantification Quantify the relative amounts of ergosterol, lanosterol, and other sterols Detection->Quantification Comparison Compare the sterol profiles of treated and untreated samples Quantification->Comparison

References

An In-depth Technical Guide to the Synthesis and Production of Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a broad-spectrum triazole fungicide, is a vital tool in modern agriculture for the control of a wide range of fungal pathogens. Its unique chemical structure, incorporating a fluorophenyl group, a triazole moiety, and a trimethylsilyl group, contributes to its high efficacy and systemic properties. This technical guide provides a comprehensive overview of the synthesis and production process of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document details the core chemical reactions, outlines potential industrial-scale production workflows, and discusses the compound's mechanism of action. All quantitative data is presented in clear, structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the IUPAC name (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a synthetic conazole fungicide.[1][2] It functions as a sterol demethylation inhibitor (DMI), a common mechanism of action for triazole fungicides, which disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] The production of this compound involves a multi-step chemical synthesis that begins with the construction of the 1,2,4-triazole ring, followed by strategic alkylation and silylation steps to build the final molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[2]
CAS Number 149508-90-7[3]
Molecular Formula C₁₄H₂₀FN₃OSi[3]
Molecular Weight 293.41 g/mol [3]
Appearance White crystalline solid[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Formation of the 1,2,4-Triazole Ring: This foundational step involves the creation of the heterocyclic core of the molecule.

  • Alkylation with a Fluorophenyl Group: This step attaches the fluorinated aromatic component, which is crucial for the fungicide's biological activity.

  • Introduction of the Trimethylsilyl Group: This final key modification enhances the compound's lipophilicity and systemic properties within the plant.[2]

A generalized reaction scheme is presented below. It is important to note that the specific reagents, solvents, and reaction conditions are often proprietary and may vary between manufacturers. The following protocols are based on general synthetic methods for triazole compounds and should be considered as illustrative examples.

Experimental Protocols (Representative)

Step 1: Synthesis of 1H-1,2,4-triazole

A common method for the synthesis of the 1,2,4-triazole ring is the reaction of formamide with hydrazine.

  • Reaction: Formamide is heated with hydrazine hydrate.

  • Procedure: A mixture of formamide and hydrazine hydrate is heated at a high temperature (e.g., 175-185°C).[4] Water is distilled off during the reaction. The reaction mixture is then cooled, and the resulting 1,2,4-triazole can be purified by crystallization.

  • Quantitative Data:

ParameterValueReference
Reactants Formamide, Hydrazine Hydrate (80%)[4]
Temperature 175-210°C[4]
Reaction Time 3-4 hours[4]
Yield ~91%[4]

Step 2: Synthesis of a Key Intermediate (e.g., a substituted oxirane or halohydrin)

This step involves creating a reactive intermediate that can be subsequently reacted with the 1,2,4-triazole. A common route for similar conazole fungicides involves the reaction of a substituted phenacyl halide with a Grignard reagent.

  • Reaction: Reaction of a p-fluorophenacyl halide with a suitable Grignard reagent to form a halohydrin.

  • Procedure: p-Fluorobenzyl chloride in a dry ether solvent is added dropwise to magnesium turnings to form the Grignard reagent.[5] To this, a solution of a suitable phenacyl chloride is added dropwise, maintaining a gentle reflux.[5] The reaction is then quenched, and the crude chlorohydrin is extracted.[5]

  • Quantitative Data (Illustrative):

ParameterValueReference
Reactants p-Fluorobenzyl chloride, Magnesium turnings, Phenacyl chloride[5]
Solvent Dry diethyl ether[5]
Temperature Reflux[5]
Reaction Time 2-3 hours[5]

Step 3: Reaction of the Intermediate with 1,2,4-Triazole

  • Reaction: The halohydrin intermediate is reacted with the sodium salt of 1,2,4-triazole.

  • Procedure: Sodium metal is dissolved in methanol, followed by the addition of 1,2,4-triazole to form the sodium salt.[5] The previously synthesized chlorohydrin, dissolved in a solvent like dimethylformamide (DMF), is then added to this solution.[5] The mixture is stirred at room temperature and then heated to drive the reaction to completion.[5] The final product is isolated by pouring the reaction mixture into water and purified by recrystallization.[5]

  • Quantitative Data (Illustrative):

ParameterValueReference
Reactants Chlorohydrin intermediate, Sodium, 1,2,4-triazole[5]
Solvent Methanol, Dimethylformamide (DMF)[5]
Temperature Room temperature, then 50°C[5]
Reaction Time 5 hours[5]

Step 4: Introduction of the Trimethylsilyl Group

Production Process

The industrial-scale production of this compound follows the fundamental synthetic steps outlined above but with significant considerations for process optimization, safety, and cost-effectiveness.

Key Production Stages
  • Raw Material Procurement and Quality Control: Sourcing of high-purity starting materials is critical for achieving high yields and minimizing impurities in the final product.

  • Synthesis of Intermediates: The synthesis of the 1,2,4-triazole ring and the fluorophenyl-containing intermediate are typically carried out in large-scale reactors.

  • Final Synthesis of this compound: The coupling of the intermediates and the final silylation step are performed under carefully controlled conditions.

  • Purification: The crude this compound is purified to remove unreacted starting materials, by-products, and other impurities. This may involve techniques such as crystallization, and filtration.

  • Formulation: The purified active ingredient is then formulated into a commercial product, such as a wettable powder, suspending agent, or water-dispersible granules, by mixing with auxiliary agents and excipients.[6]

  • Packaging and Distribution: The final product is packaged and prepared for distribution to agricultural markets.

Industrial Scale-Up Considerations
  • Reaction Vessels: Large, corrosion-resistant reactors are used to handle the reaction volumes.

  • Heat Transfer: Efficient heating and cooling systems are essential to control reaction temperatures.

  • Solvent Recovery: To reduce costs and environmental impact, solvent recovery and recycling systems are often implemented.

  • Process Automation: Automation of process parameters such as temperature, pressure, and reagent addition ensures consistency and safety.

  • Waste Management: Proper treatment and disposal of waste streams are crucial for environmental compliance.

Mechanism of Action

This compound, like other triazole fungicides, acts as a sterol demethylation inhibitor (DMI).[2] It specifically inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function, ultimately inhibiting fungal growth and proliferation.

Simeconazole_Mechanism_of_Action This compound This compound CYP51 Cytochrome P450 14α-demethylase (CYP51/Erg11p) This compound->CYP51 Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_synthesis Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Fungal_cell_membrane Fungal Cell Membrane Ergosterol->Fungal_cell_membrane Incorporation

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of a triazole fungicide like this compound.

Simeconazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Formulation Start Start Step1 1,2,4-Triazole Formation Start->Step1 Step3 Coupling Reaction Step1->Step3 Step2 Intermediate Synthesis Step2->Step3 Step4 Silylation Step3->Step4 Crude_Product Crude this compound Step4->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_API Pure this compound (API) Drying->Pure_API Formulation Formulation Pure_API->Formulation Final_Product Final Product Formulation->Final_Product

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis and production of this compound is a well-established process rooted in fundamental principles of organic chemistry. While the core synthetic route is understood, the specific details of industrial-scale production remain largely proprietary. This guide has provided a detailed overview of the known synthetic strategies, potential production workflows, and the fungicidal mechanism of action of this compound. The provided experimental protocols, while representative, offer a solid foundation for researchers and scientists working in the field of agrochemical development. Further research into more efficient and sustainable synthetic methodologies will continue to be an area of focus in the ongoing effort to ensure global food security.

References

A Technical Guide to the Stereoisomerism and Enantiomers of Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a triazole fungicide, plays a significant role in the management of fungal pathogens in agriculture. As a chiral molecule, it exists as two enantiomers, the (R)- and (S)-forms. While the commercial product is a racemic mixture, the principles of stereochemistry suggest that the individual enantiomers may exhibit different biological activities. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, details generalized experimental protocols for the separation and biological evaluation of its enantiomers, and presents a framework for the quantitative analysis of their fungicidal efficacy. Due to a lack of publicly available data, this guide establishes a template for future research to quantify the enantioselective activity of this compound.

Introduction to this compound and its Stereoisomerism

This compound, with the chemical formula C₁₄H₂₀FN₃OSi, is a systemic fungicide that acts as a sterol demethylation inhibitor (DMI), disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] The this compound molecule possesses a single chiral center at the carbon atom bonded to the hydroxyl group. This tetrahedral stereocenter is asymmetrically substituted with a 4-fluorophenyl group, a hydroxyl group, a 1H-1,2,4-triazol-1-ylmethyl group, and a trimethylsilylmethyl group.[1]

This single chiral center gives rise to two non-superimposable mirror images, known as enantiomers: (R)-simeconazole and (S)-simeconazole. The commercial formulation of this compound is a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers.[1]

simeconazole_enantiomers cluster_enantiomers Enantiomers racemate This compound (Racemate) R_enantiomer (R)-Simeconazole racemate->R_enantiomer 50% S_enantiomer (S)-Simeconazole racemate->S_enantiomer 50%

Figure 1: Stereoisomeric composition of this compound.

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a well-documented phenomenon in pharmacology and toxicology. For many triazole fungicides, one enantiomer exhibits significantly higher fungicidal activity than the other. For instance, the R-enantiomer of tebuconazole is the more active form. This enantioselectivity underscores the importance of studying the biological properties of individual this compound enantiomers to potentially develop more effective and environmentally benign fungicides.

Experimental Protocols

Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers can be achieved using chiral HPLC. The following protocol is a generalized procedure based on methods developed for other triazole fungicides and should be optimized for this compound.

Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AS-H, or similar polysaccharide-based column)

  • This compound standard (racemic)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

Methodology:

  • Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

  • HPLC Conditions (Starting Point):

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the this compound standard solution into the HPLC system and record the chromatogram.

  • Optimization: If baseline separation is not achieved, optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier, changing the alcohol modifier (e.g., to ethanol), or adjusting the concentration of the amine modifier. The flow rate and column temperature can also be adjusted to improve separation.

hplc_workflow start Prepare this compound Standard and Mobile Phase hplc Inject sample into HPLC with Chiral Column start->hplc analysis Analyze Chromatogram for Enantiomer Separation hplc->analysis optimization Optimize Separation Conditions (Mobile Phase, Flow Rate, Temperature) optimization->hplc analysis->optimization Separation not optimal end Quantify Individual Enantiomers analysis->end Baseline separation achieved

Figure 2: Workflow for chiral HPLC separation of this compound enantiomers.
Evaluation of Fungicidal Activity

The following are generalized protocols for assessing the in vitro fungicidal activity of this compound enantiomers.

Objective: To determine the half-maximal effective concentration (EC₅₀) of each this compound enantiomer against a target fungal pathogen.

Materials and Equipment:

  • Pure cultures of target fungi (e.g., Blumeria graminis, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Stock solutions of (R)- and (S)-simeconazole in a suitable solvent (e.g., acetone)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Methodology:

  • Media Preparation: Prepare PDA and sterilize by autoclaving. Cool the agar to 45-50 °C in a water bath.

  • Fungicide Incorporation: Add appropriate volumes of the this compound enantiomer stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • EC₅₀ Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis or a similar statistical method.

Objective: To qualitatively assess the antifungal activity of this compound enantiomers.

Materials and Equipment:

  • Pure cultures of target fungi

  • PDA or other suitable growth medium

  • Sterile filter paper discs

  • Stock solutions of (R)- and (S)-simeconazole

  • Sterile petri dishes

  • Sterile swabs

  • Incubator

Methodology:

  • Fungal Lawn Preparation: Prepare a fungal spore suspension or a mycelial homogenate. Using a sterile swab, evenly spread the fungal inoculum over the surface of the PDA plates.

  • Disc Preparation: Impregnate sterile filter paper discs with known concentrations of the (R)- and (S)-simeconazole solutions. A solvent control disc should also be prepared.

  • Application: Place the impregnated discs onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under conditions optimal for fungal growth.

  • Observation: After incubation, measure the diameter of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antifungal activity.

bioassay_workflow cluster_agar_dilution Agar Dilution Method cluster_zone_inhibition Zone of Inhibition Assay ad_start Prepare fungicide-amended agar ad_inoculate Inoculate with fungal plug ad_start->ad_inoculate ad_incubate Incubate ad_inoculate->ad_incubate ad_measure Measure mycelial growth ad_incubate->ad_measure ad_calc Calculate EC50 ad_measure->ad_calc zi_start Prepare fungal lawn zi_disc Apply fungicide-impregnated discs zi_start->zi_disc zi_incubate Incubate zi_disc->zi_incubate zi_measure Measure inhibition zone diameter zi_incubate->zi_measure

Figure 3: Experimental workflows for antifungal bioassays.

Quantitative Data on Enantioselective Activity

As of the date of this publication, a comprehensive search of scientific literature did not yield specific quantitative data on the differential fungicidal activity of the (R)- and (S)-enantiomers of this compound against any fungal pathogens. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: Enantioselective Fungicidal Activity (EC₅₀) of this compound Enantiomers

Fungal Pathogen(R)-Simeconazole EC₅₀ (µg/mL)(S)-Simeconazole EC₅₀ (µg/mL)Enantiomeric Ratio (S/R)Reference
Blumeria graminisData Not AvailableData Not AvailableData Not Available
Rhizoctonia solaniData Not AvailableData Not AvailableData Not Available
Fusarium spp.Data Not AvailableData Not AvailableData Not Available
Aspergillus spp.Data Not AvailableData Not AvailableData Not Available

Table 2: Zone of Inhibition Diameters for this compound Enantiomers

Fungal PathogenConcentration (µ g/disc )(R)-Simeconazole Inhibition Zone (mm)(S)-Simeconazole Inhibition Zone (mm)Reference
Blumeria graminisData Not AvailableData Not AvailableData Not Available
Rhizoctonia solaniData Not AvailableData Not AvailableData Not Available
Fusarium spp.Data Not AvailableData Not AvailableData Not Available
Aspergillus spp.Data Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

This compound is a chiral fungicide with two enantiomers, (R)- and (S)-simeconazole. While the commercial product is a racemate, the potential for enantioselective biological activity is high, based on the established principles of stereochemistry and evidence from other triazole fungicides. This technical guide has outlined the stereochemical nature of this compound and provided a framework of experimental protocols for the separation and biological evaluation of its enantiomers.

The critical knowledge gap is the lack of quantitative data on the fungicidal efficacy of the individual enantiomers. Future research should focus on:

  • Developing and publishing a validated, detailed HPLC method for the baseline separation of this compound enantiomers.

  • Conducting in vitro and in vivo bioassays to determine the EC₅₀ values and other measures of fungicidal activity of the purified (R)- and (S)-enantiomers against a range of economically important fungal pathogens.

  • Investigating the potential for stereoselective metabolism and environmental fate of this compound enantiomers.

Such data will be invaluable for the development of more potent and environmentally safer fungicidal formulations, potentially leading to reduced application rates and a lower environmental footprint for this important agricultural tool.

References

An In-depth Technical Guide on the Mode of Action of Simeconazole as a Sterol Demethylation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of simeconazole, a triazole fungicide that functions as a sterol demethylation inhibitor (DMI). It details the biochemical pathways affected, the specific molecular target, and the resulting consequences for the fungal cell. Furthermore, this document outlines key experimental protocols for studying DMI fungicides and presents relevant quantitative data to benchmark efficacy.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] It is an essential component for maintaining membrane fluidity, permeability, integrity, and the function of membrane-bound enzymes.[2][3] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, making it an excellent target for antifungal agents.[4][5] The pathway begins with acetyl-CoA and proceeds through several key intermediates, including squalene and lanosterol, to ultimately produce ergosterol.[6]

A critical step in this pathway is the C14α-demethylation of lanosterol (or eburicol in some fungi), a reaction catalyzed by the enzyme lanosterol 14α-demethylase.[6][7] This enzyme, a member of the cytochrome P450 superfamily, is encoded by the ERG11 or CYP51 gene.[2][8] The essential nature of this enzymatic step makes it the primary target for azole fungicides, including this compound.[8]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14-Demethylated Intermediates Lanosterol->Intermediate Catalyzed by CYP51 (Erg11) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Membrane Integrity & Fluidity Ergosterol->Membrane

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

This compound's Mechanism of Action: Inhibition of CYP51

This compound is a systemic triazole fungicide that potently disrupts the ergosterol biosynthesis pathway.[9][10] Like other DMI fungicides, its mode of action is the specific inhibition of the sterol 14α-demethylase enzyme (CYP51).[11]

The molecular mechanism involves the heterocyclic triazole ring of the this compound molecule. A lone pair of electrons on a nitrogen atom within this ring coordinates with the ferric iron atom of the heme prosthetic group located in the active site of the CYP51 enzyme.[12] This binding interaction is strong and prevents the enzyme from binding its natural substrate, lanosterol, and oxygen, thereby blocking the essential C14α-demethylation step.[11][12]

The inhibition of CYP51 has two major consequences for the fungus:

  • Ergosterol Depletion: The production of ergosterol is halted, depriving the cell membrane of its most critical sterol component. This compromises membrane integrity and function.[2][13]

  • Toxic Sterol Accumulation: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol, eburicol).[14][15] These methylated sterols are incorporated into the fungal membrane, where their bulky methyl group disrupts the ordered packing of phospholipids, leading to increased membrane permeability and the malfunction of membrane-associated enzymes.[14][15]

This dual effect of ergosterol depletion and toxic sterol accumulation culminates in the cessation of fungal growth and, ultimately, cell death.[11][14]

Inhibition_Mechanism cluster_interaction Molecular Interaction at Active Site cluster_consequences Cellular Consequences This compound This compound (Triazole Ring) CYP51 CYP51 Enzyme (with Heme Iron) This compound->CYP51 Binds to Heme Iron Ergosterol Ergosterol Depletion CYP51->Ergosterol Leads to ToxicSterols Toxic 14α-methylated Sterol Accumulation CYP51->ToxicSterols Leads to Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Binding Blocked MembraneDisruption Membrane Disruption & Growth Arrest Ergosterol->MembraneDisruption ToxicSterols->MembraneDisruption

Caption: this compound's inhibition of CYP51 and its cellular effects.

Quantitative Analysis of DMI Efficacy

The efficacy of DMI fungicides is quantified using metrics such as the 50% inhibitory concentration (IC₅₀) and the 50% effective concentration (EC₅₀). IC₅₀ refers to the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro, while EC₅₀ represents the concentration required to inhibit 50% of fungal growth in culture.[16][17]

While specific IC₅₀ data for this compound was not available in the searched literature, the following tables present representative data for other clinically and agriculturally important azole fungicides against CYP51 enzymes from various species. This data illustrates the range of potencies and selectivities observed within this class of inhibitors.

Table 1: IC₅₀ Values of Azoles against Aspergillus fumigatus CYP51 Enzymes Data sourced from an in vitro reconstitution assay using eburicol as the substrate.[16]

Antifungal AgentCYP51A IC₅₀ (µM)CYP51B IC₅₀ (µM)
Fluconazole170.50
Voriconazole0.160.20
Itraconazole0.380.20
Posaconazole0.220.20

Table 2: Dissociation Constants (Kd) and Selectivity of Azoles for Fungal vs. Human CYP51 Data sourced from spectral binding assays.[18] A lower Kd value indicates tighter binding. Selectivity is the ratio of Kd(Human)/Kd(Fungal).

Antifungal AgentCandida albicans CYP51 Kd (nM)Homo sapiens CYP51 Kd (nM)Selectivity Ratio
Fluconazole56~30,500~545
Voriconazole10~2,300~230
Ketoconazole261315
Epoxiconazole221155.2
Tebuconazole682153.2

Key Experimental Protocols

Evaluating the mode of action and efficacy of a DMI fungicide like this compound involves a multi-faceted approach combining biochemical, analytical, and molecular techniques.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_molecular Molecular & Analytical Analysis cluster_biochemical Biochemical Assay FungalCulture Fungal Culture (e.g., Aspergillus, Candida) DMI_Treatment Treat with this compound (Dose-Response) FungalCulture->DMI_Treatment EC50 Determine EC50 (Growth Inhibition Assay) DMI_Treatment->EC50 RNA_Extraction RNA Extraction DMI_Treatment->RNA_Extraction Sterol_Extraction Sterol Extraction DMI_Treatment->Sterol_Extraction RT_qPCR RT-qPCR Analysis (Measure CYP51 Expression) RNA_Extraction->RT_qPCR GC_MS Sterol Derivatization & GC-MS Analysis (Quantify Ergosterol & Precursors) Sterol_Extraction->GC_MS Enzyme_Purification Purify Recombinant CYP51 Enzyme IC50_Assay In Vitro Reconstitution Assay (Substrate + Reductase + Inhibitor) Enzyme_Purification->IC50_Assay IC50_Calc Determine IC50 IC50_Assay->IC50_Calc

Caption: General experimental workflow for DMI fungicide evaluation.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to confirm the DMI mode of action by observing the depletion of ergosterol and the accumulation of 14α-methylated sterols.

  • Objective: To quantify sterol composition in fungal cells treated with this compound.

  • Methodology:

    • Culturing and Treatment: Grow the target fungus in liquid or on solid media to mid-log phase. Introduce this compound at various concentrations (e.g., sub-EC₅₀, EC₅₀, and supra-EC₅₀) and incubate for a defined period. Harvest the fungal biomass by filtration or centrifugation.

    • Sterol Extraction: Lyse the fungal cells and perform a total lipid extraction. This is often done by saponification, where the biomass is refluxed in a strong alcoholic base (e.g., KOH in methanol) to hydrolyze esterified sterols and lipids.[19][20]

    • Non-saponifiable Lipid Recovery: Extract the non-saponifiable lipids, which include the free sterols, from the saponified mixture using an organic solvent like n-hexane or diethyl ether.

    • Derivatization: Evaporate the solvent and derivatize the sterol hydroxyl groups to make them more volatile for GC analysis. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19][21]

    • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will separate based on their boiling points and retention times on the GC column. The mass spectrometer will fragment the eluting compounds, producing characteristic mass spectra that allow for the identification and quantification of ergosterol, lanosterol, and other intermediates by comparing them to known standards.[22][23]

In Vitro CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibitory effect of this compound on its purified enzyme target.

  • Objective: To determine the IC₅₀ value of this compound against purified CYP51.

  • Methodology:

    • Enzyme and Reductase Preparation: Express and purify recombinant CYP51 from the target fungus and a corresponding NADPH-cytochrome P450 reductase (CPR), which is essential for electron transfer during catalysis.[16][24]

    • Reconstitution System: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate or MOPS). The mixture typically contains the purified CYP51 enzyme, CPR, a phospholipid such as dilauroylphosphatidylcholine (DLPC) to mimic the membrane environment, and the enzyme's substrate (e.g., lanosterol or eburicol) solubilized with a cyclodextrin.[16][21]

    • Inhibitor Addition: Add this compound, dissolved in a solvent like DMSO, to the reaction mixtures at a range of final concentrations.

    • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding NADPH. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.[16]

    • Product Extraction and Analysis: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate). Derivatize the sterols as described in the GC-MS protocol.

    • Quantification and Calculation: Analyze the samples by GC-MS to quantify the amount of demethylated product formed. Calculate the percentage of inhibition at each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

CYP51 Gene Expression Analysis by RT-qPCR

This protocol investigates whether resistance to this compound is associated with the upregulation of its target gene, a common resistance mechanism for DMI fungicides.[25]

  • Objective: To measure the relative expression level of the CYP51 (ERG11) gene in response to this compound treatment.

  • Methodology:

    • Culturing and Treatment: Expose fungal cultures to this compound as described in the sterol analysis protocol. Include an untreated control.

    • RNA Isolation: Harvest the fungal mycelia and immediately freeze in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercial kit or a method like TRIzol extraction. Treat the RNA with DNase to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

    • Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, a fluorescent dye (e.g., SYBR Green), and gene-specific primers for the CYP51 gene and one or more stably expressed reference (housekeeping) genes (e.g., actin, tubulin, or GAPDH).[17]

    • Data Analysis: Run the qPCR on a real-time PCR instrument. Determine the quantification cycle (Cq) for each gene in each sample. Calculate the relative expression of the CYP51 gene in the treated samples compared to the untreated control using a method like the 2-ΔΔCq method, after normalizing to the reference gene(s).[17]

References

literature review on simeconazole fungicidal activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the fungicidal activity of simeconazole, a triazole-based systemic fungicide. It details its mechanism of action, spectrum of activity, and the experimental protocols used for its evaluation, presenting available data for scientific and research applications.

Introduction to this compound

This compound, with the chemical formula (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum fungicide belonging to the triazole chemical class.[1] As a member of the sterol demethylation inhibitor (DMI) group, its primary mode of action is the disruption of fungal cell membrane synthesis.[2] Developed by Sankyo Agro Co., Ltd., this compound has demonstrated high efficacy against a range of phytopathogenic fungi, particularly in the control of diseases on major crops like rice and barley.[2][3]

A key structural feature of this compound is the trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties, contributing to its excellent absorption and translocation within the plant.[2] The molecule possesses a chiral center, and the commercial product is a racemate of its (R)- and (S)-enantiomers.[2] this compound is noted for its prominent systemic, translaminar, and vapor-phase activity, which allows for curative action and protection of untreated plant tissues.[4]

Mechanism of Action: Sterol Biosynthesis Inhibition

This compound's fungicidal activity stems from its role as a sterol demethylation inhibitor (FRAC Group 3). It specifically targets and inhibits the C14-demethylase enzyme (cytochrome P450-dependent), which is essential for the biosynthesis of ergosterol.[2] Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.

The inhibition of C14-demethylase disrupts the ergosterol biosynthetic pathway, leading to a depletion of ergosterol and a corresponding accumulation of toxic methylated sterol precursors. This disruption severely compromises the fungal cell membrane's structural integrity and functionality, ultimately inhibiting fungal growth and development.

Simeconazole_Mechanism_of_Action Mechanism of Action for this compound cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Toxic Sterol Precursors Lanosterol->Intermediate C14-Demethylase (Target Enzyme) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition

This compound inhibits the C14-demethylase enzyme in the ergosterol pathway.

Fungicidal Activity and Efficacy

This compound exhibits a broad antifungal spectrum. While comprehensive quantitative data from peer-reviewed literature is limited, likely due to the commercial and proprietary nature of such information, available studies and patent documents provide insight into its efficacy. It has shown excellent control of various fungal diseases, including powdery mildew and rice sheath blight.[3][4]

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound. It is important to note the scarcity of publicly accessible EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Fungal SpeciesDiseaseEfficacy Value (mg/L)Efficacy TypeSource
Peronophythora litchiiCucumber Downy Mildew6.08EC₅₀[2]
Qualitative Efficacy Data

Qualitative descriptions from research highlight this compound's strong performance against several key pathogens.

Fungal SpeciesDiseaseEfficacy DescriptionSource
Blumeria graminis f. sp. hordeiBarley Powdery MildewExcellent curative and protective activity.[4]
Sphaerotheca fuligineaCucumber Powdery MildewExcellent efficacy via translaminar activity.[4]
Rhizoctonia solaniRice Sheath BlightHigh antifungal activity.[5]
Gibberella fujikuroiRice Bakanae DiseaseEffective as a seed treatment.
Various pathogensPowdery Mildew, Scab, RustGood control efficiency when combined with azoxystrobin.[3]

Systemic and Physicochemical Properties

A distinguishing feature of this compound is its exceptional systemic activity in plants, which is superior to many other DMI fungicides.[4]

  • Vapor-Phase Activity : this compound can prevent infections on barley leaves from a distance, indicating prominent vapor-phase activity that allows it to protect untreated areas near the application site.[4]

  • Translaminar Activity : When applied to one leaf surface, it effectively controls powdery mildew on the opposite surface of barley and cucumber leaves, demonstrating notable translaminar movement.[4]

  • Root Uptake and Translocation : Following a soil drench application, this compound is rapidly absorbed by the roots and translocated throughout the plant, providing curative action against established infections.[4]

  • Cuticular Permeability : The compound shows superior permeability through plant cuticular membranes compared to other DMIs, with about 20% penetration observed 22 hours after treatment on tomato fruits.[4]

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's fungicidal activity follows standard methodologies for in vitro fungicide testing. A representative protocol for determining the EC₅₀ value using a mycelial growth inhibition assay is detailed below.

Protocol: Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration of this compound required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).

1. Materials and Reagents:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • This compound stock solution of known concentration (e.g., in acetone or DMSO).

  • Sterile distilled water.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal growth temperature for the fungus (e.g., 25±2°C).

2. Preparation of Fungicide-Amended Media:

  • Prepare a serial dilution of the this compound stock solution.

  • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

  • Add the required volume of each this compound dilution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with the solvent alone.

  • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • From the margin of an actively growing fungal culture, take 5 mm mycelial discs using a sterile cork borer.

  • Place one mycelial disc, mycelium-side down, in the center of each this compound-amended and control plate.

  • Seal the plates with paraffin film and incubate them in the dark at the optimal temperature.

4. Data Collection and Analysis:

  • Incubate the plates until the fungal colony in the control plate reaches the edge of the dish.

  • Measure the colony diameter (in two perpendicular directions) for each plate and calculate the average.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where: C is the average colony diameter of the control, and T is the average colony diameter of the treatment.

  • Use probit analysis or log-dose regression to plot the inhibition percentage against the logarithm of the fungicide concentration to determine the EC₅₀ value.

The following diagram illustrates a generalized workflow for such in vitro screening.

Fungicide_Screening_Workflow General Workflow for In Vitro Fungicide Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Culture C Prepare Fungicide- Amended Media A->C B Prepare this compound Stock & Dilutions B->C D Inoculate Plates with Fungal Plugs C->D E Incubate at Optimal Conditions D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H

A typical workflow for assessing the in vitro efficacy of a fungicide.

Conclusion

This compound is a potent DMI fungicide characterized by its strong systemic, translaminar, and vapor-phase activity. Its mechanism of action, the inhibition of ergosterol biosynthesis, makes it effective against a range of fungal pathogens, with demonstrated excellence in controlling diseases like powdery mildew and rice sheath blight. While detailed quantitative efficacy data across a broad spectrum of fungi is not widely available in public literature, the existing information confirms its high level of fungicidal activity. The established protocols for in vitro testing provide a reliable framework for further research into its specific activity against other pathogens of interest to the agricultural and drug development communities.

References

An In-depth Technical Guide to the Physical Properties of Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of simeconazole, a triazole fungicide. The document details its solubility and melting point, provides standardized experimental protocols for their determination, and illustrates its mechanism of action as a sterol demethylation inhibitor.

Chemical Identity

This compound is a broad-spectrum triazole fungicide.[1] Its chemical structure includes a fluorophenyl group, a triazole ring, and a trimethylsilyl group, which contribute to its fungicidal activity and physical properties.[2]

  • IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[3]

  • CAS Registry Number: 149508-90-7[1]

  • Molecular Formula: C₁₄H₂₀FN₃OSi[3]

  • Molecular Weight: 293.41 g/mol [1]

Physical Properties

The physical properties of an active pharmaceutical or agrochemical ingredient are critical for formulation development, bioavailability, and understanding its environmental fate.

Melting Point

This compound is a white crystalline solid at room temperature.[2] Its melting point is a key indicator of purity and is well-defined.

PropertyValueReference
Melting Point118-119 °C[1]
Solubility

Solubility is a crucial parameter that influences the formulation, delivery, and biological activity of a compound.

This compound exhibits low solubility in water.

SolventTemperatureSolubilityReference
Water20 °C57.5 mg/L[1]
SolventQuantitative Solubility (at 20-25 °C)NotesReference
Acetone> 1000 mg/LBased on availability of a 1000 µg/mL analytical standard solution.[4]
Acetonitrile> 100 mg/LBased on availability of a 100 µg/mL analytical standard solution.[5]
MethanolData not available-
EthanolData not available-
DichloromethaneData not available-
TolueneData not available-
HexaneData not available-

For comparative context, the table below lists solubility data for fluconazole, another widely studied triazole antifungal. Note: This data is for comparative purposes only and does not represent the solubility of this compound.

SolventFluconazole Solubility (approx.)Reference
Ethanol20 mg/mL[6]
Dimethyl sulfoxide (DMSO)33 mg/mL[6]
Dimethylformamide (DMF)16 mg/mL[6]

Experimental Protocols

The following sections describe standardized methodologies that are typically employed to determine the physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The capillary melting point method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle (for sample pulverization)

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is finely pulverized using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • An initial rapid heating is performed to determine an approximate melting point.

    • The apparatus is allowed to cool.

    • A second measurement is performed with a fresh sample. The temperature is ramped quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. The experiment is typically repeated to ensure consistency.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured analytically.

Apparatus:

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of this compound is weighed and added to a glass vial containing a known volume of the desired solvent (e.g., water, ethanol).

  • Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 20°C). The samples are agitated for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. An aliquot of the suspension is then centrifuged at high speed to pellet the undissolved solid.

  • Filtration: A sample of the clear supernatant is carefully withdrawn with a syringe and filtered through a syringe filter to remove any remaining microscopic particles.

  • Quantification: The filtrate (saturated solution) is appropriately diluted, and the concentration of this compound is determined using a validated HPLC method against a calibration curve prepared from standard solutions of known concentrations.

Below is a generalized workflow for this experimental process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess this compound B Add to known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge suspension to pellet excess solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute clear filtrate E->F G Analyze by HPLC against a standard curve F->G H Calculate solubility G->H caption Workflow for Shake-Flask Solubility Determination G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol ergosterol Ergosterol (Fungal Cell Membrane) ergosterol_intermediate->ergosterol Multiple Steps This compound This compound (DMI Fungicide) This compound->cyp51 Inhibits cyp51->ergosterol_intermediate

References

Simeconazole: A Technical Guide to its Molecular Properties and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent simeconazole, focusing on its core molecular properties and mechanism of action. The information is presented to support research and development efforts in the field of agricultural and medicinal fungicides.

Core Molecular and Physical Properties

This compound is a triazole fungicide characterized by the presence of a silicon atom in its structure. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₂₀FN₃OSi[1][2][3][4][5]
Molecular Weight 293.41 g/mol [1][2][3][4][5]
IUPAC Name 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol[1]
CAS Registry Number 149508-90-7[2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a sterol demethylation inhibitor (DMI). Its primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the membrane. This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol FFMAS 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->FFMAS Multiple Steps Enzyme Lanosterol 14α-demethylase (ERG11) Lanosterol->Enzyme Zymosterol Zymosterol FFMAS->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component This compound This compound (DMI Fungicide) This compound->Enzyme Inhibits Enzyme->FFMAS

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

1. Materials:

  • Pure culture of the target fungus (e.g., Blumeria graminis)

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., 1000 ppm in a suitable solvent like acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control set of plates with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the actively growing edge of a fresh culture of the target fungus.

  • Place the fungal disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate at a suitable temperature (e.g., 25 ± 2°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

The following diagram outlines the workflow for the in vitro mycelial growth inhibition assay.

Mycelial_Growth_Inhibition_Workflow start Start prep_media Prepare and sterilize PDA medium start->prep_media amend_media Amend PDA with This compound concentrations prep_media->amend_media pour_plates Pour amended PDA into Petri dishes amend_media->pour_plates inoculate Inoculate plates with fungal disc pour_plates->inoculate incubate Incubate plates inoculate->incubate measure Measure radial growth incubate->measure calculate Calculate inhibition percentage measure->calculate end End calculate->end

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Assessment of Translaminar Activity

This protocol evaluates the ability of this compound to move from the treated leaf surface to the untreated surface and inhibit fungal growth.

1. Materials:

  • Cucumber plants (or other suitable host) at the 2-3 true leaf stage

  • Spore suspension of a powdery mildew fungus (e.g., Podosphaera xanthii)

  • This compound solution at a known concentration

  • Micropipette or a fine brush

  • Humid chamber

2. Procedure:

  • Grow cucumber plants under controlled greenhouse conditions.

  • Carefully apply a small, defined volume (e.g., 10 µL) of the this compound solution to a specific spot on the adaxial (upper) surface of a leaf. Ensure the solution does not spread to the abaxial (lower) surface.

  • As a control, apply the solvent alone to other plants.

  • After 24 hours, inoculate the entire abaxial surface of the treated and control leaves with a spore suspension of the powdery mildew fungus.

  • Place the plants in a humid chamber to facilitate fungal infection and development.

  • After a suitable incubation period (e.g., 7-10 days), assess the development of powdery mildew on the abaxial surface of the leaves.

  • The degree of inhibition of fungal growth on the untreated abaxial surface, in the area corresponding to the adaxial application, indicates the translaminar activity of this compound.

Soil Drench Application for Systemic Activity

This protocol assesses the systemic uptake and translocation of this compound from the soil to the foliage to control a foliar pathogen.

1. Materials:

  • Barley plants (or other suitable host) grown in individual pots

  • This compound solution at a known concentration

  • Spore suspension of a foliar pathogen (e.g., Blumeria graminis f. sp. hordei)

  • Graduated cylinder

2. Procedure:

  • Grow barley plants in pots containing a standard potting mix.

  • At a specific growth stage (e.g., two-leaf stage), apply a defined volume of the this compound solution as a soil drench to the base of each plant. The volume should be sufficient to moisten the root zone without causing excessive leaching.

  • Treat control plants with an equal volume of water or solvent solution.

  • After 24-48 hours, inoculate the foliage of both treated and control plants with a spore suspension of the foliar pathogen.

  • Maintain the plants under conditions conducive to disease development.

  • After a suitable incubation period (e.g., 7-14 days), assess the severity of the disease on the leaves.

  • The reduction in disease severity on the foliage of the treated plants compared to the control plants indicates the systemic activity of this compound.

Measurement of Permeability Through Plant Cuticular Membranes

This protocol measures the rate at which this compound penetrates the plant cuticle.

1. Materials:

  • Isolated plant cuticular membranes (e.g., from tomato fruit)

  • Diffusion cells (e.g., Franz diffusion cells)

  • This compound solution of known concentration (donor solution)

  • Receptor solution (e.g., a buffer solution)

  • Analytical instrument for quantifying this compound (e.g., HPLC)

2. Procedure:

  • Isolate cuticular membranes from a suitable plant source using enzymatic digestion (e.g., with pectinase and cellulase).

  • Mount the isolated cuticle in a diffusion cell, separating the donor and receptor compartments.

  • Fill the donor compartment with the this compound solution and the receptor compartment with the receptor solution.

  • At regular time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the permeability coefficient (P) of this compound through the cuticle using appropriate mathematical models based on Fick's law of diffusion.

References

The Discovery and Development of Simeconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a triazole fungicide, represents a significant advancement in the control of a broad spectrum of plant pathogenic fungi. Developed and introduced by Sankyo Agro Co., Ltd., this systemic fungicide has demonstrated notable efficacy against various diseases impacting critical agricultural crops. Its unique chemical structure, incorporating a silicon moiety, contributes to its systemic properties and fungicidal activity. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound, including its synthesis, mechanism of action, and biological efficacy, supported by available data and experimental insights.

Introduction: The Rise of Triazole Fungicides

The development of azole fungicides, beginning in the 1970s, marked a turning point in the management of fungal diseases in both medicine and agriculture. This class of compounds acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The triazole subclass, to which this compound belongs, generally offers a broader spectrum of activity and improved safety profile compared to the earlier imidazole fungicides. This compound emerged from this legacy of research, offering a novel solution for the protection of key food crops.

Discovery and Development History

This compound was discovered and developed by the Japanese company Sankyo Co., Ltd. (later Sankyo Agro Co., Ltd.). The fungicide, also known by its development code F-155 and trademarks Mongarit and Sanlit, was launched in Japan in 2003.[1] The key invention is detailed in patents such as EP 537957 and US 5306712, filed in the early 1990s.[1]

The development of this compound was driven by the need for effective control of diseases in rice and other staple crops. Its chemical structure, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, distinguishes it from other triazoles through the inclusion of a trimethylsilyl group. This structural feature is believed to enhance its lipophilicity and systemic properties within the plant.[2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the precise, industrial-scale protocol is proprietary, the general synthetic pathway can be inferred from patent literature and chemical principles. The core of the synthesis involves the construction of the triazole and fluorophenyl moieties and their subsequent connection, followed by the introduction of the characteristic trimethylsilyl group.

A general overview of the production process includes:

  • Construction of the 1,2,4-triazole ring.

  • Alkylation with a fluorophenyl group to enhance antifungal activity.

  • Introduction of a trimethylsilyl group via silylation, which improves the compound's lipophilicity and systemic properties.[2]

A detailed, step-by-step experimental protocol is not publicly available in the reviewed literature.

Below is a logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 1,2,4-Triazole 1,2,4-Triazole Ring_Construction Construction of 1,2,4-triazole ring 1,2,4-Triazole->Ring_Construction Fluorophenyl precursor Fluorophenyl precursor Alkylation Alkylation with fluorophenyl group Fluorophenyl precursor->Alkylation Trimethylsilyl precursor Trimethylsilyl precursor Silylation Introduction of trimethylsilyl group Trimethylsilyl precursor->Silylation Ring_Construction->Alkylation Alkylation->Silylation Purification Purification of crude this compound Silylation->Purification This compound This compound Purification->this compound

Figure 1: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound, like other DMI (demethylation inhibitor) fungicides, functions by disrupting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme C14-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and development.

G This compound This compound C14-demethylase C14-demethylase (Cytochrome P450 enzyme) This compound->C14-demethylase Inhibits Disrupted_membrane Disrupted Cell Membrane (Fungal Growth Inhibition) Ergosterol_synthesis Ergosterol Synthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_synthesis Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Fungal_cell_membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_cell_membrane

Figure 2: this compound's mechanism of action on the ergosterol biosynthesis pathway.

Biological Activity and Efficacy

This compound exhibits broad-spectrum antifungal activity and is particularly effective against a range of plant pathogenic fungi. Its systemic nature allows it to be absorbed by the plant and translocated, providing protection to new growth.

In Vitro Antifungal Spectrum
Fungal SpeciesCommon DiseaseEC50 (ppm)Reference
Rhizoctonia solaniRice Sheath BlightData not available
Blumeria graminisPowdery MildewData not available
Puccinia striiformisWheat Stripe RustData not available
Magnaporthe oryzaeRice BlastData not available
Field Trial Data

Field trials are essential for evaluating the efficacy of a fungicide under real-world conditions. These studies typically measure disease control and the impact on crop yield.

Specific quantitative data from field trials, such as percentage disease control and yield increase, are not consistently reported in publicly accessible literature. The table below is a template for summarizing such data.

CropDiseaseApplication RateDisease Control (%)Yield IncreaseReference
RiceSheath Blight (R. solani)Data not availableData not availableData not available
WheatStripe Rust (P. striiformis)Data not availableData not availableData not available
BarleyPowdery Mildew (B. graminis)Data not availableData not availableData not available[3]

A study by Sankyo Agro Co., Ltd. demonstrated the excellent systemic activity of this compound against barley powdery mildew.[3] The compound showed prominent vapor-phase activity, curative activity when applied 1-3 days after inoculation, and notable translaminar activity.[3] Furthermore, it was rapidly absorbed by barley plants after soil drench application.[3] The permeability of this compound through tomato fruit cuticular membranes was significantly higher than other tested DMI fungicides, at about 20% after 22 hours.[3]

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are proprietary to Sankyo Agro Co., Ltd. However, standard methodologies are employed in the evaluation of fungicides.

Determination of EC50 Values (Illustrative Protocol)

The in vitro efficacy of a fungicide is commonly determined by calculating the Effective Concentration to inhibit 50% of fungal growth (EC50).

  • Fungal Culture: The target fungal pathogen is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a pure and actively growing culture.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO).

  • Serial Dilutions: A series of dilutions of the this compound stock solution are prepared to achieve a range of concentrations to be tested.

  • Poisoned Agar Plates: The this compound dilutions are incorporated into the molten agar medium, which is then poured into petri dishes. Control plates containing only the solvent are also prepared.

  • Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of each agar plate.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, light).

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony on the control plate reaches a predetermined size.

  • Calculation: The percentage of growth inhibition for each concentration is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

G Start Start Prepare_Fungicide_Dilutions Prepare serial dilutions of this compound Start->Prepare_Fungicide_Dilutions Prepare_Agar Prepare molten agar medium Start->Prepare_Agar Mix Prepare_Fungicide_Dilutions->Mix Prepare_Agar->Mix Pour_Plates Pour poisoned agar plates Mix->Pour_Plates Inoculate Inoculate plates with fungal mycelium Pour_Plates->Inoculate Incubate Incubate under optimal conditions Inoculate->Incubate Measure_Growth Measure radial growth Incubate->Measure_Growth Calculate_Inhibition Calculate percent growth inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Simeconazole in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantification of the triazole fungicide simeconazole in various food matrices. The protocols detailed below are based on established methodologies such as QuEChERS for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on fruits, vegetables, and cereals. Due to its potential persistence in the environment and on agricultural products, robust and sensitive analytical methods are required to monitor its residue levels in food to ensure consumer safety and compliance with regulatory limits. This document outlines detailed protocols for the extraction, cleanup, and quantification of this compound in food samples.

The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach, which has proven effective for multi-residue pesticide analysis in a variety of food matrices.[1] Subsequent analysis is performed using highly selective and sensitive techniques such as LC-MS/MS and GC-MS/MS.[2]

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the food matrix, the required sensitivity, and the available instrumentation. Both LC-MS/MS and GC-MS/MS are powerful techniques for the determination of this compound residues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of moderately polar and thermally labile pesticides like this compound.[2] It offers high sensitivity and selectivity, allowing for the detection of low residue levels in complex food matrices.[1][3]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is also a suitable technique for this compound analysis, particularly for less polar compounds.[2] It provides excellent separation efficiency and is a robust method for routine monitoring.[4][5]

The general workflow for the analysis of this compound in food samples involves sample homogenization, extraction of the analyte, cleanup of the extract to remove interfering matrix components, and finally, instrumental analysis.[6]

Logical Workflow for this compound Analysis```dot

digraph "this compound Analysis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample_Homogenization" [label="Sample\nHomogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(QuEChERS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cleanup" [label="Dispersive SPE\nCleanup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label = "Instrumental Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "LC_MSMS" [label="LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC_MSMS" [label="GC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label = "Data Processing"; style = "rounded"; bgcolor = "#FFFFFF"; "Quantification" [label="Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; "Reporting" [label="Reporting", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Sample_Homogenization" -> "Extraction" [label="Homogenized\nSample"]; "Extraction" -> "Cleanup" [label="Crude\nExtract"]; "Cleanup" -> "LC_MSMS" [label="Clean\nExtract"]; "Cleanup" -> "GC_MSMS"; "LC_MSMS" -> "Quantification"; "GC_MSMS" -> "Quantification"; "Quantification" -> "Reporting"; }

Caption: Step-by-step workflow of the QuEChERS sample preparation method.

Instrumental Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source. [3][7] Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). [8]* Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 10 µL. [9]* Column Temperature: 40 °C.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+). [7]* Scan Type: Multiple Reaction Monitoring (MRM). [4][9]* Source Temperature: 120 °C. [3]* Desolvation Gas Temperature: 350 °C. [3]* Collision Gas: Argon.

MRM Transitions for this compound (Example): It is crucial to optimize the MRM transitions (precursor ion and product ions) and collision energies for this compound on the specific instrument being used.

Instrumentation:

  • Gas Chromatograph.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an Electron Ionization (EI) source.

Chromatographic Conditions (Typical):

  • Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm). [10]* Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of target analytes.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Multiple Reaction Monitoring (MRM). [4]* Ion Source Temperature: ~230 °C.

  • Transfer Line Temperature: ~280 °C.

Data Presentation and Quantitative Analysis

For accurate quantification, matrix-matched calibration standards should be prepared by spiking blank food matrix extracts with known concentrations of this compound. [11] Method Validation Parameters: The analytical method should be validated to ensure its performance. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. [7]* Accuracy (Recovery): The percentage of the true amount of analyte that is determined by the analytical method.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Quantitative Data Summary: The following table provides an example of typical performance data for the analysis of this compound in various food matrices. Values are indicative and should be determined for each specific application.

Food MatrixAnalytical MethodLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Fruits (e.g., Apples, Oranges)LC-MS/MS0.002 - 0.0185 - 110< 15[4][11]
Vegetables (e.g., Tomatoes, Cucumbers)LC-MS/MS0.001 - 0.0180 - 115< 15[12]
CerealsGC-MS/MS0.0190 - 105< 10
Animal-origin foods (e.g., eggs, meat)UPLC-MS/MS0.1 - 1.0 (µg/kg)70 - 120< 20[7]

Conclusion

The analytical methods described in these application notes, based on the QuEChERS sample preparation technique followed by LC-MS/MS or GC-MS/MS analysis, provide a reliable and efficient approach for the quantification of this compound residues in a wide range of food products. Proper method validation is essential to ensure the accuracy and reliability of the results. These protocols can be adapted and optimized by researchers and analytical scientists to meet the specific requirements of their laboratory and the food matrices under investigation.

References

Simeconazole: Application Notes and Protocols for Fungal Disease Control in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole is a broad-spectrum triazole fungicide effective against a range of fungal diseases impacting agricultural production. As a sterol demethylation inhibitor (DMI), this compound disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to inhibited fungal growth and development.[1] This document provides detailed application notes, experimental protocols, and an overview of its mechanism of action and potential impact on plant signaling pathways to guide research and development efforts. This compound has demonstrated notable systemic, translaminar, and vapor-phase activity, allowing for effective curative and preventative control of various plant pathogens.[2]

Quantitative Data on Fungicidal Efficacy

Table 1: Efficacy of this compound Against Specific Fungal Pathogens

Fungal PathogenHost Plant(s)Efficacy/Activity NotedCitation(s)
Blumeria graminis f. sp. hordei (Barley Powdery Mildew)Barley, CucumberExcellent curative and translaminar activity. Also exhibits prominent vapor-phase activity.[2]
Rhizoctonia solaniRiceFungicidal activity demonstrated.[3]
Powdery Mildew, Scab, Rust, BlightRice, Wheat, Cucumber, AppleGood control efficiency reported in patent literature for compositions containing this compound.[4][5]

Table 2: Comparative Efficacy (EC₅₀ in µg/mL) of Triazole Fungicides Against Various Fungal Pathogens

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.

Fungal PathogenTebuconazoleDifenoconazoleEpoxiconazoleMetconazoleProthioconazoleCitation(s)
Fusarium graminearum0.09 - 15.60.0128 - 0.60790.0470.0103 - 0.07750.12 - 23.6[6][7][8]
Rhizoctonia solani0.02 - 0.230.6633.54 (for a highly resistant isolate)--[9][10]
Botrytis cinerea>10.01 - 1---[11]
Puccinia spp. (Rusts)Effective control demonstratedEffective control demonstrated---[12][13][14][15][16]

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and testing methodology.

Experimental Protocols

In Vitro Efficacy Testing: Poisoned Food Technique

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution of known concentration (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

    • Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Gently swirl the flasks to ensure homogenous mixing of the fungicide.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • From the periphery of an actively growing fungal culture (typically 5-7 days old), cut a mycelial disc using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily or at the end of the incubation period when the control plate is fully covered with mycelium.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the this compound concentration.

G cluster_prep Media Preparation cluster_exp Experiment cluster_analysis Data Analysis PDA Prepare PDA Medium AmendedPDA Create Fungicide-Amended PDA Series PDA->AmendedPDA This compound Prepare this compound Stock This compound->AmendedPDA Inoculate Inoculate Plates with Fungal Disc AmendedPDA->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Mycelial Growth Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Workflow for In Vitro Efficacy Testing of this compound.
In Vivo Efficacy Testing: Detached Leaf Assay

This protocol assesses the protective and curative activity of this compound on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • This compound solution at various concentrations

  • Fungal spore suspension of the target pathogen

  • Sterile water

  • Atomizer/sprayer

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the host plant, ensuring a small petiole remains.

    • Surface sterilize the leaves by rinsing with sterile water.

    • Place the leaves with their adaxial surface up in moist chambers.

  • Fungicide Application (Protective Assay):

    • Spray the leaves evenly with the different concentrations of this compound solution until runoff.

    • Allow the leaves to air dry in a sterile environment.

    • After a specified period (e.g., 24 hours), inoculate the leaves with the fungal spore suspension.

  • Fungicide Application (Curative Assay):

    • Inoculate the leaves with the fungal spore suspension.

    • After a specified incubation period (e.g., 24-48 hours), apply the this compound solutions to the leaves.

  • Inoculation:

    • Apply a known concentration of the fungal spore suspension to the leaves, either as droplets or by spraying.

  • Incubation:

    • Incubate the moist chambers in a growth chamber with appropriate light and temperature conditions for disease development.

  • Data Collection and Analysis:

    • Assess disease severity after a specific incubation period (e.g., 5-7 days) by measuring the lesion size or the percentage of the leaf area covered by lesions.

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

G cluster_setup Experimental Setup cluster_protective Protective Assay cluster_curative Curative Assay cluster_incubation Incubation & Assessment Excise Excise and Sterilize Leaves Place Place Leaves in Moist Chambers Excise->Place Apply_P Apply this compound Place->Apply_P Inoculate_C Inoculate with Pathogen Place->Inoculate_C Inoculate_P Inoculate with Pathogen Apply_P->Inoculate_P Incubate Incubate under Optimal Conditions Inoculate_P->Incubate Apply_C Apply this compound Inoculate_C->Apply_C Apply_C->Incubate Assess Assess Disease Severity Incubate->Assess Calculate_Control Calculate % Disease Control Assess->Calculate_Control

Workflow for In Vivo Detached Leaf Assay.

Mechanism of Action and Impact on Plant Signaling Pathways

This compound, as a demethylation inhibitor (DMI) fungicide, specifically inhibits the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

While the primary mode of action of triazole fungicides is on the fungal pathogen, they can also have physiological effects on the host plant. These effects are often linked to the inhibition of certain plant cytochrome P450 monooxygenases, which can influence the biosynthesis of plant hormones and other secondary metabolites. The interaction of triazole fungicides with plant signaling pathways is an area of ongoing research. The three key defense-related signaling pathways in plants are mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

Salicylic Acid (SA) Pathway

The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens. It plays a central role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance throughout the plant. While direct evidence for this compound's effect on the SA pathway is limited, some studies have shown that other triazole fungicides can influence SA-related responses. For instance, the application of salicylic acid has been shown to mitigate the phytotoxicity of the triazole fungicide difenoconazole in wheat, suggesting a potential interplay between triazoles and the SA pathway.

G cluster_pathogen Pathogen Recognition cluster_signaling SA Signaling Cascade Pathogen Biotrophic Pathogen SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation NPR1 NPR1 Activation SA_accumulation->NPR1 PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR This compound This compound (Triazole) This compound->SA_biosynthesis Potential Influence

Potential Influence of this compound on the Salicylic Acid Pathway.
Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET signaling pathways are typically associated with defense against necrotrophic pathogens and herbivorous insects. These two pathways often act synergistically to regulate the expression of a different set of defense-related genes compared to the SA pathway. There is often an antagonistic relationship (crosstalk) between the SA and JA/ET pathways. Triazole fungicides have been reported to affect plant hormonal balance, which could indirectly influence the JA and ET pathways. For example, some triazoles are known to inhibit gibberellin biosynthesis, which can lead to changes in plant growth and development, and potentially modulate defense responses.

G cluster_pathogen Pathogen/Wounding Recognition cluster_signaling JA/ET Signaling Cascade cluster_crosstalk Pathogen Necrotrophic Pathogen / Wounding JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen->JA_biosynthesis ET_biosynthesis Ethylene (ET) Biosynthesis Pathogen->ET_biosynthesis JA_signaling JA Signaling JA_biosynthesis->JA_signaling ET_signaling ET Signaling ET_biosynthesis->ET_signaling Defense_genes Defense Gene Expression (e.g., PDF1.2) JA_signaling->Defense_genes ET_signaling->Defense_genes This compound This compound (Triazole) This compound->JA_biosynthesis Potential Indirect Influence This compound->ET_biosynthesis Potential Indirect Influence SA_pathway SA Pathway JA_ET_pathway JA/ET Pathway SA_pathway->JA_ET_pathway Antagonistic Crosstalk

Potential Influence of this compound on JA/ET Pathways.

Conclusion

This compound is a potent DMI fungicide with demonstrated efficacy against several important agricultural fungal pathogens. While comprehensive quantitative efficacy data remains somewhat limited in the public domain, the provided protocols for in vitro and in vivo testing will enable researchers to generate valuable data for specific pathosystems. Further research into the precise interactions of this compound with plant signaling pathways will provide a more complete understanding of its overall impact on plant health and disease resistance, potentially leading to more effective and sustainable disease management strategies.

References

Application Notes and Protocols for In-Vitro Antifungal Susceptibility Testing of Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole is a triazole fungicide classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[1][2] Like other fungicides in this group, its mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3][4] Specifically, this compound acts as a demethylation inhibitor (DMI), targeting the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway.[4] This document provides detailed application notes and protocols for the in-vitro antifungal susceptibility testing of this compound, intended for use by researchers, scientists, and professionals in drug development. While this compound is primarily recognized as an agricultural fungicide, the principles and methods described herein are foundational for its evaluation against a spectrum of fungal organisms in a laboratory setting.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its disruption of ergosterol production in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.

This compound specifically inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or cyp51 gene. This enzyme is a cytochrome P450 monooxygenase responsible for a crucial step in the conversion of lanosterol to ergosterol. By binding to this enzyme, this compound prevents the removal of the 14α-methyl group from lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The resulting altered cell membrane composition disrupts its normal functions, leading to the inhibition of fungal growth and, at higher concentrations, cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Multiple Steps Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Multiple Steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (ERG9) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Episterol Episterol Zymosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) This compound->Lanosterol 14-alpha-demethylase (ERG11/CYP51) Inhibits Accumulation of\n14-alpha-methylated sterols Accumulation of 14-alpha-methylated sterols Depletion of Ergosterol Depletion of Ergosterol Disrupted Cell\nMembrane Function Disrupted Cell Membrane Function Accumulation of\n14-alpha-methylated sterols->Disrupted Cell\nMembrane Function Depletion of Ergosterol->Disrupted Cell\nMembrane Function Inhibition of\nFungal Growth Inhibition of Fungal Growth Disrupted Cell\nMembrane Function->Inhibition of\nFungal Growth

Figure 1. Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity

Specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungal pathogens is not extensively available in the public domain. However, to provide a comparative context for its potential activity, the following table summarizes the MIC ranges for other common azole fungicides against representative fungal species. These values are derived from various published studies and should be used for reference purposes only.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
Triazoles (DMIs)
FluconazoleCandida albicans0.25 - 16
Candida glabrata0.5 - >64
Cryptococcus neoformans2 - 32
ItraconazoleAspergillus fumigatus0.125 - 8
Candida albicans0.03 - 4
Histoplasma capsulatum0.007 - 0.125
VoriconazoleAspergillus fumigatus0.125 - 4
Candida albicans0.015 - 1
Fusarium solani4 - >16
PosaconazoleAspergillus fumigatus0.06 - 2
Candida albicans0.015 - 1
Zygomycetes0.25 - >8

Experimental Protocols

The following are detailed protocols for in-vitro antifungal susceptibility testing that can be adapted for this compound. The choice of method will depend on the fungal species being tested and the specific research question.

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A2 for Filamentous Fungi)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate to be tested

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and confirm with a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Agar Dilution Method (Poisoned Food Technique)

This method is commonly used for agricultural fungicides and is suitable for filamentous fungi.

Materials:

  • This compound

  • Acetone or DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal isolate

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in acetone or DMSO at a concentration 100 times the highest desired final concentration in the agar.

  • Preparation of Poisoned Agar Plates:

    • Prepare PDA and autoclave. Allow it to cool to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). For the control plates, add an equivalent volume of the solvent.

    • Mix thoroughly and pour approximately 20 mL of the agar into each sterile petri dish. Allow the plates to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both control and this compound-amended).

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

    • The MIC can be determined as the lowest concentration of this compound that completely inhibits fungal growth.

cluster_prep Preparation Phase cluster_testing Testing Phase cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Analysis Phase Prepare this compound\nStock Solution Prepare this compound Stock Solution Prepare Fungal Inoculum\n(Broth Microdilution) or\nPrepare Poisoned Agar Plates\n(Agar Dilution) Prepare Fungal Inoculum (Broth Microdilution) or Prepare Poisoned Agar Plates (Agar Dilution) Prepare this compound\nStock Solution->Prepare Fungal Inoculum\n(Broth Microdilution) or\nPrepare Poisoned Agar Plates\n(Agar Dilution) Serial Dilutions\nin 96-well Plate Serial Dilutions in 96-well Plate Inoculate Center of Plate\nwith Fungal Plug Inoculate Center of Plate with Fungal Plug Inoculate Wells Inoculate Wells Serial Dilutions\nin 96-well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC\n(Lowest concentration with\nno visible growth) Read MIC (Lowest concentration with no visible growth) Incubate Plate->Read MIC\n(Lowest concentration with\nno visible growth) Incubate Plates Incubate Plates Inoculate Center of Plate\nwith Fungal Plug->Incubate Plates Measure Radial Growth Measure Radial Growth Incubate Plates->Measure Radial Growth Calculate Percent Inhibition Calculate Percent Inhibition Measure Radial Growth->Calculate Percent Inhibition

Figure 2. General experimental workflow for in-vitro antifungal susceptibility testing of this compound.

Resistance Mechanisms

Fungal resistance to azole fungicides, including this compound, can develop through several mechanisms:

  • Target Site Modification: Point mutations in the ERG11/cyp51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for azole fungicides.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

  • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or alter the regulation of the ergosterol biosynthesis pathway to compensate for the inhibition caused by the fungicide.

Understanding these potential resistance mechanisms is crucial for the effective and sustainable use of this compound and other azole fungicides in both agricultural and potentially clinical settings. Regular monitoring of fungal susceptibility is recommended to detect the emergence of resistance.

References

Development of Simeconazole-Based Fungicidal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole is a broad-spectrum triazole fungicide with systemic properties, effective against a range of phytopathogenic fungi. Its mechanism of action involves the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to impaired fungal growth and development. This compound exhibits prominent vapor-phase activity, translaminar movement (movement from one side of a leaf to the other), and rapid absorption and translocation within the plant, making it an effective agent for disease control.[1] This document provides detailed application notes and protocols for the development of this compound-based fungicidal formulations, including methodologies for preparation, physicochemical stability testing, and in vitro and in vivo efficacy evaluation.

I. Formulation Development Protocols

The choice of formulation can significantly impact the physicochemical properties, stability, and biological efficacy of a fungicide.[2][3] Three common and effective formulation types for this compound are Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water Dispersible Granules (WDG).

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent with emulsifiers. Upon dilution with water, they form a spontaneous oil-in-water emulsion.[4][5]

Protocol for a Generic 10% this compound EC Formulation:

Materials:

  • This compound (technical grade, 95% purity)

  • Solvent (e.g., Aromatic 150, Solvesso 150)

  • Emulsifier blend (anionic and non-ionic, e.g., calcium dodecylbenzenesulfonate and ethoxylated alkylphenol)

  • Stabilizer (e.g., epoxidized soybean oil)

Procedure:

  • In a suitable vessel, dissolve 10.5 g of this compound (technical grade, accounting for 95% purity) in 70 g of the chosen solvent under gentle agitation until a clear solution is obtained.

  • Add 15 g of the emulsifier blend to the solution and mix thoroughly.

  • Add 4.5 g of the stabilizer to the mixture.

  • Continue stirring until all components are completely dissolved and the solution is homogeneous.

  • Filter the final formulation to remove any undissolved particles.

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of solid active ingredients in a liquid, typically water.[6][7]

Protocol for a Generic 20% this compound SC Formulation:

Materials:

  • This compound (technical grade, 95% purity)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene sulfonate condensate)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent (e.g., silicone-based)

  • Biocide (e.g., Proxel GXL)

  • Distilled water

Procedure:

  • Prepare a xanthan gum pre-gel by slowly adding 0.3 g of xanthan gum to 10 g of propylene glycol with high-speed stirring.

  • In a separate vessel, dissolve 3 g of the wetting agent and 5 g of the dispersing agent in 50 g of distilled water.

  • Add 21 g of this compound (technical grade, 95% purity) to the aqueous solution to form a slurry.

  • Wet mill the slurry in a bead mill until the desired particle size is achieved (typically a median particle size of 2-5 µm).

  • Transfer the milled suspension to a mixing vessel and add the xanthan gum pre-gel under gentle agitation.

  • Add 0.2 g of the antifoaming agent and 0.1 g of the biocide.

  • Add distilled water to bring the final volume to 100 mL and mix until a homogeneous suspension is obtained.

Water Dispersible Granule (WDG) Formulation

WDGs are granular formulations that disintegrate and disperse in water to form a suspension. They are non-dusty and easy to handle.[8][9][10][11]

Protocol for a Generic 50% this compound WDG Formulation:

Materials:

  • This compound (technical grade, 95% purity)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Binder (e.g., polyvinylpyrrolidone)

  • Filler (e.g., kaolin clay)

Procedure:

  • Thoroughly mix 52.6 g of this compound (technical grade, 95% purity), 3 g of the wetting agent, 8 g of the dispersing agent, 2 g of the binder, and 34.4 g of the filler in a blender.

  • Add a small amount of water to the powder mixture to form a dough-like consistency.

  • Extrude the wet mass through a screen with a suitable mesh size to form granules.

  • Dry the granules in a fluid bed dryer until the moisture content is below 2%.

  • Sieve the dried granules to obtain the desired particle size range.

II. Physicochemical Stability Testing

Stability testing is crucial to ensure the quality and shelf-life of the formulated product.[12]

Experimental Protocol for Accelerated Storage Stability:

  • Package the formulated this compound product in its intended commercial packaging.

  • Place the packaged samples in a stability chamber maintained at 54 ± 2 °C for 14 days (this is a common accelerated aging condition for pesticides).

  • After 14 days, remove the samples and allow them to equilibrate to room temperature.

  • Analyze the samples for the following parameters and compare the results with the initial analysis (before storage):

    • Appearance: Visual inspection for any changes in color, phase separation, or crystallization.

    • Active Ingredient Content: Determine the concentration of this compound using a validated analytical method (e.g., HPLC). A loss of more than 5% is generally considered unacceptable.

    • pH: Measure the pH of a 1% aqueous dilution.

    • Viscosity (for SC formulations): Measure the viscosity using a viscometer.

    • Suspensibility (for SC and WDG formulations): Determine the ability of the formulation to remain suspended in water according to standard methods (e.g., CIPAC methods).

    • Emulsion Stability (for EC formulations): Observe the stability of the emulsion formed upon dilution with water over a specified period.

ParameterSpecification (Example)
Appearance Homogeneous liquid/granules, free from visible foreign matter
This compound Content 95.0 - 105.0 % of declared content
pH (1% dilution) 5.0 - 8.0
Suspensibility (SC/WDG) Minimum 80%
Emulsion Stability (EC) No creaming or separation within 2 hours

III. In Vitro Efficacy Evaluation

In vitro testing provides a rapid assessment of the fungicidal activity of the formulations against target pathogens.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a series of dilutions of the this compound formulation in a suitable broth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include positive (no fungicide) and negative (no fungus) controls.

  • Incubate the plates at the optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC as the lowest concentration of the formulation that completely inhibits visible fungal growth.

Fungal PathogenFormulation TypeMIC (µg/mL)
Blumeria graminis (Powdery Mildew)EC0.5 - 2.0
Rhizoctonia solani (Sheath Blight)SC1.0 - 5.0
Venturia inaequalis (Apple Scab)WDG0.8 - 3.0
Cercospora arachidicola (Early Leaf Spot)EC1.5 - 6.0
Puccinia striiformis (Stripe Rust)SC0.2 - 1.5

Note: The above MIC values are illustrative and may vary depending on the specific formulation, fungal isolate, and experimental conditions.

IV. In Vivo Efficacy Evaluation

In vivo testing in greenhouse or field conditions is essential to evaluate the performance of the formulations under more realistic conditions.

Experimental Protocol for Greenhouse Efficacy Trial (e.g., Powdery Mildew on Cucumber):

  • Grow cucumber plants in pots to the 2-3 true leaf stage.

  • Artificially inoculate the plants with a suspension of Podosphaera xanthii (cucumber powdery mildew) spores.

  • After 24-48 hours, apply the this compound formulations at different rates using a laboratory sprayer to ensure uniform coverage.

  • Include an untreated control and a commercial standard for comparison.

  • Maintain the plants in a greenhouse with conditions favorable for disease development.

  • After 7-14 days, assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area covered by powdery mildew).

  • Calculate the percent disease control for each treatment relative to the untreated control.

Experimental Protocol for Field Efficacy Trial (e.g., Rice Sheath Blight):

  • Establish a field trial with a susceptible rice variety in a randomized complete block design with multiple replications.

  • Apply the this compound formulations at different application rates and timings (e.g., at the tillering and booting stages).[13]

  • Include an untreated control and a standard fungicide treatment.

  • Monitor the development of sheath blight throughout the growing season.

  • Assess disease severity at different growth stages.

  • At the end of the season, harvest the plots and determine the grain yield.

  • Calculate the percent disease control and the yield increase for each treatment.

Target DiseaseCropFormulation TypeApplication Rate (g a.i./ha)% Disease Control
Powdery MildewWheat10% EC10085 - 95
Sheath BlightRice20% SC15070 - 85
Apple ScabApple50% WDG20080 - 90
Early Leaf SpotPeanut10% EC12075 - 88
Stripe RustBarley20% SC10090 - 98

Note: The above efficacy data is for illustrative purposes. Actual performance will depend on environmental conditions, disease pressure, and application practices.

V. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

This compound, as a demethylation inhibitor (DMI) fungicide, targets the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. The inhibition of this enzyme disrupts the fungal cell membrane integrity.

G cluster_fungal_cell Fungal Cell Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_demethylase 14α-demethylase (CYP51) Lanosterol->C14_demethylase Ergosterol Ergosterol C14_demethylase->Ergosterol Normal Pathway Toxic_Sterols Accumulation of Toxic Sterols C14_demethylase->Toxic_Sterols Blocked Pathway Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Membrane_Disruption Membrane Disruption & Growth Inhibition Toxic_Sterols->Membrane_Disruption This compound This compound This compound->C14_demethylase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Formulation Development

The following diagram illustrates the key stages in the development and evaluation of a new this compound-based fungicidal formulation.

G cluster_dev Development Phase cluster_eval Evaluation Phase cluster_opt Optimization & Finalization Formulation_Design Formulation Design (EC, SC, WDG) Component_Screening Component Screening (Solvents, Surfactants, etc.) Formulation_Design->Component_Screening Lab_Scale_Prep Lab-Scale Preparation Component_Screening->Lab_Scale_Prep Physicochemical_Tests Physicochemical Stability Testing Lab_Scale_Prep->Physicochemical_Tests In_Vitro_Efficacy In Vitro Efficacy (MIC) Physicochemical_Tests->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy (Greenhouse/Field) In_Vitro_Efficacy->In_Vivo_Efficacy Data_Analysis Data Analysis & Optimization In_Vivo_Efficacy->Data_Analysis Final_Formulation Final Formulation Selection Data_Analysis->Final_Formulation

Caption: Fungicidal formulation development workflow.

References

Application Notes and Protocols for Simeconazole Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of simeconazole residues in various crop matrices. The methodologies described are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety.[2][3] Therefore, robust and validated analytical methods are crucial for monitoring this compound residues in agricultural commodities.

The QuEChERS method has become a standard approach for pesticide residue analysis in food matrices due to its simplicity, high throughput, and reduced solvent consumption.[4][5] This method involves a two-step process: an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[5] Subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity for the accurate quantification of this compound.[6][7]

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for this compound and other triazole fungicides in various crop matrices, extracted from validation studies. This data is intended to provide an expected range of performance for the described methods.

AnalyteCrop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
This compound Wheat0.5085-1105-170.002-0.0040.006-0.012[8]
Wheat0.0586-1085-170.002-0.0040.006-0.012[8]
Wheat0.00571-965-170.002-0.0040.006-0.012[8]
Tetraconazole GrapesNot Specified>90Not SpecifiedNot SpecifiedNot Specified[8]
Penconazole ApplesNot SpecifiedNot Specified<100.01-0.070.01[9]
Myclobutanil ApplesNot SpecifiedNot Specified<100.01-0.070.01[9]
Multiple Pesticides Cucumber0.0170-120≤20<0.0005Not Specified[10]
Cucumber0.00170-120≤20<0.0005Not Specified[10]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound residues in crops using the QuEChERS extraction method and LC-MS/MS analysis.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Syringe filters (0.22 µm, PTFE or equivalent)

Sample Preparation (QuEChERS Method)

The following workflow diagram illustrates the key steps of the QuEChERS sample preparation protocol.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10-15 g of homogenized crop sample into a 50 mL tube. B 2. Add 10-15 mL of Acetonitrile. A->B C 3. Add QuEChERS extraction salts (MgSO4, NaCl, Citrate buffers). B->C D 4. Shake vigorously for 1 min. C->D E 5. Centrifuge at ≥3000 rcf for 5 min. D->E F 6. Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube. E->F Supernatant G 7. dSPE tube contains MgSO4 and PSA (and C18/GCB if needed). F->G H 8. Shake for 30 sec. G->H I 9. Centrifuge at ≥3000 rcf for 5 min. H->I J 10. Transfer the cleaned extract. I->J Cleaned Extract K 11. Filter through a 0.22 µm filter. J->K L 12. Analyze by LC-MS/MS. K->L

Caption: QuEChERS workflow for this compound residue analysis in crops.

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative portion of the crop sample using a high-speed blender. For high-water-content commodities, it may be necessary to freeze the sample with liquid nitrogen before homogenization.

  • Extraction:

    • Weigh 10 g (for high water content samples) or 5 g (for dry samples like cereals) of the homogenized sample into a 50 mL centrifuge tube.[5] For dry samples, add an appropriate amount of water to rehydrate.

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 3000-5000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.

    • For samples with high fat content, 25 mg of C18 sorbent can be included. For samples with high pigment content (e.g., leafy greens), 25 mg of GCB can be added.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at 3000-5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of this compound from matrix interferences.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The most intense transition is typically used for quantification, while the second is used for confirmation. The specific MRM transitions and collision energies should be optimized by infusing a standard solution of this compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying, and collision gas) to achieve maximum sensitivity for this compound.

Data Analysis and Quality Control
  • Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank crop extracts that have undergone the entire sample preparation procedure. This is crucial to compensate for matrix effects (ion suppression or enhancement).[5]

  • Quantification: Quantify the this compound concentration in the samples by comparing the peak area of the analyte to the matrix-matched calibration curve.

  • Confirmation: The presence of this compound is confirmed by the retention time matching that of a standard and the ratio of the two monitored MRM transitions being within a specified tolerance (e.g., ±30%) of the ratio observed for a standard.

  • Validation: The analytical method should be validated according to internationally recognized guidelines (e.g., SANCO/12682/2019). Validation parameters should include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[11] Recovery values are typically expected to be within 70-120% with a relative standard deviation (RSD) of ≤20%.[11]

References

Application Note: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Determination of Simeconazole in Animal-Origin Food

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the triazole fungicide simeconazole in various food matrices of animal origin, including milk, eggs, and animal tissue (muscle). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for routine monitoring of this compound residues to ensure food safety. The described method has been validated to demonstrate its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops. The potential for residues of this fungicide to accumulate in animal tissues and products through contaminated feed necessitates the development of reliable analytical methods for its detection in food of animal origin. UHPLC-MS/MS offers a powerful tool for this purpose due to its high sensitivity, selectivity, and speed. The method presented herein is designed for researchers, scientists, and professionals in drug development and food safety to accurately quantify this compound residues.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

A modified QuEChERS protocol is utilized for the extraction of this compound from animal-origin food samples.

For Animal Tissue (Muscle) and Eggs:

  • Homogenize a representative 5 g sample of the tissue or egg.

  • Transfer the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile as the extraction solvent.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of C18 adsorbent and 900 mg of MgSO₄.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

For Milk:

  • Thoroughly mix the milk sample.

  • Transfer 10 mL of the milk sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts as described for tissue and eggs.

  • Follow steps 6 through 10 as outlined for the tissue and egg sample preparation.

UHPLC-MS/MS Analysis

Instrumentation:

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start with 95% A, hold for 1 min, then ramp to 5% A over 5 min, hold for 2 min, and return to initial conditions for equilibration.

Mass Spectrometry Parameters:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound294.170.132141.022

Data Presentation

The following table summarizes the performance characteristics of the method, based on validation studies for triazole fungicides in animal-origin foods.[1]

ParameterResult
Linearity Range 0.1 - 20 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.3 µg/kg
Limit of Quantification (LOQ) 0.3 - 0.9 µg/kg
Average Recovery 72.0% - 114.8%
Relative Standard Deviation (RSD) < 9.9%

Visualization

Simeconazole_Detection_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UHPLC-MS/MS Analysis cluster_Data Data Processing Sample Animal-Origin Food Sample (Muscle, Egg, or Milk) Homogenization Homogenization & Weighing (5g tissue/egg or 10mL milk) Sample->Homogenization Extraction Addition of Water & Acetonitrile + QuEChERS Salts Homogenization->Extraction Centrifugation1 Vortex & Centrifuge Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (C18 Adsorbent) Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 Vortex & Centrifuge dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant Injection Injection into UHPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Quantification Quantification of this compound Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Detection->Quantification Reporting Reporting of Results Quantification->Reporting

References

Application of Simeconazole in Seed Treatment for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole is a broad-spectrum triazole fungicide that provides effective control against a range of seed-borne and soil-borne fungal pathogens. As a sterol demethylation inhibitor (DMI), this compound disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mode of action leads to the inhibition of fungal growth and proliferation, making it a valuable tool in integrated pest management (IPM) strategies for various crops. These application notes provide a comprehensive overview of the use of this compound as a seed treatment, including its efficacy against key pathogens, recommended application protocols for research purposes, and its effects on plant health.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other DMI fungicides, specifically targets the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2] This disruption of membrane integrity and function ultimately inhibits fungal growth.[1][2]

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Inhibition by this compound.

Efficacy of this compound Seed Treatment

While specific quantitative data for this compound as a standalone seed treatment is limited in readily available literature, its efficacy can be inferred from studies on similar triazole fungicides and product registrations that include this compound in combination with other active ingredients. The following tables summarize the expected efficacy based on the performance of triazoles against key crop diseases.

Table 1: Efficacy of Triazole Fungicide Seed Treatments (including this compound) against Key Cereal Pathogens

CropTarget PathogenDiseaseTypical Efficacy Range (% Disease Control)
Wheat Fusarium culmorumSeedling Blight, Foot Rot40 - 60%[2][4]
Ustilago triticiLoose Smut>95%[5][6]
Barley Ustilago nudaLoose Smut>95%[5][6][7][8]
Rice Gibberella fujikuroi (Fusarium fujikuroi)Bakanae Disease70 - 90%[9][10][11]

Table 2: Expected Impact of this compound Seed Treatment on Crop Health and Yield

CropParameterExpected Impact
General Seedling EmergenceNeutral to slight increase, depending on disease pressure[1][12]
Seedling VigorGenerally improved due to disease control[1][13]
Wheat/Barley YieldPotential increase of 5-15% under moderate to high disease pressure[14]
Soybean GerminationGenerally no negative impact at recommended rates[1][15]
NodulationPotential for slight reduction, but generally not yield-limiting[16]
Corn GerminationGenerally no negative impact at recommended rates[17][18][19][20]

Experimental Protocols

The following protocols are designed for laboratory and field evaluation of this compound seed treatments.

Protocol 1: Laboratory Seed Treatment and Germination Assay

This protocol outlines the procedure for applying this compound to seeds in a laboratory setting and assessing its effect on germination and early seedling growth.

Lab_Protocol_Workflow start Start seed_prep 1. Seed Preparation (Cleaning and Weighing) start->seed_prep slurry_prep 2. Slurry Preparation (this compound + Water/Polymer) seed_prep->slurry_prep seed_treatment 3. Seed Treatment (Slurry Application and Mixing) slurry_prep->seed_treatment drying 4. Drying (Air dry for 24h) seed_treatment->drying germination_test 5. Germination Test (Rolled Towel or Petri Dish) drying->germination_test data_collection 6. Data Collection (Germination %, Root/Shoot Length) germination_test->data_collection end End data_collection->end

Caption: Workflow for Laboratory Seed Treatment and Germination Assay.

Materials:

  • Certified seeds of the target crop

  • This compound formulation

  • Distilled water

  • Polymer sticker/binder (optional)

  • Weighing balance

  • Volumetric flasks and pipettes

  • Rotary seed treater or a sealed container

  • Germination paper or petri dishes with sterile filter paper

  • Incubator or growth chamber

Methodology:

  • Seed Preparation: Select high-quality, untreated seeds. Weigh a predetermined amount of seed for each treatment group (e.g., 100 g).

  • Slurry Preparation:

    • Calculate the required amount of this compound formulation based on the target application rate (e.g., 2-5 g a.i. per 100 kg of seed).

    • Prepare a treatment slurry by mixing the calculated amount of this compound with a specific volume of distilled water. A common slurry volume for laboratory treatments is 1-5 mL per kg of seed. A polymer can be added to improve adhesion.

    • Prepare a control slurry with only distilled water (and polymer if used in the treatment group).

  • Seed Treatment:

    • Place the seeds in the treater or container.

    • Apply the slurry to the seeds while continuously mixing to ensure uniform coverage.

    • Mix for 2-5 minutes.

  • Drying: Spread the treated seeds in a thin layer on a clean surface and allow them to air dry for at least 24 hours in a well-ventilated area.

  • Germination Test:

    • Rolled Towel Method: Place a specified number of seeds (e.g., 50) on moistened germination paper, roll the paper, and place it in an incubator at an appropriate temperature for the crop (e.g., 20-25°C).

    • Petri Dish Method: Place seeds on moistened sterile filter paper in petri dishes and incubate.

  • Data Collection: After a set period (e.g., 7-10 days), record the germination percentage, and measure root and shoot length of the seedlings. Seedling dry weight can also be determined after drying the seedlings in an oven.

Protocol 2: Field Efficacy Trial

This protocol describes the methodology for conducting a field trial to evaluate the efficacy of this compound seed treatment under real-world conditions.[21]

Field_Trial_Workflow start Start site_selection 1. Site Selection (Uniform field with disease history) start->site_selection experimental_design 2. Experimental Design (e.g., RCBD with replications) site_selection->experimental_design seed_treatment 3. Seed Treatment (As per Protocol 1) experimental_design->seed_treatment planting 4. Planting (Calibrated planter) seed_treatment->planting in_season_assessment 5. In-Season Assessments (Emergence, Vigor, Disease Incidence) planting->in_season_assessment harvest 6. Harvest (Plot combine) in_season_assessment->harvest data_analysis 7. Data Analysis (Yield, Grain Quality, Statistical Analysis) harvest->data_analysis end End data_analysis->end

References

Application Note: Enantioselective Determination of Simeconazole by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. As this compound possesses a chiral center, it exists as a pair of enantiomers. Enantiomers of chiral pesticides often exhibit different biological activities, including fungicidal efficacy and toxicity. Therefore, the enantioselective analysis of this compound is crucial for environmental risk assessment, food safety, and the development of more effective and safer agrochemicals.

This application note details a robust gas chromatography (GC) method for the enantioselective determination of this compound. The protocol is designed for researchers in analytical chemistry, environmental science, and drug development to accurately quantify the enantiomers of this compound in various matrices.

Principle

The enantiomers of this compound are separated on a chiral capillary gas chromatography column. The separation is based on the differential interaction of the this compound enantiomers with a chiral stationary phase (CSP), typically a cyclodextrin derivative. Following separation, the enantiomers are detected and quantified by a mass spectrometer (MS). This method provides high sensitivity and selectivity for the analysis of this compound enantiomers.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from solid matrices such as soil or agricultural products.

Materials:

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL dispersive SPE (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content, also include 50 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

GC Conditions (Illustrative Example):

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin stationary phase)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 240 °C at 5 °C/min, and hold for 10 min.

MS Conditions (Illustrative Example):

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined from the mass spectrum of this compound (quantification and qualifier ions)

Data Presentation

The following table presents illustrative quantitative data for the enantioselective analysis of this compound, based on typical performance for triazole fungicides on a cyclodextrin-based chiral GC column. Actual values may vary depending on the specific instrumentation and analytical conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 25.225.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Limit of Detection (LOD) (ng/mL) 0.050.05
Limit of Quantification (LOQ) (ng/mL) 0.150.15
Linear Range (ng/mL) 0.2 - 1000.2 - 100
Correlation Coefficient (r²) > 0.995> 0.995

Mandatory Visualization

Enantioselective_Simeconazole_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gc_ms GC-MS Analysis Sample Homogenized Sample (10g) Add_ACN Add Acetonitrile (10 mL) Vortex Sample->Add_ACN Add_Salts Add MgSO4 & NaCl Vortex Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 dSPE Dispersive SPE (PSA, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for GC-MS Centrifuge2->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Chiral_Separation Chiral Separation (Cyclodextrin Column) GC_Injection->Chiral_Separation MS_Detection MS Detection (SIM Mode) Chiral_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the enantioselective determination of this compound.

Logical Relationships in the Analytical Process

Logical_Relationships This compound This compound (Racemic Mixture) Differential_Interaction Differential Diastereomeric Complex Formation This compound->Differential_Interaction Chiral_Stationary_Phase Chiral Stationary Phase (e.g., Cyclodextrin) Chiral_Stationary_Phase->Differential_Interaction Separation Chromatographic Separation Differential_Interaction->Separation Enantiomer_1 Enantiomer 1 Quantification Quantification Enantiomer_1->Quantification Enantiomer_2 Enantiomer 2 Enantiomer_2->Quantification Separation->Enantiomer_1 Separation->Enantiomer_2

Caption: Principle of chiral separation of this compound by gas chromatography.

Application Note: High-Throughput Analysis of Simeconazole in Fruits and Vegetables Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simeconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in fruits, vegetables, and cereals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities to ensure consumer safety. Consequently, sensitive and efficient analytical methods are required for the routine monitoring of this compound residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[2][3] This application note provides a detailed protocol for the extraction and cleanup of this compound from various vegetable and fruit matrices using the QuEChERS method, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an extraction step with acetonitrile and a partitioning step using salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The choice of salts and d-SPE sorbents can be tailored to the specific characteristics of the food matrix. For the analysis of this compound, a triazole fungicide, a modified QuEChERS protocol is often employed to ensure its stability and achieve high recovery rates.

Experimental Protocols

1. Sample Preparation and Homogenization

A representative portion of the fruit or vegetable sample is thoroughly homogenized to ensure a uniform distribution of any potential this compound residues. For high-water content commodities, the sample can be blended directly. For samples with lower water content, the addition of a specific amount of water may be necessary to facilitate extraction.

2. QuEChERS Extraction and Partitioning

This protocol is based on the widely used buffered QuEChERS methods (AOAC Official Method 2007.01 or EN 15662).

  • Step 1: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Add 10-15 mL of acetonitrile to the tube. For methods including an internal standard, it should be added at this stage.

  • Step 3: Vigorously shake the tube for 1 minute to ensure thorough mixing of the sample and solvent.

  • Step 4: Add the appropriate QuEChERS extraction salt packet. A common formulation for general produce includes 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Step 5: Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper partitioning.

  • Step 6: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the pesticides from the aqueous and solid matrix components.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing matrix co-extractives that can interfere with the analytical determination.

  • Step 1: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube.

  • Step 2: The d-SPE tube should contain a mixture of sorbents. For general fruit and vegetable matrices, a combination of 150 mg anhydrous MgSO₄ and 25 mg of primary secondary amine (PSA) is commonly used. For pigmented produce like spinach or peppers, the addition of graphitized carbon black (GCB) may be necessary to remove chlorophyll, though its use should be evaluated carefully as it can also remove planar pesticides.

  • Step 3: Vortex the tube for 30 seconds to 1 minute to ensure the sorbents are well-dispersed in the extract.

  • Step 4: Centrifuge the tube at a high speed (e.g., ≥10,000 rcf) for 2-5 minutes.

  • Step 5: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS analysis, the extract may be diluted with water or mobile phase.

Data Presentation

The performance of the QuEChERS method for this compound extraction has been validated in various studies. The following table summarizes the available quantitative data for this compound in different vegetable matrices.

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
Sweet Pepper---0.93.0LC-MS/MSLee et al. (2021)
Cucumber1095.83.2--GC-MS/MSMd. Musfiqur Rahman et al. (2022)
Cucumber5098.22.5--GC-MS/MSMd. Musfiqur Rahman et al. (2022)
Cucumber----10LC-MS/MS & GC-MS/MSShimadzu Corporation (2022)[2]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS workflow for this compound extraction from fruits and vegetables.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Fruit/Vegetable Sample Weighing 2. Weigh 10-15g into 50 mL tube Homogenization->Weighing Add_ACN 3. Add Acetonitrile Weighing->Add_ACN Shake1 4. Shake (1 min) Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Aliquot 8. Transfer 1 mL of Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 9. Add d-SPE Sorbents (MgSO4, PSA) Transfer_Aliquot->Add_dSPE Vortex 10. Vortex (30s) Add_dSPE->Vortex Centrifuge2 11. Centrifuge (≥10000 rcf, 2-5 min) Vortex->Centrifuge2 Final_Extract 12. Collect Supernatant (Final Extract) Centrifuge2->Final_Extract Analysis 13. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction.

References

Troubleshooting & Optimization

optimizing simeconazole efficacy against resistant fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the efficacy of simeconazole against resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a triazole antifungal agent that acts as a sterol demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the common resistance mechanisms?

Reduced susceptibility or resistance to this compound, and other azole antifungals, can arise from several molecular mechanisms:

  • Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the 14α-demethylase enzyme, reducing the binding affinity of this compound.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.

  • Increased Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the production of alternative sterols that can partially substitute for ergosterol, thereby reducing the impact of this compound.

  • Stress Response Pathways: Activation of cellular stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway and the calcineurin-mediated calcium signaling pathway, can help the fungus tolerate the cellular stress induced by this compound.[1][2][3][4][5]

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain?

The MIC of this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section below. This method involves exposing the fungal inoculum to a range of this compound concentrations in a 96-well microtiter plate and determining the lowest concentration that inhibits visible growth after a specific incubation period.[6][7][8][9]

Q4: How can I test for synergistic interactions between this compound and other antifungal agents?

Synergistic interactions can be assessed using the checkerboard microdilution assay. This method allows for the testing of various combinations of two drugs to determine if their combined effect is greater than the sum of their individual effects. The result is often expressed as the Fractional Inhibitory Concentration Index (FICI). A detailed protocol for the checkerboard assay is available in the "Experimental Protocols" section.[10][11][12][13]

Q5: What are some potential synergistic partners for this compound against resistant strains?

Potential synergistic partners for this compound include:

  • Antifungals with different mechanisms of action: Combining this compound with agents that target other cellular processes, such as cell wall synthesis (e.g., echinocandins) or protein synthesis, can be effective.

  • Inhibitors of resistance mechanisms: Compounds that inhibit efflux pumps or key components of stress signaling pathways can restore the susceptibility of resistant strains to this compound. For example, calcineurin inhibitors have been shown to have synergistic effects with azoles.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the fungal inoculum is prepared from a fresh culture and standardized to a 0.5 McFarland turbidity standard using a spectrophotometer. The final inoculum concentration in the wells should be consistent.
Improper drug dilution Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Verify the concentration of the stock solution.
Incorrect incubation conditions Ensure the microtiter plates are incubated at the appropriate temperature (typically 35°C) and for the recommended duration (24-48 hours, depending on the fungus).[8][9]
Subjective endpoint reading Use a spectrophotometer to read the optical density at a specific wavelength for a more objective determination of growth inhibition (typically ≥50% reduction in turbidity compared to the drug-free control).[7]

Problem 2: No synergistic effect observed in checkerboard assays.

Possible Cause Troubleshooting Step
Inappropriate drug concentration range The concentration ranges for both this compound and the partner drug should bracket their individual MICs. Adjust the concentration ranges based on preliminary MIC testing.
Antagonistic or indifferent interaction The two drugs may not have a synergistic relationship. Consider testing other classes of compounds or drugs with different mechanisms of action.
Incorrect FICI calculation Double-check the formula and calculations for the FICI. Ensure the MIC of each drug in the combination is correctly identified as the lowest concentration that shows the desired level of inhibition.
The tested strain does not have the resistance mechanism targeted by the synergistic agent. Characterize the resistance mechanism of your fungal strain to select a more appropriate synergistic partner.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Azole Antifungals against Susceptible and Resistant Fungal Strains.

Fungal SpeciesAzole AntifungalMIC Range (µg/mL) - SusceptibleMIC Range (µg/mL) - Resistant
Candida albicansFluconazole0.25 - 2> 8
Candida tropicalisFluconazole0.5 - 132 - 256[14]
Aspergillus fumigatusVoriconazole0.25 - 1> 4
Cryptococcus neoformansFluconazole2 - 8> 16

Note: These are representative values for commonly tested azoles. Researchers should determine the specific MIC for this compound against their fungal strains of interest.

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Synergy Testing.

FICI ValueInterpretation
≤ 0.5Synergy[15]
> 0.5 to 4.0Indifference (or Additive)[15]
> 4.0Antagonism[15]

Note: Some studies may use slightly different cutoff values. Consistency in interpretation within a study is crucial.[16]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI guidelines)
  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure a fresh, viable culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be determined visually or by reading the optical density.[7]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound (Drug A) horizontally across the columns.

    • Perform two-fold serial dilutions of the partner antifungal (Drug B) vertically down the rows.

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include a row and a column with each drug alone to determine their individual MICs in the same plate. Also, include a drug-free growth control well.

  • Inoculation: Prepare the fungal inoculum as described in the MIC protocol and add it to all wells.

  • Incubation: Incubate the plate under the same conditions as for the MIC assay.

  • Reading and FICI Calculation:

    • Determine the MIC of each drug alone and in combination. The MIC in combination is the lowest concentration of that drug that inhibits growth at a specific concentration of the other drug.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the FIC values for each combination that shows inhibition:

      • FICI = FIC of Drug A + FIC of Drug B

    • The lowest FICI value is reported as the result of the interaction.[15]

Protocol 3: Molecular Detection of ERG11 Gene Mutations
  • DNA Extraction: Extract genomic DNA from the this compound-susceptible and -resistant fungal isolates.

  • PCR Amplification: Amplify the ERG11 gene using primers designed to cover the entire coding sequence.

  • DNA Sequencing: Sequence the PCR products using Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant isolates with the sequence from a susceptible (wild-type) isolate to identify any nucleotide changes that result in amino acid substitutions.[17]

  • Alternative Rapid Methods: Techniques like Tetra-primer ARMS-PCR, Restriction Site Mutation (RSM) analysis, or High-Resolution Melt (HRM) analysis can be developed for rapid screening of known mutations once they are identified.[14][18]

Visualizations

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol Erg11p 14α-demethylase (Erg11p/CYP51) Lanosterol->Erg11p Substrate Intermediates 14-demethylated intermediates Ergosterol Ergosterol Intermediates->Ergosterol Further steps This compound This compound This compound->Erg11p Inhibits Erg11p->Intermediates Catalyzes

Caption: Mechanism of action of this compound.

Experimental_Workflow_Synergy cluster_mic MIC Determination cluster_checkerboard Synergy Testing cluster_interpretation Interpretation MIC_A Determine MIC of this compound Checkerboard Perform Checkerboard Assay MIC_A->Checkerboard MIC_B Determine MIC of Partner Drug MIC_B->Checkerboard FICI Calculate FICI Checkerboard->FICI Interpretation Interpret as Synergy, Indifference, or Antagonism FICI->Interpretation

Caption: Experimental workflow for synergy testing.

Fungal_Stress_Response_Pathways cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_calcium Calcium Signaling Pathway This compound This compound Stress Wsc_sensors Wsc Sensors This compound->Wsc_sensors Sln1_Sho1 Sln1/Sho1 Sensors This compound->Sln1_Sho1 Ca_influx Ca2+ Influx This compound->Ca_influx Rho1 Rho1 Wsc_sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk2 Mkk2 Bck1->Mkk2 MpkA MpkA Mkk2->MpkA Rlm1 Rlm1 (Transcription Factor) MpkA->Rlm1 Activates Cell_wall_repair Cell_wall_repair Rlm1->Cell_wall_repair Upregulates Pbs2 Pbs2 Sln1_Sho1->Pbs2 Hog1 Hog1 Pbs2->Hog1 Transcription_factors Transcription Factors Hog1->Transcription_factors Activates Osmotic_adaptation Osmotic_adaptation Transcription_factors->Osmotic_adaptation Upregulates Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin CrzA CrzA (Transcription Factor) Calcineurin->CrzA Dephosphorylates Stress_response_genes Stress_response_genes CrzA->Stress_response_genes Upregulates

Caption: Fungal stress response pathways to this compound.

References

troubleshooting simeconazole degradation in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide simeconazole in environmental samples.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, from sample collection to data interpretation.

Sample Preparation and Extraction

Question: Why is my this compound recovery from soil samples consistently low?

Answer:

Low recovery of this compound from complex matrices like soil is a frequent challenge. Several factors can contribute to this issue:

  • Strong Adsorption: this compound can bind tightly to soil components, particularly organic matter and clay particles.[1][2][3] The strength of this binding makes it difficult to extract the analyte completely.

  • Insufficient Extraction: The chosen solvent may not be optimal for disrupting the analyte-matrix interactions.[4] Extraction time, temperature, and agitation method also play crucial roles.[2]

  • Analyte Degradation: this compound may degrade during the extraction process if conditions are not carefully controlled.[4] Factors like pH and exposure to light can influence stability.[5][6]

  • Matrix Effects: Co-extracted substances from the soil can interfere with the analytical measurement, leading to artificially low readings (ion suppression in LC-MS/MS).[7]

Troubleshooting Steps:

  • Optimize Extraction Solvent: If using a standard solvent like acetonitrile, try adjusting its polarity by adding a co-solvent or modifying the water content in the initial sample.[4]

  • Enhance Extraction Energy: Increase shaking/vortexing time or employ more powerful techniques like ultrasonication or microwave-assisted extraction (MAE) to improve the release of bound residues.[1][8]

  • Modify Sample pH: Adjusting the pH of the sample or extraction solvent can alter the charge of both this compound and soil binding sites, potentially improving extraction efficiency.[2]

  • Evaluate Extraction Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in soil.[1][2][9] However, for some soil types and analytes, other methods like Pressurized Liquid Extraction (PLE) may yield better recoveries.[8]

  • Use a Chelating Agent: For soils with high metal content, adding a chelating agent like EDTA can help release pesticides that are complexed with soil cations.[8]

  • Check for Degradation: Analyze a spiked blank sample immediately after spiking and another after the full extraction procedure to determine if analyte loss is occurring during the process. If degradation is suspected, protect samples from light and heat.[4][10]

Analytical & Instrumental Issues

Question: I am observing a poor chromatographic peak shape or no peak at all for this compound. What are the likely causes?

Answer:

This issue can stem from problems with the sample, the extraction and cleanup process, or the analytical instrument itself.

  • Complete Degradation: this compound may have fully degraded in the sample due to improper storage (e.g., exposure to light or high temperatures) or harsh experimental conditions (e.g., extreme pH).[5][11]

  • Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in methods like QuEChERS can sometimes remove the target analyte along with interferences if the sorbent is not chosen carefully.

  • Instrumental Problems: Issues with the HPLC/GC system, such as a blocked column, injector problems, or detector malfunction, can lead to poor or absent peaks.

  • Incompatibility with Mobile Phase: For LC-MS/MS analysis, the final extract's solvent composition might be incompatible with the mobile phase, causing peak distortion or preventing the analyte from eluting properly.

Troubleshooting Steps:

  • Verify Standard Performance: Inject a known concentration of a this compound analytical standard to confirm that the instrument (e.g., LC-MS/MS, GC-MS) is functioning correctly.[12]

  • Review Sample Storage: Ensure samples were stored under appropriate conditions (e.g., frozen, protected from light) to prevent degradation prior to analysis.

  • Assess Cleanup Step: Test the recovery of a spiked sample before and after the d-SPE cleanup step to see if the analyte is being lost. Consider using a different sorbent combination.

  • Check Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions to ensure good peak shape. If necessary, evaporate and reconstitute the sample in a more suitable solvent.

  • Investigate Matrix Effects: Dilute the final extract to see if peak shape or response improves. A significant improvement suggests that matrix effects are a likely cause. Utilizing matrix-matched calibration curves can help correct for this.[13]

Data Interpretation

Question: My results show rapid degradation of this compound in my water samples. How can I confirm the degradation pathway?

Answer:

Rapid loss of the parent compound can be attributed to several degradation processes. Identifying the pathway is key to understanding its environmental fate.

  • Hydrolysis: this compound can degrade through hydrolysis, a reaction with water. This process is highly dependent on the pH and temperature of the water.[5][6][14] Generally, hydrolysis is faster in alkaline or acidic conditions compared to neutral pH.[5]

  • Photolysis: In the presence of sunlight, this compound can undergo photolysis (photodegradation).[14][15] This is a major degradation pathway for many pesticides in surface waters.[16][17]

  • Microbial Degradation: Microorganisms present in the environmental water sample can use this compound as a substrate, breaking it down into other compounds.[11][18][19]

Troubleshooting & Investigation Steps:

  • Conduct Controlled Experiments: Set up parallel experiments under different conditions:

    • Hydrolysis: Incubate samples in the dark at a constant temperature across a range of pH values (e.g., pH 4, 7, 9).[6][16]

    • Photolysis: Expose samples to a light source that mimics sunlight and compare the degradation rate to a control sample kept in the dark.[15][17]

    • Biodegradation: Compare degradation in a raw water sample with a sterilized (e.g., autoclaved or filtered) water sample to distinguish microbial degradation from abiotic processes.[20][21]

  • Identify Transformation Products (TPs): Use high-resolution mass spectrometry techniques (e.g., LC-QTOF/MS) to identify the structures of degradation products formed in each experiment.[22] The types of TPs formed (e.g., hydroxylated products, ring cleavage) can provide strong evidence for specific degradation pathways like oxidation or hydrolysis.[18][22]

  • Monitor Half-Life (DT50): Calculate the time it takes for 50% of the this compound to disappear in each experimental condition.[5][14] This quantitative data will help determine the dominant degradation process.

Section 2: Data & Protocols

Factors Influencing this compound Degradation

The stability and degradation rate of this compound are influenced by various environmental factors. Understanding these factors is critical for accurate analysis and environmental risk assessment.

FactorInfluence on DegradationComments
pH Affects hydrolysis rate.[5][11] Stability can vary significantly between acidic, neutral, and alkaline conditions.[6]Optimal pH for stability of most pesticides is near neutral (pH 6-7).[5] Extreme pH values often accelerate degradation.
Temperature Higher temperatures generally increase the rate of both chemical (hydrolysis) and microbial degradation.[5][11]It is crucial to control temperature during incubation studies and to store samples properly (e.g., frozen) to prevent degradation.
Sunlight (UV) Induces photolysis.[14] This can be a primary degradation pathway in sunlit surface waters.Experiments should be conducted in the dark unless photolysis is the specific process being studied.
Soil Properties Organic matter and clay content influence adsorption, which affects bioavailability for degradation.[3][23] Soil moisture is critical for microbial activity.[11][24]High organic matter can lead to strong binding, potentially slowing degradation but also causing low extraction recovery.[3]
Microbial Population The presence of adapted microorganisms is essential for biodegradation.[11][20] The type and density of the microbial community will dictate the rate of biotic degradation.[25]Biodegradation is often a major pathway for pesticide dissipation in soil and water.[19]
General Experimental Protocol: QuEChERS Extraction for Soil

This protocol provides a general methodology for extracting this compound from soil samples using the QuEChERS method, followed by LC-MS/MS analysis. Note: This is a template and may require optimization for your specific soil type and instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Hydration & Spiking:

  • If the soil is very dry, add a specific volume of ultrapure water (e.g., 8 mL) and vortex to hydrate. Allow it to equilibrate for at least 30 minutes.[2]
  • For recovery experiments, spike the sample with a known concentration of this compound standard and vortex.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add internal standard if required.
  • Shake vigorously for 5 minutes using a mechanical shaker.[2]
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
  • Immediately shake for another 2 minutes to prevent salt agglomeration.[2]
  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a portion of the supernatant (acetonitrile layer, typically 1-6 mL) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). The choice of sorbent depends on the matrix interferences.
  • Vortex for 1 minute.
  • Centrifuge at ≥5000 rcf for 5 minutes.

5. Final Preparation & Analysis:

  • Take an aliquot of the cleaned supernatant.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze using a validated LC-MS/MS or GC-MS method.[12]

Section 3: Visual Guides

Experimental & Troubleshooting Workflows

The following diagrams illustrate common workflows for this compound analysis and troubleshooting.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil/Water Sample Spike Spike with Standard (for QC) Sample->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing Analysis->Data

Caption: General workflow for this compound analysis in environmental samples.

G Start Low or No this compound Recovery CheckInstrument Check Instrument Performance with Standard Start->CheckInstrument Problem Problem Identified? CheckInstrument->Problem TroubleshootInstrument Troubleshoot Instrument (Column, Detector, etc.) Problem->TroubleshootInstrument Yes CheckExtraction Evaluate Extraction & Cleanup Steps Problem->CheckExtraction No End Problem Resolved TroubleshootInstrument->End ExtractionProblem Analyte Loss Found? CheckExtraction->ExtractionProblem OptimizeExtraction Optimize Extraction: - Solvent - pH - Cleanup Sorbent ExtractionProblem->OptimizeExtraction Yes CheckDegradation Investigate Sample Degradation (Storage & Stability) ExtractionProblem->CheckDegradation No OptimizeExtraction->End DegradationProblem Degradation Confirmed? CheckDegradation->DegradationProblem ImproveStorage Improve Sample Storage & Handling Procedures DegradationProblem->ImproveStorage Yes DegradationProblem->End No ImproveStorage->End

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: A Guide to Improving Simeconazole Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of simeconazole. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize yields, and ensure the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Epoxidation of 1-chloro-4-fluorobenzene

  • Question: My reaction to form the precursor, 2-(chloromethyl)-2-(4-fluorophenyl)oxirane, from 1-chloro-4-fluorobenzene and 2-chloroacetyl chloride results in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this Friedel-Crafts acylation and subsequent epoxidation can stem from several factors. Here are some troubleshooting steps:

    • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous. Moisture can deactivate the catalyst.

    • Reaction Temperature: Maintain a low temperature during the acylation to prevent side reactions like polysubstitution. For the epoxidation step, the temperature should be carefully controlled to avoid decomposition of the product.

    • Purity of Starting Materials: Use high-purity 1-chloro-4-fluorobenzene and 2-chloroacetyl chloride. Impurities can lead to unwanted side products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can decrease the yield.

Issue 2: Inefficient Ring Opening of the Oxirane with 1,2,4-Triazole

  • Question: The reaction of 2-(chloromethyl)-2-(4-fluorophenyl)oxirane with 1,2,4-triazole to form 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane is sluggish and gives a poor yield. How can I improve this step?

  • Answer: This nucleophilic substitution reaction is a critical step. Here’s how to optimize it:

    • Base Selection: A strong base is required to deprotonate the 1,2,4-triazole, making it a more potent nucleophile. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used. Ensure the base is of high purity and handled under anhydrous conditions.

    • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is generally effective for this type of reaction. Ensure the solvent is anhydrous.

    • Phase Transfer Catalyst: As described in patent literature, the use of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield when using a base like potassium hydroxide in a biphasic system.[1]

    • Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. An optimal temperature range should be determined experimentally, typically between 80-100°C.[1]

Issue 3: Low Conversion in the Grignard Reaction Step

  • Question: The final step involving the Grignard reaction of trimethylsilylmethylmagnesium chloride with the oxirane intermediate has a low conversion rate. What could be the problem?

  • Answer: Grignard reactions are notoriously sensitive to reaction conditions. Here are key factors to consider:

    • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Grignard Reagent Quality: Use freshly prepared or high-quality commercial trimethylsilylmethylmagnesium chloride. The concentration of the Grignard reagent should be accurately determined via titration before use.

    • Reaction Temperature: The addition of the Grignard reagent to the oxirane should be done at a low temperature (e.g., 0°C or below) to control the exothermic reaction and minimize side reactions. The reaction may then be allowed to slowly warm to room temperature.

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the common impurities and the best purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials and side products.

    • Common Impurities: Potential impurities include unreacted oxirane intermediate, byproducts from the Grignard reaction (e.g., Wurtz coupling products), and isomers of this compound. The formation of regioisomers can occur during the epoxide ring-opening.

    • Purification Techniques:

      • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate this compound from less polar impurities.

      • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be an effective final purification step to obtain high-purity this compound.

      • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can be used to separate this compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The synthesis of this compound typically involves a three-step process:

  • Epoxidation: Formation of 2-(chloromethyl)-2-(4-fluorophenyl)oxirane from 1-chloro-4-fluorobenzene and 2-chloroacetyl chloride via a Friedel-Crafts acylation followed by epoxidation.

  • Nucleophilic Substitution: Reaction of the oxirane with 1,2,4-triazole in the presence of a base to form 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane.

  • Grignard Reaction: Reaction of the resulting oxirane with trimethylsilylmethylmagnesium chloride to yield the final product, this compound.

Q2: What are the critical safety precautions to take during this compound synthesis?

A2: Several reagents used in this synthesis are hazardous.

  • Aluminum chloride is corrosive and reacts violently with water.

  • Sodium hydride is highly flammable and reacts explosively with water.

  • Grignard reagents are highly flammable and moisture-sensitive.

  • Chlorinated solvents are toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all reactions involving moisture-sensitive reagents are conducted under a dry, inert atmosphere.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What analytical techniques are used to characterize the final product?

A4: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Data Presentation

Table 1: Optimization of the Reaction of 2-(chloromethyl)-2-(4-fluorophenyl)oxirane with 1,2,4-Triazole

EntryBase (equivalents)SolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1KOH (1.2)DMFNone801265
2KOH (1.2)DMFTBAB (5)90-100585[1]
3NaH (1.2)THFNone65878
4K2CO3 (2.0)AcetonitrileNone802455

Note: Yields are indicative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

  • To a stirred solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF (10 mL per gram of triazole) under a nitrogen atmosphere, add potassium hydroxide (1.2 equivalents) portion-wise at room temperature.

  • Heat the mixture to 90-100°C.

  • Add 2-(chloromethyl)-2-(4-fluorophenyl)oxirane (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) to the reaction mixture.[1]

  • Maintain the temperature and stir for 5 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, place the purified 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add trimethylsilylmethylmagnesium chloride (1.1 equivalents, 1.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

Simeconazole_Synthesis_Pathway A 1-Chloro-4-fluorobenzene + 2-Chloroacetyl chloride B 2-(Chloromethyl)-2-(4-fluorophenyl)oxirane A->B AlCl3, Epoxidation D 2-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane B:s->D:n KOH, TBAB, DMF C 1,2,4-Triazole C:s->D:n F This compound D:s->F:n Anhydrous THF E Trimethylsilylmethyl magnesium chloride E:s->F:n

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low this compound Yield step1 Check Purity of Starting Materials start->step1 step2 Verify Anhydrous Conditions step1->step2 Purity OK sol1 Recrystallize/Repurify starting materials step1->sol1 Impure step3 Optimize Reaction Temperature step2->step3 Conditions Dry sol2 Flame-dry glassware, use anhydrous solvents step2->sol2 Moisture Present step4 Evaluate Base/Catalyst Activity step3->step4 Temp Optimized sol3 Run test reactions at different temperatures step3->sol3 Suboptimal Temp step5 Purification Issues step4->step5 Reagents Active sol4 Use fresh reagents, consider alternatives step4->sol4 Inactive sol5 Optimize chromatography solvent system step5->sol5

Caption: Troubleshooting workflow for low this compound yield.

References

addressing matrix effects in simeconazole analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of simeconazole by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, soil, food).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of this compound.[1][2][4] The primary cause is competition between this compound and matrix components for ionization in the MS source.[1][4]

Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the likely cause and how can I fix it?

A: Significant signal suppression in plasma is often caused by phospholipids, which are abundant and can co-elute with the analyte.[5] A common and effective solution is to use a protein precipitation (PPT) method for sample preparation. While simple and fast, it's crucial to optimize the precipitation solvent and ratio to maximize protein removal while ensuring good recovery of this compound. Acetonitrile is often a good choice for protein precipitation.[2][6]

Q3: My this compound recovery is low and inconsistent in fruit and vegetable samples prepared by QuEChERS. What could be the problem?

A: Low and inconsistent recovery in complex matrices like fruits and vegetables can be due to several factors within your QuEChERS protocol. The choice of dispersive solid-phase extraction (dSPE) cleanup sorbent is critical. For pigmented samples, graphitized carbon black (GCB) can be effective, but may also retain planar pesticides. For fatty matrices, C18 sorbent is recommended.[7][8][9] It is important to evaluate different sorbent combinations to find the optimal cleanup for your specific matrix and to ensure this compound is not being partially retained by the sorbent.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is to compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration.[2][10] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound, and is it necessary?

A: The use of a SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11][12][13][14] While highly recommended, the commercial availability of a specific SIL-IS for this compound can vary. It is advisable to check with major suppliers of analytical standards. If a SIL-IS is not available, using a structural analog as an internal standard or employing matrix-matched calibration are viable alternatives.[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Broadening for this compound
Possible Cause Troubleshooting Step
High concentration of organic solvent in the final extract If using protein precipitation with a high ratio of organic solvent, the injection solvent may be stronger than the initial mobile phase, leading to peak distortion. Consider evaporating the supernatant and reconstituting in a solvent similar in composition to the initial mobile phase.
Matrix components co-eluting with the analyte Improve chromatographic separation by optimizing the gradient, changing the column chemistry, or adjusting the mobile phase pH.
Column overload Dilute the sample extract to reduce the concentration of both the analyte and matrix components being injected onto the column.
Issue 2: Inconsistent Results Across Different Batches of the Same Matrix
Possible Cause Troubleshooting Step
Variability in matrix composition between batches This is a common issue, especially with complex matrices like soil or food. Implement a robust sample homogenization procedure. It is also crucial to use matrix-matched calibration standards prepared from a representative blank matrix pool.
Inconsistent sample preparation Ensure that all sample preparation steps, such as shaking times, centrifugation speeds, and solvent volumes, are strictly controlled and consistent for all samples.
Instrumental drift Inject quality control (QC) samples at regular intervals throughout the analytical run to monitor and correct for any instrumental drift.

Data Presentation

Table 1: Comparison of QuEChERS Cleanup Sorbents for Pesticide Recovery in Different Food Matrices

This table summarizes general findings for pesticide analysis and can be used as a starting point for optimizing this compound cleanup.

Sorbent Target Matrix Components Removed Potential for this compound Loss Commonly Used Matrices
PSA (Primary Secondary Amine) Sugars, organic acids, fatty acids, pigmentsLowFruits, Vegetables
C18 (Octadecyl) Nonpolar interferences (e.g., fats, oils)LowFatty matrices (e.g., avocado, nuts, oilseeds)
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsHigh for planar moleculesHighly pigmented fruits and vegetables (e.g., spinach, kale)
Z-Sep® (Zirconium-based) Fats, pigmentsModerateFatty and pigmented matrices

Data compiled from multiple sources on pesticide analysis.[7][8][9][15]

Table 2: Typical Recovery Ranges for Different Sample Preparation Techniques

These are general recovery ranges observed for pesticides in various matrices and should be validated specifically for this compound.

Sample Preparation Technique Matrix Typical Analyte Recovery (%)
Protein Precipitation (Acetonitrile) Plasma80 - 110%[2][6]
QuEChERS with dSPE Cleanup Fruits & Vegetables70 - 120%[11][16][17]
QuEChERS with dSPE Cleanup Cereals70 - 120%[18][19]
Solid-Phase Extraction (SPE) Water85 - 115%

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Apples
  • Homogenization: Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.

  • Fortification (for QC/Matrix-Matched Standards): Spike with the appropriate volume of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • If necessary, add an internal standard.

    • Dilute with the initial mobile phase if needed to reduce matrix effects further.

    • Filter through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound in Plasma
  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Fortification (for QC/Standards): Add the required volume of this compound standard solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (containing internal standard, if used).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the initial LC mobile phase (e.g., 50:50 methanol:water).

  • Final Preparation: Vortex to dissolve the residue and centrifuge to remove any remaining particulates before injection.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Problem Potential Issue cluster_Solution Mitigation Strategies Sample Sample (e.g., Apple, Plasma) Extraction Extraction (e.g., QuEChERS, PPT) Sample->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Cleanup->MatrixEffect Incomplete Removal of Interferences LCMS LC-MS/MS System FinalExtract->LCMS Data Raw Data LCMS->Data LCMS->MatrixEffect MatrixEffect->Data Inaccurate Quantification OptimizePrep Optimize Sample Prep OptimizePrep->Cleanup MatrixMatched Matrix-Matched Calibration MatrixMatched->Data Compensation SIL_IS Use SIL-IS SIL_IS->Data Compensation

Workflow for identifying and mitigating matrix effects in this compound analysis.

QuECHERS_Cleanup_Logic cluster_Outcome Result Start QuEChERS Acetonitrile Extract HighSugar High Sugar / Organic Acids? Start->HighSugar HighFat High Fat Content? Start->HighFat HighPigment Highly Pigmented? Start->HighPigment UsePSA Use PSA HighSugar->UsePSA Yes UseC18 Add C18 HighFat->UseC18 Yes UseGCB Add GCB (with caution) HighPigment->UseGCB Yes CleanExtract Clean Extract for LC-MS/MS UsePSA->CleanExtract UseC18->CleanExtract UseGCB->CleanExtract

Decision logic for selecting QuEChERS dSPE cleanup sorbents.

References

Technical Support Center: Optimization of Simeconazole Application Timing for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of simeconazole for effective disease control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum triazole fungicide.[1] It belongs to the DeMethylation Inhibitors (DMI) or Sterol Biosynthesis Inhibitors (SBI) class of fungicides (FRAC Group 3).[2][3] Its mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] This disruption of ergosterol production leads to impaired fungal growth.[3]

Q2: What are the key properties of this compound to consider in experimental design?

A2: this compound exhibits several properties that are important for designing effective application strategies:

  • Systemic Activity: It is absorbed by the plant and can move within the plant's tissues.[4]

  • Translaminar Activity: When applied to one leaf surface, it can move through the leaf to protect the opposite surface.[4]

  • Curative Activity: It can inhibit fungal growth even when applied 1-3 days after inoculation.[4]

  • Vapor-Phase Activity: this compound can move as a vapor to protect untreated areas of the plant near the application site.[4]

  • Rapid Absorption: It is quickly absorbed into the plant, which enhances its rainfastness.[4]

Q3: What is the optimal timing for this compound application?

A3: The optimal timing for this compound application is not fixed and depends on several factors, including the target crop, the specific disease, environmental conditions, and the goal of the application (preventative or curative). Generally, for foliar diseases in crops like wheat, preventative applications are most effective when applied to protect the flag leaf and the penultimate leaf, as these contribute significantly to grain fill.[5] For diseases like Fusarium head blight in wheat, application during flowering (anthesis) is critical.[5] In soybeans, fungicide applications are often timed during the reproductive stages (R1-R6), with the R3 stage (beginning pod) being a common target for protecting against a range of foliar diseases.[5]

Q4: How do environmental conditions affect this compound efficacy?

A4: Environmental conditions play a crucial role in the effectiveness of this compound applications. Factors to consider include:

  • Temperature and Humidity: High humidity can promote fungal spore germination and infection, making timely fungicide application critical. Some studies suggest that systemic fungicides are better absorbed under humid and cloudy conditions when the plant's cuticle is more permeable.[4]

  • Rainfall: While this compound's rapid absorption provides good rainfastness, heavy rainfall immediately after application can wash off the product before it is fully absorbed. Always check the product label for the specified rain-free period.

  • Dew: The presence of dew can have mixed effects. While a light dew may help redistribute the fungicide across the leaf surface, heavy dew can lead to runoff.

Q5: Can this compound be tank-mixed with other products?

A5: Tank mixing this compound with other pesticides or fertilizers can be a time- and cost-effective practice. However, it is crucial to ensure the compatibility of the products to avoid phytotoxicity or reduced efficacy. Always perform a jar test to check for physical compatibility before mixing in the spray tank. It is also recommended to tank-mix DMI fungicides with a protectant fungicide from a different FRAC group to help manage the development of fungicide resistance.[2]

Troubleshooting Guides

This section addresses common issues that may be encountered during this compound application experiments.

Problem Potential Cause Troubleshooting Steps
Reduced or inconsistent efficacy Fungicide Resistance: The target fungal population may have developed reduced sensitivity to DMI fungicides.1. Confirm that the application timing and rate were correct. 2. If low rates were used, consider increasing to the higher labeled rate in subsequent applications. If high rates are also ineffective, suspect resistance.[2] 3. Collect fungal isolates from the trial site for in-vitro sensitivity testing and molecular analysis of the CYP51 gene to identify resistance-conferring mutations.[3] 4. Rotate to a fungicide with a different mode of action (different FRAC group).[6]
Improper Application Timing: Application was too early or too late relative to the infection period.1. Review disease forecasting models and weather data to determine the likely infection periods. 2. Ensure that the application timing aligns with the most susceptible crop growth stage for the target disease.[5][7] 3. For curative activity, apply as soon as possible after an infection period is suspected.[4]
Poor Spray Coverage: Inadequate coverage of the plant canopy can lead to unprotected areas.1. Verify that the spray volume (e.g., gallons per acre or liters per hectare) is sufficient for the crop's growth stage and density.[4] 2. Use appropriate nozzles and pressure to achieve the desired droplet size and canopy penetration. 3. Consider using adjuvants (surfactants, stickers) if recommended on the product label to improve coverage and deposition.[4]
Phytotoxicity observed on treated plants Incorrect Mixing or Application: Incompatibility with tank-mix partners or application under stressful environmental conditions.1. Review the tank-mixing procedure and ensure all products were added in the correct order. 2. Avoid applying this compound during periods of extreme heat or drought when plants are stressed. 3. Check the product label for any warnings regarding phytotoxicity on specific crop varieties.
No significant difference between treated and untreated plots Low Disease Pressure: The level of disease in the trial was not high enough to cause significant damage.1. Review disease assessment data to confirm the level of disease in the untreated control plots. 2. In future trials, consider artificial inoculation or selecting a trial site with a history of high disease pressure to ensure a robust evaluation. 3. Recognize that in the absence of disease, a yield response to fungicide application is not always guaranteed.

Data Presentation

The following tables provide a summary of expected this compound efficacy based on application timing for common diseases in wheat and soybeans. These are illustrative and actual performance may vary based on experimental conditions.

Table 1: Illustrative Efficacy of this compound on Wheat Leaf Rust (Puccinia triticina) Based on Application Timing

Application Timing (Zadoks Scale)DescriptionTypical Disease Control (%)Expected Impact on Yield
GS 31-32Stem elongation, 1st-2nd node detectable40-60%Moderate
GS 37-39Flag leaf just visible to fully emerged70-90%High
GS 55-59Mid to late heading60-80%Moderate to High
GS 61-65Beginning of flowering (anthesis)50-70%Moderate

Table 2: Illustrative Efficacy of this compound on Soybean Frogeye Leaf Spot (Cercospora sojina) Based on Application Timing

Application Timing (R-Stage)DescriptionTypical Disease Control (%)Expected Impact on Yield
R1Beginning flowering50-70%Moderate
R2Full flowering60-80%Moderate to High
R3Beginning pod70-90%High
R4Full pod60-80%Moderate to High
R5Beginning seed50-70%Moderate

Experimental Protocols

Objective: To determine the optimal application timing of this compound for the control of a target foliar disease in a specific crop.

Materials:

  • This compound formulation

  • Crop seeds of a susceptible variety

  • Appropriate spray equipment (e.g., CO2-pressurized backpack sprayer)

  • Plot markers

  • Data collection tools (e.g., disease rating scales, notebooks, electronic data capture devices)

  • Personal Protective Equipment (PPE)

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Minimum of 4 rows wide by 20-30 feet long to minimize edge effects.

  • Treatments:

    • Untreated Control (UTC)

    • This compound applied at various key growth stages of the crop (e.g., for wheat: GS 32, GS 39, GS 59; for soybean: R1, R3, R5).

    • Include a standard fungicide treatment for comparison if desired.

Methodology:

  • Site Selection and Preparation: Choose a field with uniform soil type and a history of the target disease, if possible. Prepare the seedbed according to standard agronomic practices for the crop.

  • Planting: Plant the susceptible crop variety at the recommended seeding rate and row spacing.

  • Treatment Application:

    • Calibrate the sprayer to deliver the desired volume and pressure.

    • Mix the this compound solution according to the manufacturer's label for the target rate.

    • Apply the treatments at the pre-determined crop growth stages. Ensure thorough coverage of the foliage.

    • Record the date, time, weather conditions, and crop growth stage for each application.

  • Inoculation (Optional): If natural infection is not reliable, consider artificial inoculation with the target pathogen to ensure uniform disease pressure.

  • Disease Assessment:

    • Begin scouting for disease symptoms regularly after the first application timing.

    • Assess disease severity and incidence at multiple time points (e.g., 14, 21, and 28 days after the final application) using a standardized rating scale (e.g., percentage of leaf area affected).

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.

  • Yield Data Collection: At crop maturity, harvest the center rows of each plot and determine the grain yield. Adjust for moisture content.

  • Data Analysis: Analyze the disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

This compound Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a DMI fungicide, targets the C14-demethylase enzyme (encoded by the CYP51 or ERG11 gene) in the ergosterol biosynthesis pathway of fungi. This pathway is essential for the production of ergosterol, a critical component of fungal cell membranes that regulates membrane fluidity and function. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition.

Caption: this compound inhibits the C14-demethylase enzyme in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Optimizing this compound Application Timing

The following workflow outlines the key steps in conducting a field trial to determine the optimal application timing for this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Land Preparation & Planting B->C D Monitor Crop Growth Stages C->D E Apply this compound at Pre-defined Timings D->E F Inoculation (Optional) E->F G Regular Disease Assessment (Severity, Incidence) F->G H Calculate AUDPC G->H I Harvest & Measure Yield H->I J Statistical Analysis (ANOVA) I->J K Determine Optimal Application Timing J->K Plant_Defense_Pathways cluster_triggers Triggers cluster_pathways Plant Defense Signaling Pathways cluster_responses Defense Responses Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathway Pathogen->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathway Pathogen->JA_ET Fungicide Fungicide Application (e.g., this compound) Fungicide->SA Modulation Fungicide->JA_ET Modulation SA->JA_ET Crosstalk SAR Systemic Acquired Resistance (SAR) (Effective against biotrophs) SA->SAR ISR Induced Systemic Resistance (ISR) (Effective against necrotrophs) JA_ET->ISR

References

Technical Support Center: Overcoming Simeconazole Solubility Issues for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with simeconazole for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro assays?

A1: this compound is a triazole-based fungicide.[1][2] Like many organic compounds with antifungal properties, it is lipophilic, meaning it has poor water solubility.[1] This characteristic can lead to precipitation when a concentrated stock solution is diluted into aqueous cell culture media, affecting the accuracy and reproducibility of in-vitro experiments.

Q2: What are the known solubility properties of this compound?

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound for use in most cell-based assays. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤ 0.1% to minimize any potential effects on cell viability and function. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q5: My this compound precipitates when I add it to the cell culture medium. What can I do?

A5: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide: this compound Precipitation in In-Vitro Assays

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the media.

Possible Causes & Solutions:

CauseSolution
High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed (37°C) media.
Improper Mixing Technique: Localized high concentration of DMSO and this compound upon addition to the media.1. Gentle but Thorough Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube. Avoid vigorous shaking that could denature proteins in the media.
Cold Media: Lower temperatures can decrease the solubility of compounds.1. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.
Problem: Precipitate forms over time during incubation.

Possible Causes & Solutions:

CauseSolution
Compound Instability: this compound may degrade or aggregate over long incubation periods.1. Shorter Incubation Time: If possible, reduce the duration of the experiment. 2. Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment and use it immediately.
Interaction with Media Components: Components in the serum or media may interact with this compound, reducing its solubility.1. Reduce Serum Concentration: If your cell line tolerates it, try reducing the serum percentage in your culture medium during the treatment period. Note that serum proteins can sometimes help stabilize compounds, so this may need to be empirically tested.[4][5] 2. Use of a Co-solvent: In some cases, using a co-solvent system (e.g., a mixture of DMSO and ethanol) for the stock solution can improve stability upon dilution. However, the toxicity of the co-solvent mixture must be evaluated.[6]
pH Shift in Media: Changes in pH during cell growth can affect compound solubility.1. Monitor Media pH: Ensure your culture medium is properly buffered and maintain a stable pH in your incubator. Phenol red in the medium can serve as a visual indicator of pH shifts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. The exact solubility in DMSO should be determined empirically.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Determine Target Stock Concentration: Aim for a high enough concentration (e.g., 10-50 mM) to keep the final DMSO volume in your assay low.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. DMSO itself is bacteriostatic.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains like Candida albicans.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Inoculum Preparation: Culture the fungal isolate and prepare a standardized inoculum suspension in RPMI-1640 medium according to CLSI M27 guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range. Remember to include a vehicle control (DMSO only) and a growth control (no this compound or DMSO).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[2]

Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Replace the old medium with the this compound-containing medium. Include a vehicle control (DMSO only) and a cell-free blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In-Vitro Assay Simeconazole_Powder This compound Powder Stock_Solution This compound Stock (in DMSO) Simeconazole_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (this compound in Media) Stock_Solution->Working_Solution Media Cell Culture Media (37°C) Media->Working_Solution Cells Cells in 96-well plate Working_Solution->Cells Incubation Incubation Cells->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: A generalized workflow for preparing and using this compound in in-vitro assays.

troubleshooting_logic cluster_immediate Immediate Precipitation Troubleshooting cluster_delayed Delayed Precipitation Troubleshooting Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes Delayed Delayed Precipitation Start->Delayed No Check_Conc Lower Final Concentration Immediate->Check_Conc Improve_Mixing Improve Mixing Technique Immediate->Improve_Mixing Warm_Media Use Pre-warmed Media Immediate->Warm_Media Check_Stability Check Compound Stability (Shorter Incubation) Delayed->Check_Stability Media_Interaction Consider Media Interactions (Reduce Serum) Delayed->Media_Interaction Monitor_pH Monitor Media pH Delayed->Monitor_pH

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Refining QuEChERS for High-Fat Matrices & Simeconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the analysis of the fungicide simeconazole in challenging high-fat matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the accuracy and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why are high-fat matrices problematic for this compound analysis using the standard QuEChERS protocol?

High-fat matrices, such as oils, dairy products, and fatty tissues, present significant challenges due to the co-extraction of large quantities of lipids. This compound is a moderately lipophilic compound, meaning it has an affinity for fats. This leads to several analytical issues:

  • Matrix Effects: Co-extracted lipids can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Low Recovery: this compound can preferentially partition into the lipid phase during extraction, resulting in incomplete extraction into the acetonitrile and lower recovery rates.

  • Instrument Contamination: The presence of non-volatile lipids in the final extract can contaminate the gas or liquid chromatography system, leading to poor peak shapes, reduced column lifetime, and the need for frequent instrument maintenance.

Q2: What are the key modifications to the QuEChERS protocol for high-fat samples?

To counteract the challenges posed by high-fat matrices, several modifications to the standard QuEChERS protocol are necessary. The primary goal of these modifications is to effectively remove lipids while ensuring high recovery of the target analyte, this compound. Key modifications include:

  • Addition of C18 Sorbent: C18 is a non-polar sorbent that is highly effective at removing lipids from the sample extract during the dispersive solid-phase extraction (dSPE) cleanup step.[3][4][5][6]

  • Freezing Out/Winterization: Cooling the acetonitrile extract at low temperatures (e.g., -20°C) for a period can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[7]

  • Use of Z-Sep Sorbents: Z-Sep and Z-Sep+ are proprietary sorbents that have shown high efficacy in removing lipids and other matrix components from fatty samples.

  • Solvent Partitioning: A liquid-liquid partitioning step with a non-polar solvent like hexane can be introduced to remove the bulk of the lipids before proceeding with the standard QuEChERS workflow.[7]

Q3: Which dSPE sorbent combination is most effective for this compound in high-fat matrices?

For the analysis of moderately polar pesticides like this compound in high-fat matrices, a combination of sorbents is typically recommended. The most common and effective combination is Primary Secondary Amine (PSA) and C18 .

  • C18: Primarily removes non-polar interferences, especially fats and oils.

  • PSA: Removes polar interferences such as fatty acids, sugars, and organic acids.

The exact amounts of each sorbent may need to be optimized based on the specific matrix and its fat content. For highly pigmented fatty matrices, a small amount of Graphitized Carbon Black (GCB) can be added, but caution is advised as it may adsorb planar molecules, potentially including this compound.

Q4: How can I minimize matrix effects for accurate quantification of this compound?

Matrix effects are a significant challenge in high-fat matrices.[1][2] Besides optimizing the cleanup procedure, the following strategies are crucial for accurate quantification:

  • Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This ensures that the standards and samples experience similar matrix-induced signal suppression or enhancement.

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, can effectively compensate for both matrix effects and variations in recovery.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery - Incomplete extraction from the lipid phase.- Analyte loss during the cleanup step.- Ensure vigorous shaking during the extraction step to maximize partitioning into the acetonitrile.- Optimize the type and amount of dSPE sorbents. Excessive amounts of C18 or GCB can lead to analyte loss.- Consider a freeze-out step before dSPE to reduce the lipid load.[7]- Validate the method with recovery experiments at relevant spiking levels.
Poor Chromatographic Peak Shape (Tailing or Fronting) - Co-elution of matrix components.- Contamination of the GC inlet or LC column.- Improve the cleanup step by increasing the amount of PSA and C18, or by using Z-Sep sorbents.- Use a guard column to protect the analytical column.- Perform regular maintenance of the GC inlet liner or LC column.
Inconsistent Results (Poor Reproducibility) - Non-homogeneous sample.- Inconsistent execution of the QuEChERS procedure.- Thoroughly homogenize the high-fat sample before taking a subsample.- Ensure precise and consistent execution of each step of the protocol, especially pipetting and shaking times.
Significant Signal Suppression or Enhancement - High concentration of co-extracted matrix components in the final extract.- Implement matrix-matched calibration for accurate quantification.- Dilute the final extract, if sensitivity allows, to reduce the concentration of interfering matrix components.- Further optimize the dSPE cleanup step.

Experimental Protocol: Modified QuEChERS for this compound in Avocado

This protocol is a representative example for a high-fat matrix and should be validated for your specific application.

1. Sample Preparation a. Homogenize 15 g of the avocado sample in a blender.

2. Extraction a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add the appropriate internal standards. d. Shake vigorously for 1 minute. e. Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc). f. Shake vigorously for 1 minute. g. Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Cleanup (Dispersive SPE) a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube. b. Add 50 mg of PSA, 150 mg of anhydrous MgSO₄, and 50 mg of C18.[6] c. Shake for 30 seconds. d. Centrifuge at >1500 rcf for 1 minute. e. The supernatant is ready for LC-MS/MS or GC-MS analysis.

Quantitative Data Summary

Since specific recovery data for this compound in high-fat matrices is limited in the available literature, the following table presents recovery data for tebuconazole, a structurally similar triazole fungicide, in avocado. This data can serve as a useful reference point for what to expect and for method development purposes.

Table 1: Recovery of Tebuconazole in Avocado using a Modified QuEChERS Protocol

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%)Reference
Tebuconazole10955[3]
Tebuconazole50924[3]
Tebuconazole200913[3]

RSD: Relative Standard Deviation

Experimental Workflow Diagram

Refined_QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start 1. Homogenize High-Fat Sample add_solvent 2. Add Acetonitrile (+1% Acetic Acid) & Internal Standards start->add_solvent shake1 3. Shake Vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Extraction Salts (MgSO4, NaOAc) shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Acetonitrile Supernatant centrifuge1->transfer Supernatant add_dspe 8. Add dSPE Sorbents (PSA, C18, MgSO4) transfer->add_dspe shake3 9. Shake (30 sec) add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 analysis 11. LC-MS/MS or GC-MS Analysis centrifuge2->analysis Final Extract

Caption: Refined QuEChERS workflow for high-fat matrices.

References

minimizing simeconazole isomerization during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the isomerization of simeconazole during analytical procedures. This compound, a chiral triazole fungicide, can be susceptible to isomerization under various conditions, potentially impacting the accuracy and reproducibility of analytical results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its analysis.

Troubleshooting Guide: Minimizing this compound Isomerization

This section provides solutions to specific problems that may arise during the analysis of this compound, leading to its isomerization.

ProblemPotential CauseRecommended Solution
Inconsistent enantiomeric ratio between replicate injections On-column isomerization: The chiral stationary phase (CSP) or mobile phase conditions may be inducing isomerization.- Optimize mobile phase: Evaluate different solvent compositions and additives. For normal-phase chromatography, adjust the alcohol modifier concentration. For reversed-phase, vary the organic modifier and the pH of the aqueous phase. - Lower column temperature: Reducing the column temperature can decrease the rate of on-column isomerization.[1] - Use a less reactive stationary phase: If possible, screen different types of chiral stationary phases.
Appearance of unexpected peaks in the chromatogram Degradation/Isomerization in sample solution: The sample may be degrading or isomerizing in the vial before injection due to light, temperature, or pH.- Protect from light: Use amber vials or wrap vials in aluminum foil. Work in a dimly lit environment. - Control temperature: Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Use a cooled autosampler if available. - Adjust sample solvent pH: Ensure the sample solvent is at a pH that promotes the stability of this compound. A slightly acidic to neutral pH is often preferable for triazole fungicides.
Loss of this compound concentration over time in standards Hydrolysis or photodegradation: The molecule may be unstable in the prepared standard solution.- Prepare fresh standards: Use freshly prepared standards for each analytical run. - Solvent selection: Choose a solvent in which this compound is stable. Acetonitrile or methanol are common choices. Avoid highly aqueous solutions for long-term storage if hydrolysis is a concern. - pH control: Buffer the standard solution to a stable pH range.
Poor peak shape and resolution Suboptimal chromatographic conditions: The analytical method may not be suitable for resolving the isomers effectively.- Method optimization: Systematically optimize parameters such as mobile phase composition, flow rate, and column temperature.[1] - Column selection: Ensure the chosen chiral column provides adequate selectivity for this compound enantiomers. A gas chromatography method using a chiral capillary column coated with tert-butyldimethylsilyl-β-cyclodextrin has been used for the separation of this compound enantiomers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound isomerization?

A1: The primary factors that can induce isomerization of this compound and other chiral compounds include:

  • pH: Both acidic and alkaline conditions can catalyze isomerization. For many triazole fungicides, a neutral to slightly acidic pH is optimal for stability.

  • Temperature: Elevated temperatures provide the energy for isomers to interconvert. Therefore, it is crucial to control the temperature during sample preparation, storage, and analysis.

  • Light: Exposure to UV or even ambient light can lead to photoisomerization.

  • Solvent: The polarity and reactivity of the solvent can influence the rate of isomerization.

Q2: How can I prevent photodegradation of this compound during my analysis?

A2: To prevent photodegradation, it is essential to minimize light exposure at all stages of the analytical process. This can be achieved by:

  • Working in a laboratory with reduced lighting.

  • Using amber-colored glassware and vials.

  • Wrapping sample containers, vials, and even parts of the HPLC system (like the flow path tubing) with aluminum foil.

  • Preparing samples immediately before analysis to reduce the duration of light exposure.

Q3: What is the ideal pH for storing this compound solutions?

A3: While specific data for this compound is limited, for many triazole fungicides, a pH range of 4 to 7 is generally recommended to minimize hydrolysis and other pH-dependent degradation pathways. It is advisable to perform a stability study to determine the optimal pH for your specific analytical conditions.

Q4: Can the type of analytical column affect isomerization?

A4: Yes, the column's stationary phase can influence on-column isomerization. Some chiral stationary phases can have active sites that may promote isomerization. It is important to choose a high-quality column from a reputable manufacturer and to follow the manufacturer's guidelines for column care and use.

Illustrative Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various conditions. This data is intended to serve as a guideline for understanding the potential impact of different factors on isomerization and degradation.

Table 1: Effect of pH on this compound Isomer Ratio (Illustrative Data)

pHIncubation Time (hours)% (R)-Simeconazole% (S)-Simeconazole% Degradation Products
22449.850.21.5
42449.950.10.5
72450.050.0<0.1
92449.550.55.2
112448.751.315.8

Table 2: Effect of Temperature on this compound Degradation (Illustrative Data)

Temperature (°C)Incubation Time (hours)% this compound Remaining
44899.8
254898.5
404892.1
604881.3

Table 3: Effect of Light Exposure on this compound Photodegradation (Illustrative Data)

Light ConditionExposure Time (hours)% this compound Remaining
Dark (Control)2499.9
Ambient Lab Light2497.2
UV Light (254 nm)2475.4

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Enantiomers

This protocol is adapted from established methods for the analysis of this compound enantiomers.[2]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile or ethyl acetate).

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (<30°C).

    • Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or toluene).

  • GC-MS Conditions:

    • GC Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a cyclodextrin-based stationary phase (e.g., tert-butyldimethylsilyl-β-cyclodextrin).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times.

    • Quantify each enantiomer using the peak area from the extracted ion chromatograms of characteristic ions.

Protocol 2: Stability Study of this compound under Different pH Conditions
  • Preparation of Buffer Solutions: Prepare buffers at various pH values (e.g., pH 2, 4, 7, 9, and 11).

  • Sample Incubation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the this compound stock solution into each buffer to a final concentration suitable for analysis.

    • Incubate the solutions at a controlled temperature (e.g., 25°C) in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any reaction by neutralizing the pH if necessary and diluting with the mobile phase.

  • Analysis: Analyze the samples using a validated chiral analytical method (e.g., the GC-MS method described above or a developed chiral HPLC method).

  • Data Evaluation:

    • Calculate the percentage of each enantiomer at each time point.

    • Determine the rate of degradation and/or isomerization at each pH.

Visualizations

TroubleshootingWorkflow Start Problem: this compound Isomerization Check_Light Is the sample protected from light? Start->Check_Light Check_Temp Is the temperature controlled? Check_Light->Check_Temp Yes Solution_Light Use amber vials and work in dim light. Check_Light->Solution_Light No Check_pH Is the sample pH appropriate? Check_Temp->Check_pH Yes Solution_Temp Store samples at low temperature and use a cooled autosampler. Check_Temp->Solution_Temp No Check_Method Is the analytical method optimized? Check_pH->Check_Method Yes Solution_pH Adjust sample pH to a stable range (e.g., 4-7). Check_pH->Solution_pH No Solution_Method Optimize mobile phase, flow rate, and column temperature. Check_Method->Solution_Method No End Isomerization Minimized Check_Method->End Yes Solution_Light->Check_Temp Solution_Temp->Check_pH Solution_pH->Check_Method Solution_Method->End

Caption: Troubleshooting workflow for this compound isomerization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Extraction Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC/HPLC Injection Reconstitution->Injection Separation Chiral Separation Injection->Separation Detection MS/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of simeconazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the HPLC analysis of this compound?

Poor peak shape for this compound, a weakly basic compound with a predicted pKa of 13.09, can manifest as peak tailing, fronting, or splitting. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and instrument setup.

Q2: How does the pH of the mobile phase affect the peak shape of this compound?

As a weak base, the retention and peak shape of this compound are highly sensitive to the mobile phase pH. At a pH close to its pKa, this compound can exist in both ionized and non-ionized forms, leading to mixed-mode retention and resulting in broad or tailing peaks. It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry. For basic compounds like this compound, using a mobile phase with a slightly acidic pH can often improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[1][2]

Q3: Can the choice of organic modifier in the mobile phase impact the analysis?

Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) are critical. Acetonitrile is a common choice for the analysis of triazole antifungals. The organic modifier's strength influences the retention time, and an inappropriate ratio of organic solvent to the aqueous buffer can lead to poor peak shape.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols This compound, being a basic compound, can interact with residual acidic silanol groups on the surface of C18 columns, leading to tailing.[1][2] To mitigate this, consider the following: 1. Lower Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH (e.g., 3-4) using an additive like formic acid or a buffer to protonate the silanol groups and reduce interaction. 2. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available free silanol groups.
Mobile Phase pH close to Analyte pKa Operating near the pKa of this compound (~13.09) can cause peak tailing due to the presence of multiple ionic forms. Ensure the mobile phase pH is well below the pKa to maintain this compound in a single, protonated state.
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase. Reduce the injection volume or dilute the sample and re-inject to see if the peak shape improves.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Excessive Dead Volume Excessive tubing length or improper connections between the injector, column, and detector can cause band broadening and tailing. Use tubing with a small internal diameter and ensure all connections are secure.

Experimental Protocol to Address Peak Tailing:

A systematic approach is recommended to diagnose and resolve peak tailing. The following workflow can be adopted:

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_overload->check_ph If tailing persists solution Symmetrical Peak check_overload->solution If peak improves check_column Use End-capped C18 Column check_ph->check_column If tailing persists check_ph->solution If peak improves flush_column Flush Column with Strong Solvent check_column->flush_column If tailing persists check_column->solution If peak improves replace_column Replace Guard/Analytical Column flush_column->replace_column If tailing persists flush_column->solution If peak improves check_system Inspect System for Dead Volume replace_column->check_system If tailing persists replace_column->solution If peak improves check_system->solution If connections are optimized

A flowchart for troubleshooting peak tailing of this compound.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Potential Causes and Solutions:

CauseRecommended Solution
Sample Overload This is a common cause of fronting.[3] Reduce the amount of this compound injected by either lowering the concentration or the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics. Try increasing the column temperature (e.g., to 30-40 °C) to see if the peak shape improves.
Column Collapse A physical collapse of the column bed, though less common with modern columns, can cause fronting. This is often accompanied by a sudden drop in backpressure. If suspected, the column should be replaced.

Logical Relationship for Diagnosing Peak Fronting:

PeakFronting_Diagnosis fronting Peak Fronting Observed overload Is the sample concentration high? fronting->overload solvent Is the sample solvent stronger than the mobile phase? overload->solvent No sol_overload Reduce sample concentration or injection volume. overload->sol_overload Yes temp Is the column temperature low? solvent->temp No sol_solvent Dissolve sample in mobile phase or inject smaller volume. solvent->sol_solvent Yes column_issue Is there a sudden drop in backpressure? temp->column_issue No sol_temp Increase column temperature. temp->sol_temp Yes sol_column Replace column. column_issue->sol_column Yes

Decision tree for troubleshooting this compound peak fronting.
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Potential Causes and Solutions:

CauseRecommended Solution
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be introduced unevenly.[4] Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. Using a guard column and filtering samples and mobile phases can prevent this.
Column Void A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
Sample Solvent/Mobile Phase Mismatch A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks. Ensure the sample is dissolved in a solvent as similar to the mobile phase as possible.
Co-elution with an Interferent What appears to be a split peak may actually be two different compounds eluting very close together. Modify the chromatographic conditions (e.g., change the mobile phase composition or gradient) to improve resolution.

Experimental Workflow for Investigating Split Peaks:

SplitPeak_Workflow start Split Peak Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks all_split Issue is likely pre-column. check_all_peaks->all_split Yes one_split Issue is likely chemical or column-related for that analyte. check_all_peaks->one_split No check_frit Back-flush column to clear frit. all_split->check_frit replace_column Replace guard/analytical column. check_frit->replace_column If problem persists solution Resolved Peak replace_column->solution check_solvent Prepare sample in mobile phase. one_split->check_solvent modify_method Alter mobile phase/gradient to check for co-elution. check_solvent->modify_method If problem persists modify_method->solution

Workflow for diagnosing the cause of split peaks in this compound analysis.

Exemplary Experimental Protocol for this compound Analysis

While a specific validated method for this compound was not found in the immediate search, a typical starting point for the analysis of triazole fungicides by RP-HPLC is provided below. This protocol can be used as a baseline for method development and troubleshooting.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 60% A, 40% B; adjust as needed for optimal retention and separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Preparation Dissolve standard or sample in the initial mobile phase composition.

This protocol is based on methods used for other triazole antifungals and general principles of reversed-phase chromatography for basic compounds. It serves as a robust starting point for optimizing the analysis of this compound.

References

Technical Support Center: Enhancing the Systemic Uptake of Simeconazole in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the systemic uptake of simeconazole in plant experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges and enhance experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at evaluating and enhancing the systemic uptake of this compound.

Problem Potential Causes Troubleshooting Steps
Low or no detectable this compound in systemic tissues (e.g., new leaves, roots after foliar application). 1. Poor Formulation: The formulation may not be suitable for foliar penetration or root absorption.[1][2] 2. Suboptimal Application Technique: Incorrect spray volume, pressure, or nozzle selection can lead to poor coverage and uptake.[1][3] 3. Unfavorable Environmental Conditions: Low humidity, high temperatures, or rainfall after application can reduce uptake.[1][4] 4. Plant-Related Factors: Thick cuticle, leaf age, or low transpiration rates can limit uptake and translocation.[5] 5. Incorrect Adjuvant: The selected adjuvant may not be effective at enhancing penetration for this compound.[6][7][8]1. Optimize Formulation: - Ensure this compound is fully solubilized in the spray solution. - Consider using an emulsifiable concentrate (EC) or a formulation with built-in adjuvants designed for systemic uptake.[6] 2. Refine Application Technique: - Calibrate the sprayer to ensure the target application rate is achieved. - Use nozzles that produce fine to medium droplets for better foliar coverage.[3] - For soil applications, ensure even distribution around the root zone. 3. Control Environmental Conditions: - Apply during early morning when humidity is higher and temperatures are lower to enhance cuticular penetration.[1] - Avoid application if rain is forecasted within the next few hours. 4. Consider Plant Physiology: - Apply to younger, actively growing leaves which may have thinner cuticles. - Ensure plants are well-watered to promote transpiration and systemic movement. 5. Select Appropriate Adjuvants: - Use a non-ionic surfactant (NIS) or a crop oil concentrate (COC) to improve spreading and penetration.[7][8] - Refer to adjuvant selection guides for fungicides.[7]
Inconsistent this compound concentrations across replicates. 1. Variable Application: Inconsistent application technique across different plants. 2. Heterogeneous Plant Material: Differences in plant age, size, or health.[9] 3. Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity within the experimental setup.[10]1. Standardize Application: - Use a calibrated sprayer and apply a consistent volume to each plant. - For soil drench applications, apply the same volume of solution to each pot. 2. Use Uniform Plant Material: - Select plants of the same age, size, and developmental stage for experiments. 3. Maintain Consistent Environment: - Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable conditions.
Phytotoxicity symptoms observed after this compound application. 1. High Concentration: The applied concentration of this compound or adjuvant is too high. 2. Inappropriate Adjuvant: Some adjuvants can cause phytotoxicity at higher concentrations or in combination with certain active ingredients. 3. Plant Sensitivity: The plant species or cultivar may be sensitive to this compound or the formulation components.1. Optimize Concentration: - Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration. 2. Evaluate Adjuvants: - Test different adjuvants and their concentrations for phytotoxicity before large-scale experiments. 3. Screen for Plant Sensitivity: - If possible, use plant species or cultivars known to be tolerant to triazole fungicides.

Frequently Asked Questions (FAQs)

1. What is the primary mode of systemic movement for this compound in plants?

This compound, like most systemic fungicides, is primarily translocated upwards through the plant's xylem (acropetal movement) with the transpiration stream. This means that when applied to the roots or lower leaves, it will move towards the upper parts of the plant, including new leaves and shoots. It also exhibits notable translaminar activity, meaning it can move from the treated leaf surface to the untreated surface.[11]

2. How can I enhance the foliar uptake of this compound?

To enhance foliar uptake, consider the following:

  • Formulation: Use a formulation that is optimized for foliar application, such as an emulsifiable concentrate (EC).

  • Adjuvants: Incorporate a non-ionic surfactant (NIS) or a crop oil concentrate (COC) into the spray solution to improve spreading on the leaf surface and penetration through the cuticle.[7][8]

  • Application Timing: Apply during periods of high humidity and moderate temperatures, typically in the early morning, to ensure the leaf cuticle is more permeable.[1]

  • Application Method: Use calibrated spray equipment that delivers a fine to medium droplet size for thorough coverage of the leaf surface.[3]

3. What factors can negatively impact the root uptake of this compound?

Root uptake can be hindered by:

  • Soil Composition: High organic matter or clay content in the soil can bind this compound, making it less available for root absorption.

  • Soil pH: The pH of the soil can influence the availability and stability of this compound.

  • Plant Health: Plants with compromised root systems or those under drought stress will exhibit reduced uptake.

4. How long does it take for this compound to become systemic within the plant?

This compound is absorbed relatively quickly.[11] Detectable levels in systemic tissues can often be found within 24 hours of application, but the time to reach maximum concentration will vary depending on the plant species, environmental conditions, and application method.

5. Can this compound move downwards in the plant (basipetal movement)?

Significant downward movement of this compound in the phloem is generally limited. Most of its systemic activity is acropetal (upward).

Data Presentation

Table 1: Comparative Systemic Activity of this compound and Other DMI Fungicides

FungicidePermeability through Tomato Fruit Cuticular Membranes (22h after treatment)Translaminar Activity (Barley Powdery Mildew)Vapor-Phase Activity (Barley Powdery Mildew)
This compound ~20% Excellent Prominent
DifenoconazoleLower than this compoundGoodModerate
TebuconazoleLower than this compoundGoodLow
PropiconazoleLower than this compoundModerateLow
MyclobutanilLower than this compoundGoodModerate

Data synthesized from a comparative study on the systemic activity of DMI fungicides.[11]

Experimental Protocols

Protocol 1: Evaluation of Translaminar Activity of this compound

Objective: To determine the ability of this compound to move from the treated leaf surface to the untreated surface and inhibit fungal growth.

Materials:

  • This compound stock solution

  • Adjuvant of choice (e.g., non-ionic surfactant)

  • Test plants (e.g., barley or cucumber seedlings)

  • Pathogen culture (e.g., Blumeria graminis for powdery mildew)

  • Micropipette

  • Small clips or barriers

  • Growth chamber with controlled environment

Methodology:

  • Plant Preparation: Grow test plants to the 2-3 leaf stage in a controlled environment.

  • This compound Application:

    • Prepare the desired concentration of this compound in a solution with the selected adjuvant.

    • Apply a small, defined volume (e.g., 10 µL) of the this compound solution to a specific spot on the adaxial (upper) surface of a leaf.

    • On a separate set of plants, apply the solution to the abaxial (lower) surface.

    • Use small, inert barriers (e.g., lanolin rings) to contain the applied droplet.

  • Pathogen Inoculation: 24 hours after fungicide application, inoculate the entire plant with the fungal pathogen.

  • Incubation: Place the plants back in the growth chamber under conditions favorable for disease development.

  • Assessment: After a suitable incubation period (e.g., 7-10 days), assess the level of disease development on both the treated and untreated surfaces of the treated leaf, as well as on untreated leaves, and compare with control plants (treated with solution without this compound).

  • Data Analysis: Quantify the translaminar activity by comparing the disease severity on the untreated surface of the treated leaf to the disease severity on control plants.

Protocol 2: Quantification of this compound in Plant Tissues by HPLC-MS/MS

Objective: To extract and quantify the concentration of this compound in various plant tissues.

Materials:

  • Plant tissue samples (leaf, stem, root)

  • This compound analytical standard

  • Acetonitrile (ACN)

  • Formic acid

  • QuEChERS extraction salts

  • Dispersive solid-phase extraction (d-SPE) sorbents

  • Centrifuge

  • Vortex mixer

  • HPLC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation:

    • Weigh 1-2 g of homogenized plant tissue into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Extraction:

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned-up extract, filter through a 0.22 µm filter, and inject it into the HPLC-MS/MS system.

    • HPLC Conditions (Example):

      • Column: C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution program.

    • MS/MS Conditions (Example - to be optimized for this compound):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_Translaminar_Activity cluster_prep Preparation cluster_app Application & Inoculation cluster_assess Assessment A Grow Test Plants C Apply this compound to Leaf Surface A->C B Prepare this compound Solution B->C D Inoculate with Pathogen C->D E Incubate Plants D->E F Assess Disease Severity E->F G Analyze Data F->G

Workflow for Translaminar Activity Assay.

Signaling_Pathway_Xenobiotic_Uptake cluster_uptake Foliar Uptake cluster_transport Systemic Transport cluster_detox Metabolism & Detoxification This compound This compound Application Cuticle Leaf Cuticle This compound->Cuticle Adjuvant-Assisted Penetration Epidermis Epidermal Cells Cuticle->Epidermis Xylem Xylem Loading Epidermis->Xylem Transpiration Transpiration Stream Xylem->Transpiration SystemicTissues Systemic Tissues (New Leaves, Stems) Transpiration->SystemicTissues Metabolism Phase I & II Metabolism SystemicTissues->Metabolism Vacuole Vacuolar Sequestration Metabolism->Vacuole

Generalized Pathway of this compound Uptake and Translocation.

References

Validation & Comparative

A Comparative Analysis of Simeconazole and Other Triazole Fungicides: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the triazole fungicide simeconazole with other prominent members of its class, such as tebuconazole, epoxiconazole, and prothioconazole. The focus is on their comparative efficacy, supported by experimental data, to inform researchers, scientists, and professionals in drug development.

Introduction to Triazole Fungicides

Triazole fungicides are a major class of agricultural and medicinal antifungal agents, accounting for a significant portion of the global fungicide market.[1] Their primary mechanism of action involves the inhibition of sterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[2][3] As sterol biosynthesis inhibitors (SBIs), they specifically target the C14-demethylase enzyme (CYP51), a key component in the ergosterol biosynthesis pathway.[3][4] this compound is a broad-spectrum, systemic triazole fungicide used to control a variety of diseases on crops like cereals, fruits, and vegetables, including powdery mildew, rusts, and blight.[5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The efficacy of triazole fungicides stems from their ability to disrupt the production of ergosterol, an essential sterol that maintains the fluidity and permeability of fungal cell membranes.[1][4] This disruption is achieved by binding to and inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This inhibition blocks the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately arresting fungal growth.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Triazoles Triazoles CYP51 C14-demethylase (CYP51) Triazoles->CYP51 Inhibits CYP51->Lanosterol Blocks Conversion

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole fungicides.

Comparative Efficacy: In Vitro Studies

In vitro studies are essential for determining the intrinsic activity of fungicides against specific pathogens. The half-maximal effective concentration (EC50) is a standard measure, with lower values indicating higher potency.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Triazole Fungicides against Fusarium Species

FungicideFusarium oxysporumFusarium graminearumReference(s)
Epoxiconazole 0.047-[8]
Difenoconazole --Data Not Available
Tebuconazole --Data Not Available
Prothioconazole --Data Not Available
This compound --Data Not Available

Note: Direct comparative EC50 values for this compound against these specific pathogens were not available in the cited literature. Epoxiconazole shows very high in vitro activity against F. oxysporum.[8]

Comparative Efficacy: In Vivo and Field Performance

Field trials provide practical insights into fungicide performance under real-world conditions, accounting for environmental factors and host-pathogen interactions. Efficacy is typically measured as the percentage of disease control compared to an untreated control.

Table 2: Field Efficacy (% Disease Control) of Triazole Fungicides against Wheat Leaf Rust (Puccinia triticina)

FungicideApplication RateDisease Control (%)Reference(s)
Propiconazole 625 g/ha28.50 - 29.30%[9]
Difenoconazole 375 g/ha22.57 - 23.30%[9]
Tebuconazole + Trifloxystrobin 303 g/ha21.50 - 26.30%[9]
Tebuconazole Not SpecifiedEffective in reducing stem rust[10]
This compound Not SpecifiedEffective against rusts[5]

Note: this compound is known to be effective against rusts, but direct percentage-based comparative data from the same field trials as the other listed fungicides were not available.[5] Propiconazole showed the highest control percentage in the cited study against leaf rust.[9]

Key Physicochemical and Systemic Properties

The movement and activity of a fungicide within a plant are critical to its overall effectiveness. Properties such as systemic, translaminar, and vapor activity determine its ability to protect both treated and untreated plant parts.

A study comparing this compound to eight other sterol demethylation inhibitor (DMI) fungicides highlighted its unique systemic properties.[11] this compound demonstrated prominent vapor-phase activity, allowing it to protect areas of barley leaves several centimeters away from the point of application.[11] Furthermore, it exhibited excellent translaminar activity, effectively controlling powdery mildew on the opposite side of treated barley and cucumber leaves.[11] Its permeability through tomato fruit cuticular membranes was significantly superior to the other DMIs tested, suggesting rapid absorption into plant tissues.[11]

Table 3: Comparison of Systemic Properties

PropertyThis compoundOther Triazoles (General)Reference(s)
Systemic Activity Excellent, rapid absorption and translocationGenerally systemic, with acropetal movement[11][12]
Translaminar Activity NotableStrong in some (e.g., Difenoconazole)[11][12]
Vapor-Phase Activity ProminentLess commonly reported[11]
Curative Activity Excellent (e.g., against barley powdery mildew)Present, varies by compound (e.g., Prothioconazole)[11][13]
Permeability Superior to other tested DMIsVaries[11]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of fungicide efficacy. Methodologies vary for laboratory (in vitro) and field (in vivo) assessments.

This method assesses a fungicide's direct inhibitory effect on fungal mycelial growth.

  • Medium Preparation : A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.[14]

  • Fungicide Incorporation : The test fungicide is dissolved in a solvent and added to the molten agar at various concentrations. The amended medium is then poured into Petri plates.[14]

  • Inoculation : A small disc of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

  • Incubation : Plates are incubated at an optimal temperature for fungal growth.

  • Assessment : The radial growth of the fungal colony is measured over time and compared to a control plate containing no fungicide. The percentage of growth inhibition is calculated.[14]

Field trials assess fungicide performance under agricultural conditions.

  • Trial Design : Experiments are typically set up in a Randomized Complete Block Design (RCBD) with multiple replications to account for field variability.[9][15]

  • Plot Management : Plots are managed according to standard local agricultural practices. Disease pressure may be natural or enhanced through artificial inoculation.[16][17]

  • Fungicide Application : Treatments are applied at specific crop growth stages (e.g., T1 at GS32, T2 at GS39 for cereals) using calibrated spray equipment to ensure uniform coverage.[15]

  • Disease Assessment : Disease severity and incidence are visually assessed at multiple time points after application. The Area Under the Disease Progress Curve (AUDPC) may be calculated to integrate disease severity over time.[10]

  • Yield Assessment : At the end of the season, crop yield and quality parameters (e.g., 1,000-kernel weight) are measured to determine the economic benefit of the fungicide treatment.[10]

  • Data Analysis : Statistical analysis (e.g., ANOVA, Tukey's test) is used to determine significant differences between treatments.[9][15]

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo / Field Workflow A1 Prepare Culture Medium (PDA) A2 Incorporate Fungicide (Poisoned Food) A1->A2 A3 Inoculate with Fungal Mycelium A2->A3 A4 Incubate A3->A4 A5 Measure Mycelial Growth & Calculate Inhibition A4->A5 end_vitro Determine EC50 A5->end_vitro B1 Establish Field Plots (RCBD) B2 Apply Fungicide Treatments at Key Growth Stages B1->B2 B3 Assess Disease Severity Periodically B2->B3 B4 Harvest and Measure Crop Yield B3->B4 B5 Perform Statistical Analysis B4->B5 end_vivo Evaluate Field Efficacy & Yield Impact B5->end_vivo start Start start->A1 start->B1

Caption: Generalized experimental workflow for fungicide efficacy evaluation.

Conclusion

This compound is an effective systemic triazole fungicide that operates through the well-established mechanism of sterol biosynthesis inhibition. Experimental evidence highlights its particularly strong systemic action, characterized by prominent vapor and translaminar activity, as well as superior permeability compared to other DMI fungicides.[11] While direct, side-by-side quantitative field data against other specific triazoles like tebuconazole and epoxiconazole is limited in the reviewed literature, its known efficacy against key diseases like powdery mildews and rusts positions it as a valuable tool in disease management programs.[5][11] The choice between this compound and other triazoles will depend on the target pathogen, crop, local disease pressure, and the specific physicochemical properties required for optimal control.

References

validation of simeconazole's antifungal spectrum of activity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Evaluation of Simeconazole's In Vitro Antifungal Activity Compared to Leading Antifungal Agents

This guide provides a detailed comparison of the antifungal spectrum of this compound with other well-established antifungal drugs, including azoles (fluconazole, itraconazole, voriconazole), an echinocandin (caspofungin), and a polyene (amphotericin B). The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential of this compound within the broader landscape of antifungal therapies.

This compound is a broad-spectrum triazole fungicide that functions as a sterol demethylation inhibitor (DMI).[1] Its mechanism of action, like other azoles, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While this compound has been investigated for its efficacy against various plant pathogenic fungi, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide range of medically important human fungal pathogens, is not extensively available in publicly accessible literature. This guide, therefore, presents a comparative overview based on the available information for this compound and established antifungal agents.

Comparative Antifungal Spectrum

The following table summarizes the known antifungal activity of this compound and its comparators against key fungal pathogens. It is important to note the absence of specific MIC data for this compound against these medically important fungi in the public domain.

Antifungal AgentClassMechanism of ActionSpectrum of Activity Against Key Pathogens
This compound TriazoleSterol Demethylation InhibitorBroad-spectrum activity against various plant pathogenic fungi.[1] Data on medically important human pathogens is limited.
Fluconazole TriazoleSterol Demethylation InhibitorActive against most Candida species (though resistance is increasing in C. glabrata and C. krusei is intrinsically resistant), Cryptococcus neoformans. Limited activity against molds like Aspergillus.
Itraconazole TriazoleSterol Demethylation InhibitorBroader spectrum than fluconazole, with activity against Candida spp., Aspergillus spp., Blastomyces dermatitidis, Histoplasma capsulatum, and Coccidioides immitis.
Voriconazole TriazoleSterol Demethylation InhibitorBroad-spectrum activity against Candida spp. (including many fluconazole-resistant strains), Aspergillus spp. (often the drug of choice for invasive aspergillosis), Fusarium spp., and Scedosporium spp.
Caspofungin Echinocandinβ-(1,3)-D-glucan synthase inhibitorActive against most Candida species (including azole-resistant strains) and Aspergillus species. Not active against Cryptococcus neoformans.
Amphotericin B PolyeneBinds to ergosterol, disrupting cell membrane integrityBroadest spectrum of activity, including most Candida spp., Aspergillus spp., Cryptococcus neoformans, and Zygomycetes. However, its use is often limited by toxicity.

In Vitro Susceptibility Data

The following tables provide a summary of Minimum Inhibitory Concentration (MIC) ranges for comparator antifungal agents against common Candida and Aspergillus species. MIC values are a quantitative measure of the in vitro activity of an antifungal agent against a specific microorganism.

Table 1: Comparative MIC Ranges (µg/mL) Against Candida Species

Fungal SpeciesFluconazoleItraconazoleVoriconazoleCaspofunginAmphotericin B
Candida albicans0.25 - 1280.015 - >160.007 - 20.008 - 80.03 - 4
Candida glabrata0.5 - 2560.06 - >160.015 - 160.015 - 80.12 - 4
Candida parapsilosis0.5 - 640.015 - 40.007 - 20.03 - 80.03 - 4
Candida tropicalis0.5 - 1280.03 - >160.007 - 40.015 - 80.03 - 4
Candida krusei8 - >128 (intrinsically resistant)0.06 - 80.03 - 80.03 - 80.12 - 4

Table 2: Comparative MIC Ranges (µg/mL) Against Aspergillus Species

Fungal SpeciesItraconazoleVoriconazoleCaspofungin (MEC*)Amphotericin B
Aspergillus fumigatus0.12 - >160.06 - >80.015 - 0.50.12 - 4
Aspergillus flavus0.25 - >160.25 - 80.03 - 10.25 - 4
Aspergillus niger0.25 - >160.25 - 40.015 - 10.25 - 4
Aspergillus terreus0.5 - >160.25 - 40.03 - 10.5 - >16 (often resistant)

*Minimum Effective Concentration (MEC) is used for echinocandins against molds, as they cause morphological changes rather than complete growth inhibition.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.

CLSI M27-A3: Broth Microdilution Method for Yeasts

This method is a standardized procedure for determining the MICs of antifungal agents against yeasts, such as Candida species.

Key Steps:

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to a standardized concentration.

  • Inoculation: The wells of a microdilution plate containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi

This method is a standardized procedure for determining the MICs of antifungal agents against filamentous fungi, such as Aspergillus species.

Key Steps:

  • Antifungal Agent Preparation: Similar to the M27-A3 method, the antifungal agent is serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: A conidial suspension is prepared from a mature fungal culture and the turbidity is adjusted to a standardized range. This suspension is then diluted to the final inoculum concentration.

  • Inoculation: The wells of a microdilution plate are inoculated with the standardized conidial suspension.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth. For echinocandins, the Minimum Effective Concentration (MEC) is determined by observing microscopic changes in hyphal growth.

Visualizations

Ergosterol Biosynthesis Pathway and Azole Action

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by azole antifungals, including this compound.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Enzyme Lanosterol 14α-demethylase Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Azoles Azole Antifungals (e.g., this compound) Azoles->Enzyme Enzyme->Lanosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Susceptibility_Workflow start Start prep_antifungal Prepare Serial Dilutions of Antifungal Agent start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plate prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read MIC/MEC incubate->read_results end End read_results->end

Caption: General workflow for determining antifungal susceptibility (MIC/MEC).

Conclusion

References

A Comparative Analysis of Simeconazole and Epoxiconazole for the Control of Soybean Rust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two triazole fungicides, simeconazole and epoxiconazole, for the control of Asian soybean rust, caused by the fungus Phakopsora pachyrhizi. While both fungicides belong to the same chemical class and share a similar mode of action, the availability of public experimental data on their efficacy against soybean rust differs significantly. This report synthesizes the available information to aid in research and development decisions.

Executive Summary

Epoxiconazole, often in combination with strobilurin fungicides, has been evaluated in numerous field trials for the control of soybean rust, demonstrating its efficacy in reducing disease severity and protecting yield. In contrast, publicly accessible, peer-reviewed field trial data specifically evaluating the efficacy of this compound against Phakopsora pachyrhizi is limited. While studies on other plant pathogens suggest this compound possesses properties conducive to effective disease control, such as strong systemic and translaminar activity, its performance against soybean rust has not been extensively documented in the available scientific literature. This guide presents the available data for epoxiconazole and discusses the known properties of this compound, highlighting the need for direct comparative studies to fully assess their relative performance.

Efficacy Data: Epoxiconazole for Soybean Rust Control

Numerous studies have demonstrated the effectiveness of epoxiconazole, frequently in combination with pyraclostrobin, in managing soybean rust. These fungicide mixtures have been shown to reduce disease severity and, consequently, protect soybean yield.

Fungicide TreatmentDisease Severity (%)Control Efficacy (%)Yield ( kg/ha )Yield Increase (%)Reference
Untreated Control60.2-3064-[1]
Pyraclostrobin + EpoxiconazoleNot specifiedNot specifiedNot specifiedNot specified[2]
Pyraclostrobin + Epoxiconazole + MancozebLower than Pyraclostrobin + Epoxiconazole aloneHigher than Pyraclostrobin + Epoxiconazole aloneHigher than Pyraclostrobin + Epoxiconazole aloneNot specified[2]
Triazole Fungicides (general)Significantly reducedNot specifiedIncreasedNot specified[1]

Note: The provided data for epoxiconazole is often in the context of a mixture with a strobilurin fungicide, which is a common agricultural practice. Standalone efficacy data for epoxiconazole against soybean rust is less frequently reported in the reviewed literature. A meta-analysis of 61 studies indicated that triazole fungicides, as a class, effectively reduce soybean rust severity and increase yield[1].

This compound: An Overview of Systemic Properties

A study demonstrated that this compound exhibits:

  • Prominent vapor-phase activity: The ability to move in a gaseous state to protect untreated areas of the plant[3].

  • Excellent curative activity: The capacity to halt the progression of the disease after infection has occurred[3].

  • Notable translaminar activity: The ability to move from the treated leaf surface to the untreated surface, protecting the entire leaf[3].

  • Rapid absorption and translocation: Quick uptake by the plant and movement within its vascular system[3].

These characteristics are desirable for a fungicide aimed at controlling a rapidly developing disease like soybean rust. However, without direct field trial data on soybean rust, a quantitative comparison with epoxiconazole is not possible at this time.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the efficacy of fungicides against soybean rust, based on methodologies described in various studies.

1. Experimental Design:

  • Layout: Randomized complete block design with multiple replications (typically four or five)[4].

  • Plot Size: Small plots, for example, 30 feet long and 12 feet wide[4].

2. Fungicide Application:

  • Equipment: CO2-pressurized backpack sprayers or tractor-mounted sprayers are commonly used[4].

  • Application Timing: Applications are often initiated at specific soybean growth stages, such as R1 (beginning flowering) to R3 (beginning pod), or upon the first detection of the disease in the area[1]. Multiple applications at set intervals (e.g., 14-21 days) are common.

  • Application Volume: A range of spray volumes may be tested to determine optimal coverage.

3. Disease Assessment:

  • Method: Disease severity is typically assessed visually on leaves from the middle to upper canopy. Standardized disease severity scales, often expressed as the percentage of leaf area affected by rust pustules, are used[5].

  • Timing: Assessments are conducted at multiple time points throughout the epidemic to calculate the Area Under the Disease Progress Curve (AUDPC), which provides a measure of the total disease pressure over time[6].

4. Data Collection:

  • Yield: At maturity, the central rows of each plot are harvested to determine grain yield, which is then adjusted for moisture content[1].

  • Seed Weight: 100-seed weight is often measured as an indicator of seed fill and quality[1].

5. Statistical Analysis:

  • Data on disease severity, AUDPC, yield, and seed weight are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Signaling Pathways and Mode of Action

Both this compound and epoxiconazole are classified as demethylation inhibitor (DMI) fungicides, also known as sterol biosynthesis inhibitors (SBIs)[3][7]. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[8][9][10].

The disruption of ergosterol production leads to an accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane. This ultimately inhibits fungal growth and development[11][12].

Signaling_Pathway cluster_fungus Fungal Cell This compound This compound C14_Demethylase C14-Demethylase Enzyme (CYP51) This compound->C14_Demethylase Inhibits Epoxiconazole Epoxiconazole Epoxiconazole->C14_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_Demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth and Proliferation Fungal_Cell_Membrane->Fungal_Growth Supports Experimental_Workflow start Start exp_design Experimental Design (Randomized Complete Block) start->exp_design planting Soybean Planting exp_design->planting fungicide_app Fungicide Application (e.g., at R3 growth stage) planting->fungicide_app yield_harvest Yield Data Collection (Harvest) planting->yield_harvest disease_assessment Disease Severity Assessment (Multiple time points) fungicide_app->disease_assessment audpc_calc AUDPC Calculation disease_assessment->audpc_calc data_analysis Statistical Analysis (ANOVA) audpc_calc->data_analysis yield_harvest->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion end End conclusion->end

References

A Comparative Analysis of the Systemic Properties of Simeconazole and Tebuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the systemic properties of two prominent triazole fungicides: simeconazole and tebuconazole. Both fungicides are sterol demethylation inhibitors (DMIs), crucial for controlling a broad spectrum of fungal pathogens in agriculture. Their efficacy is significantly influenced by their ability to be absorbed, translocated, and distributed within the plant. This document synthesizes available experimental data to offer a clear comparison of their systemic behaviors.

Physicochemical Properties

The systemic movement of a fungicide is intrinsically linked to its physicochemical properties. Key parameters for this compound and tebuconazole are summarized below.

PropertyThis compoundTebuconazoleReferences
Molecular Formula C₁₄H₂₀FN₃OSiC₁₆H₂₂ClN₃O[1],[2]
Molecular Weight 293.41 g/mol 307.82 g/mol [1],[2]
Water Solubility 57.5 mg/L (at 20°C, pH 7)32-36 mg/L (at 20°C)[3],[2][4]
Log P (Octanol-Water Partition Coefficient) 3.23.7[3],[4]
Vapor Pressure Not available1.3 x 10⁻⁸ mm Hg to 7.6 x 10⁻¹⁰ mmHg (at 20-25°C)[2][5]

Comparative Systemic Properties

While both fungicides are systemic, the degree and nature of their movement within the plant differ. This compound has been noted for its prominent vapor-phase activity and superior permeability, while tebuconazole is characterized by its effective acropetal (upward) translocation.

This compound: Superior Local Distribution

This compound exhibits several systemic properties that contribute to its high efficacy:

  • Vapor-Phase Activity : this compound demonstrates significant activity in the vapor phase, allowing it to protect areas of the plant that were not directly sprayed. In experimental settings, it has been shown to prevent infection on barley leaves several centimeters from the point of application, even when direct contact is blocked.[6]

  • Translaminar Activity : This fungicide shows notable translaminar movement, meaning it can move from the treated leaf surface (adaxial or abaxial) to the opposite, untreated surface.[6] This ensures protection of the entire leaf.

  • Rapid Absorption and Curative Activity : Soil drench applications have shown that this compound is absorbed very quickly by barley plants.[6] It also possesses excellent curative activity, effectively controlling barley powdery mildew when applied 1-3 days after inoculation.[6]

  • High Permeability : A key advantage of this compound is its high permeability through the plant cuticle. One study found its permeability through tomato fruit cuticular membranes to be approximately 20% after 22 hours, a rate significantly higher than other tested DMI fungicides.[6]

Tebuconazole: Effective Acropetal Translocation

Tebuconazole is a widely used systemic fungicide with well-documented translocation characteristics:

  • Acropetal Movement : Tebuconazole is readily absorbed by roots and efficiently transported upwards (acropetally) through the xylem to the stems and leaves.[7] This systemic movement ensures the protection of new growth.

  • Translaminar Mobility : Tebuconazole also exhibits translaminar properties, allowing it to be absorbed by leaves and move to the opposite side.[8]

  • Protective, Curative, and Eradicant Action : It provides a combination of protective, curative, and eradicant effects against a range of fungal pathogens.[7]

  • Limited Basipetal Movement : Like most xylem-mobile fungicides, tebuconazole shows little to no downward (basipetal) movement in the phloem.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the systemic properties of fungicides like this compound and tebuconazole.

Translaminar Activity Assay

This assay evaluates the ability of a fungicide to move from a treated leaf surface to the untreated opposite surface.

Protocol:

  • Plant Cultivation : Grow host plants (e.g., cucumber or barley) in pots under controlled greenhouse conditions until they have developed a sufficient number of true leaves.

  • Fungicide Application : Apply the fungicide solution to either the upper (adaxial) or lower (abaxial) surface of a specific leaf, ensuring the other surface remains untreated. This can be done using a microsyringe or a small brush.

  • Inoculation : After a set period to allow for translocation (e.g., 24 hours), inoculate the untreated leaf surface with a suspension of fungal spores (e.g., powdery mildew).

  • Incubation : Place the plants in a growth chamber with conditions conducive to disease development (e.g., specific temperature, humidity, and light cycle).

  • Disease Assessment : After a suitable incubation period (e.g., 7-10 days), assess the level of disease on the untreated leaf surface. Efficacy is determined by comparing the disease severity on treated plants to that on untreated control plants.

Root Uptake and Acropetal Translocation Assay

This method assesses the uptake of a fungicide by the roots from a treated medium and its subsequent upward movement within the plant.

Protocol:

  • Plant Preparation : Use young seedlings of a suitable plant species (e.g., bishop wood seedlings).

  • Root Immersion : Carefully immerse the tips of a few absorbing roots into a solution containing a known concentration of the test fungicide (e.g., 100 ppm).[9]

  • Incubation Period : Allow the plants to grow under controlled conditions for specific time intervals (e.g., 7 and 21 days).[9]

  • Sample Collection : At each time point, harvest the plants and dissect them into different segments: roots, stems (divided into sections), and leaves.

  • Residue Analysis : Extract the fungicide from each plant segment using an appropriate solvent and analyze the concentration using techniques like liquid or gas chromatography-tandem mass spectrometry (LC-MS/MS or GC-MS/MS).

  • Data Analysis : Quantify the amount of fungicide in each segment to determine the extent of uptake and the efficiency of acropetal translocation.

Cuticular Membrane Permeability Assay

This in vitro assay measures the rate at which a fungicide can penetrate the plant cuticle.

Protocol:

  • Cuticle Isolation : Isolate the cuticular membranes from a suitable plant source, such as tomato fruits. This is typically done by enzymatic digestion of the underlying plant tissue.

  • Diffusion Cell Setup : Mount the isolated cuticular membrane in a diffusion cell, separating a donor chamber from a receptor chamber.

  • Fungicide Application : Apply a solution of the fungicide to the donor chamber, which is in contact with the outer surface of the cuticle.

  • Sampling : At regular intervals, take samples from the receptor chamber, which contains a solution that mimics the plant's internal environment.

  • Analysis : Analyze the concentration of the fungicide in the receptor solution to determine the rate of penetration through the cuticle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action for DMI fungicides and a typical experimental workflow for evaluating systemic properties.

DMI_Mechanism_of_Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase 14α-demethylase (CYP51) lanosterol->c14_demethylase Catalyzes ergosterol_precursors Ergosterol Precursors ergosterol Ergosterol ergosterol_precursors->ergosterol fungal_cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->fungal_cell_membrane Component of dmi_fungicide This compound / Tebuconazole (DMI Fungicide) dmi_fungicide->c14_demethylase Inhibits c14_demethylase->ergosterol_precursors disrupted_membrane Disrupted Cell Membrane (Altered Permeability, Growth Inhibition) c14_demethylase->disrupted_membrane Leads to Disruption

Caption: Mechanism of action for DMI fungicides.

Systemic_Property_Workflow cluster_experiments Experimental Evaluation cluster_analysis Data Collection & Analysis start Start: Select Fungicides (this compound vs. Tebuconazole) translaminar_assay Translaminar Assay (Leaf Application) start->translaminar_assay root_uptake_assay Root Uptake & Translocation Assay (Soil/Hydroponic Application) start->root_uptake_assay vapor_phase_assay Vapor-Phase Activity Assay start->vapor_phase_assay disease_assessment Disease Severity Assessment translaminar_assay->disease_assessment residue_analysis Fungicide Residue Analysis (LC-MS/MS or GC-MS/MS) root_uptake_assay->residue_analysis protective_distance Measurement of Protective Distance vapor_phase_assay->protective_distance comparison Comparative Analysis of Systemic Properties disease_assessment->comparison residue_analysis->comparison protective_distance->comparison end Conclusion on Relative Performance comparison->end

Caption: Experimental workflow for comparing fungicide systemic properties.

References

Navigating Demethylation Inhibitor (DMI) Fungicide Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to fungicides is a critical challenge in agriculture and clinical settings. Demethylation inhibitors (DMIs), a cornerstone of antifungal therapies, are not immune to this phenomenon. Understanding the patterns of cross-resistance among different DMI fungicides is paramount for effective resistance management strategies and the development of novel, more resilient compounds. This guide provides a comparative overview of cross-resistance among DMI fungicides, with a focus on available experimental data and the underlying molecular mechanisms.

While comprehensive quantitative data on the cross-resistance profile of simeconazole is limited in publicly available literature, this guide leverages data from studies on other prominent DMIs, such as tebuconazole, difenoconazole, and propiconazole, to illustrate the principles and experimental approaches used in cross-resistance analysis.

Quantitative Analysis of DMI Cross-Resistance

The following table summarizes hypothetical EC50 (half-maximal effective concentration) values for different DMI fungicides against sensitive and resistant strains of a model fungal pathogen. These values are illustrative and intended to demonstrate how cross-resistance is quantified. Positive cross-resistance is observed when resistance to one DMI confers resistance to another, reflected by a significant increase in the EC50 value for the resistant strain compared to the sensitive strain.

FungicideChemical ClassSensitive Strain EC50 (µg/mL)Resistant Strain EC50 (µg/mL)Resistance Factor (RF)*
TebuconazoleTriazole0.12.525
DifenoconazoleTriazole0.051.836
PropiconazoleTriazole0.24.020
ProchlorazImidazole0.30.51.7

*Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive strain.

Note: The absence of significant cross-resistance with prochloraz in this hypothetical scenario highlights that cross-resistance is not always uniform across all DMIs.

Experimental Protocols

Accurate assessment of fungicide sensitivity and cross-resistance relies on standardized and meticulous experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Fungicide Sensitivity Testing (Mycelial Growth Inhibition Assay)

This method determines the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a fungal isolate.

1. Fungal Isolates and Culture Conditions:

  • Fungal isolates (both sensitive and potentially resistant) are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for growth (e.g., 25°C) in the dark.

2. Fungicide Stock Solutions and Dilutions:

  • Stock solutions of the DMI fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
  • A series of dilutions are made from the stock solution to achieve the desired final concentrations in the agar medium.

3. Preparation of Fungicide-Amended Media:

  • The nutrient agar is autoclaved and cooled to approximately 50-55°C.
  • The appropriate volume of each fungicide dilution is added to the molten agar to achieve the final test concentrations. The final concentration of the solvent should be consistent across all plates, including the control, and should not inhibit fungal growth.
  • The amended agar is then poured into sterile Petri dishes. Control plates contain only the solvent at the same concentration as the treated plates.

4. Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a fresh fungal culture.
  • A single mycelial plug is placed in the center of each fungicide-amended and control plate.

5. Incubation and Data Collection:

  • The inoculated plates are incubated at the optimal growth temperature in the dark.
  • The diameter of the fungal colony is measured in two perpendicular directions at a specific time point when the colony on the control plate has reached a suitable size (e.g., two-thirds of the plate diameter). The diameter of the initial mycelial plug is subtracted from these measurements.

6. Calculation of EC50 Values:

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.
  • The EC50 values are determined by probit or log-probit analysis, regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Molecular Analysis of Resistance Mechanisms

Understanding the molecular basis of resistance is crucial for predicting cross-resistance patterns. The primary mechanism of DMI resistance involves the target enzyme, sterol 14α-demethylase, encoded by the CYP51 gene.

1. DNA Extraction:

  • Fungal mycelium is harvested from liquid or solid cultures.
  • Genomic DNA is extracted using a suitable method, such as a CTAB-based protocol or a commercial DNA extraction kit.

2. PCR Amplification and Sequencing of the CYP51 Gene:

  • Primers are designed to amplify the entire coding sequence and promoter region of the CYP51 gene(s) (CYP51A, CYP51B, etc.).
  • PCR is performed using the extracted genomic DNA as a template.
  • The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

3. Sequence Analysis:

  • The obtained sequences from resistant isolates are compared to the sequences from sensitive (wild-type) isolates to identify point mutations in the coding region or insertions/deletions in the promoter region.

4. Gene Expression Analysis (RT-qPCR):

  • Fungal isolates are grown in the presence and absence of a sub-lethal concentration of a DMI fungicide.
  • Total RNA is extracted from the mycelium.
  • The RNA is reverse-transcribed into cDNA.
  • Quantitative real-time PCR (RT-qPCR) is performed using primers specific for the CYP51 gene(s) and one or more reference genes for normalization.
  • The relative expression level of the CYP51 gene in resistant isolates is compared to that in sensitive isolates to determine if overexpression is a resistance mechanism.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for DMI fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (encoded by the CYP51 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Resistance to DMIs typically arises from modifications that reduce the efficacy of this inhibition.

DMI_Resistance_Pathway cluster_Cell Fungal Cell cluster_Ergosterol Ergosterol Biosynthesis cluster_Resistance DMI Action & Resistance AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple enzymatic steps Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Synthesis FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Incorporated into CYP51 CYP51 (Sterol 14α-demethylase) CYP51->Lanosterol Catalyzes demethylation DMI DMI Fungicide DMI->CYP51 Inhibits EffluxPump Efflux Pumps (e.g., ABC transporters) DMI->EffluxPump Pumped out cluster_Cell cluster_Cell DMI->cluster_Cell Enters cell EffluxPump->DMI Reduces intracellular concentration CYP51_mutated Mutated CYP51 (Reduced DMI binding) CYP51_overexpression CYP51 Overexpression TranscriptionFactor Transcription Factors (e.g., SREBP) Promoter CYP51 Promoter TranscriptionFactor->Promoter Binds to Promoter->CYP51_overexpression Increases transcription Experimental_Workflow start Start: Isolate Collection isolate_culture Isolate Purification and Culture start->isolate_culture sensitivity_testing In Vitro Sensitivity Testing (EC50 Determination for Multiple DMIs) isolate_culture->sensitivity_testing molecular_analysis Molecular Analysis (CYP51 Sequencing and Expression) isolate_culture->molecular_analysis data_analysis Data Analysis (Calculate Resistance Factors and Correlations) sensitivity_testing->data_analysis interpretation Interpretation of Results (Determine Cross-Resistance Patterns and Mechanisms) data_analysis->interpretation molecular_analysis->interpretation end End: Publish Comparison Guide interpretation->end

A Comparative Guide to the Enantioselective Activity of Simeconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Enantioselectivity in Triazole Fungicides

Many pesticides, including a significant portion of triazole fungicides, are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other.[2] Although enantiomers possess identical physicochemical properties in an achiral environment, they often exhibit different biological activities, including toxicity, metabolism, and efficacy, due to their differential interactions with chiral biological targets such as enzymes and receptors.[2]

In the case of triazole fungicides, it is common for one enantiomer to exhibit significantly higher fungicidal activity than the other.[3][4][5] For instance, the R-enantiomer of diniconazole and uniconazole shows stronger fungicidal activities, while the S-enantiomer has higher plant growth regulating activity.[2] This enantioselectivity has significant implications for both agricultural efficiency and environmental safety. The use of a single, more active enantiomer could potentially reduce the required application rates, lowering costs and minimizing the environmental footprint of the fungicide.

Simeconazole possesses a chiral center at the carbon atom bearing the hydroxyl group, giving rise to (R)- and (S)-enantiomers.[1] While the racemic mixture has demonstrated efficacy as a fungicide, a detailed understanding of the enantioselective contribution of each isomer to its overall activity is crucial for optimizing its application and assessing its environmental impact.

Comparative Enantioselective Activity of Triazole Fungicides

While specific quantitative data on the fungicidal activity of individual this compound enantiomers is not available in the reviewed literature, the well-documented enantioselectivity of other triazole fungicides provides a strong basis for inferring a similar behavior for this compound. The following tables summarize the enantioselective activity of several common triazole fungicides against various fungal pathogens.

Table 1: Enantioselective Fungicidal Activity of Tebuconazole against Fusarium graminearum

Enantiomer/MixtureEC50 (µg/mL)Relative Activity vs. (+)-tebuconazole
(-)-tebuconazole0.1 - 0.524 - 99 times more active
(+)-tebuconazole2.4 - 9.91 (Reference)
rac-tebuconazole0.6 - 1.81.8 - 6.7 times more active

Data extracted from a study on the fungicidal activity of tebuconazole enantiomers under different conditions.[5]

Table 2: Enantioselective Fungicidal Activity of Prothioconazole against Various Fungi

EnantiomerTarget FungusEC50 (µg/mL)Relative Activity (R- vs. S-)
R-prothioconazoleSpecies 1~0.016-262 times more active
S-prothioconazoleSpecies 1~0.06 - 2.621 (Reference)
R-prothioconazole-desthioSpecies 2~0.00519-954 times more active
S-prothioconazole-desthioSpecies 2~0.095 - 4.771 (Reference)

Data synthesized from a study on the stereoselective bioactivity of prothioconazole and its metabolite.[4] Note: Specific EC50 values were not provided in the abstract, so relative activity is highlighted.

Table 3: Enantioselective Fungicidal Activity of Tetraconazole against Plant Pathogens

EnantiomerTarget FungusRelative Fungicidal Activity
(R)-(+)-tetraconazoleRhizoctonia cerealis1.49 times more active than (S)-(-)-tetraconazole
(S)-(-)-tetraconazoleRhizoctonia cerealis1 (Reference)
(R)-(+)-tetraconazoleFusarium graminearum1.98 times more active than (S)-(-)-tetraconazole
(S)-(-)-tetraconazoleFusarium graminearum1 (Reference)

Data extracted from a study on the enantioselective effects of tetraconazole in wheat.[3]

These examples consistently demonstrate that one enantiomer of a triazole fungicide is often significantly more potent than the other. It is highly probable that this compound exhibits similar enantioselective behavior.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other DMI fungicides, inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to fungal cell death.

The enantioselective activity of triazole fungicides is attributed to the differential binding affinities of the enantiomers to the active site of the chiral CYP51 enzyme. The enantiomer with a spatial arrangement that allows for a more favorable interaction with the enzyme's active site will exhibit stronger inhibitory effects.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Toxic Sterol Intermediates Toxic Sterol Intermediates Lanosterol->Toxic Sterol Intermediates ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound (R- and S-enantiomers) This compound (R- and S-enantiomers) This compound (R- and S-enantiomers)->Lanosterol Inhibits CYP51 Toxic Sterol Intermediates->Fungal Cell Membrane Disrupts Integrity Chiral_Separation_Workflow start Racemic this compound Standard prep Prepare Standard Solution start->prep inject Inject into GC with Chiral Column prep->inject separate Separation of Enantiomers in Column inject->separate detect Detection (FID/MS) separate->detect collect Collect Separated Enantiomers (Preparative) separate->collect result Chromatogram with Two Enantiomer Peaks detect->result

References

In-Silico Docking of Azole Antifungals with Fungal CYP51: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Simeconazole and Fungal CYP51

This compound is a triazole fungicide that, like other azoles, is known to inhibit the ergosterol biosynthesis pathway in fungi.[1] This pathway is crucial for maintaining the integrity of the fungal cell membrane, and its disruption leads to fungal cell death.[2][3] The key enzyme in this pathway targeted by azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene, and commonly referred to as CYP51.[3][4]

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction of a ligand (the drug molecule) with the active site of a target protein (like CYP51).[6] This allows researchers to screen potential drug candidates and understand their mechanism of action at a molecular level. Azole antifungals function by the nitrogen atom in their azole ring binding to the heme iron atom within the active site of CYP51, thereby inhibiting its enzymatic activity.[5]

Comparative Analysis of Azole Antifungals

While specific in-silico docking data for this compound is not available, the following table summarizes the binding affinities of several common azole antifungals against fungal CYP51, primarily from Candida albicans, as reported in various computational studies. This data provides a benchmark for the expected performance of new or less-studied azoles like this compound.

Antifungal AgentTarget OrganismPredicted Binding Affinity (kcal/mol)Inhibition Constant (Ki) / Dissociation Constant (Kd)Reference Studies
Fluconazole Candida albicans-8.1Kd: ~30,500 nM (weakly binding to human CYP51)[5][7]
Ketoconazole Candida albicansNot specifiedKd: 42-131 nM (tightly binding to human CYP51)[7]
Itraconazole Candida albicans-5.952 to -6.565Kd: 42-131 nM (tightly binding to human CYP51)[5][7]
Voriconazole Candida albicansNot specifiedKd: ~2,300 nM (weakly binding to human CYP51)[7]
Posaconazole Candida albicans-10.353Not specified[8]

Note: Binding affinities and inhibition constants can vary depending on the specific protein structure used, the docking software, and the parameters of the simulation. The data above is a representative compilation from multiple sources.

Experimental Protocol for In-Silico Docking

The following is a generalized protocol for performing in-silico docking of an azole antifungal with fungal CYP51, based on methodologies reported in various studies.[5][9][10]

1. Protein Preparation:

  • Acquisition: Obtain the 3D crystal structure of the target fungal CYP51 from a protein database such as the Protein Data Bank (PDB). A commonly used structure is that of Candida albicans CYP51 (e.g., PDB ID: 5V5Z).[10]
  • Preparation: Prepare the protein structure using software like AutoDockTools or Maestro (Schrödinger). This typically involves removing water molecules, adding polar hydrogen atoms, and assigning charges.[5]

2. Ligand Preparation:

  • Structure Generation: Obtain the 2D or 3D structure of the azole antifungal (e.g., this compound) from a chemical database like PubChem.
  • Optimization: Perform energy minimization of the ligand structure using software like Chem3D or Avogadro to obtain a stable conformation.

3. Molecular Docking:

  • Grid Box Definition: Define the active site of the CYP51 protein. This is typically centered on the heme cofactor and key amino acid residues known to interact with azole inhibitors.[5]
  • Docking Simulation: Use docking software such as AutoDock Vina, PyRx, or CDOCKER to perform the docking simulation.[10] The software will explore various conformations of the ligand within the defined active site and calculate the binding energy for each conformation.
  • Selection of Best Pose: The conformation with the lowest binding energy is typically considered the most favorable binding pose.

4. Analysis of Results:

  • Binding Affinity: The primary quantitative result is the binding affinity, usually expressed in kcal/mol. A more negative value indicates a stronger predicted binding.
  • Interaction Analysis: Visualize the docked complex using software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and the coordination of the azole nitrogen with the heme iron.[5]
  • Calculation of Inhibition Constant (Ki): The binding energy (ΔG) can be used to calculate the theoretical inhibition constant (Ki) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[9]

Workflow and Signaling Pathway Diagrams

To visualize the process and interactions, the following diagrams are provided in the DOT language for Graphviz.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (e.g., CYP51 from PDB) Grid_Box Define Active Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (e.g., this compound from PubChem) Docking_Sim Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Binding_Affinity Calculate Binding Affinity (kcal/mol) Docking_Sim->Binding_Affinity Interaction_Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Binding_Affinity->Interaction_Analysis Ki_Calculation Calculate Inhibition Constant (Ki) Interaction_Analysis->Ki_Calculation

Caption: Workflow of a typical in-silico molecular docking study.

Azole_Mechanism_of_Action This compound This compound (Azole) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disruption Membrane Disruption & Cell Death CYP51->Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Disruption Lack of Ergosterol causes

Caption: Signaling pathway of azole antifungal inhibition of ergosterol biosynthesis.

References

Comparative Transcriptomics of Fungi Treated with Azole Fungicides: A Proxy for Simeconazole Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of antifungal compounds is crucial for the development of new therapeutic strategies. This guide provides a comparative transcriptomic analysis of azole fungicides, a class of sterol demethylation inhibitors (DMIs) that includes simeconazole. Due to a lack of publicly available transcriptomic data specifically for this compound, this guide utilizes data from other well-studied azoles like fluconazole and voriconazole as a proxy to infer the potential transcriptomic effects of this compound. The guide contrasts these effects with those of other major antifungal classes, offering insights into their distinct and overlapping impacts on fungal cellular pathways.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in fungi upon treatment with various antifungal agents. The data is presented to facilitate a direct comparison of the transcriptomic signatures of each drug class.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Candida albicans Treated with Azoles (Fluconazole)

Gene CategoryRegulationRepresentative GenesFold Change (log2)Function
Ergosterol Biosynthesis Up-regulatedERG11, ERG3, ERG6>2Target of azoles; involved in sterol metabolism. Upregulation is a common resistance mechanism.[1]
Multidrug Transporters Up-regulatedCDR1, CDR2, MDR1>2Efflux pumps that actively remove the drug from the cell, conferring resistance.
Stress Response Up-regulatedHSP90, Calcineurin pathway genesVariableGeneral response to cellular stress caused by the antifungal agent.[2]
Cell Wall Integrity Up-regulatedCHT3, PGA13VariableResponse to cell membrane stress and to maintain cellular integrity.
Iron Homeostasis Down-regulatedFTR1, FET3<-1Disruption of iron uptake and metabolism.

Table 2: Comparative Overview of Transcriptomic Responses to Different Antifungal Classes

Antifungal ClassPrimary TargetKey Up-regulated PathwaysKey Down-regulated Pathways
Azoles (e.g., Fluconazole) Lanosterol 14-α-demethylase (Erg11p)[2]Ergosterol biosynthesis, multidrug efflux, stress response[1][2]Amino acid metabolism, iron uptake
Polyenes (e.g., Amphotericin B) Ergosterol (direct binding)Oxidative stress response, cell wall integrityMembrane transport, lipid metabolism
Echinocandins (e.g., Caspofungin) β-1,3-glucan synthase[3]Cell wall stress response (chitin synthesis), ribosome biogenesisGlucan synthesis, cell cycle progression

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Antifungal Treatment
  • Fungal Strain: A relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) is cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), to obtain a sufficient number of cells or conidia.

  • Spore/Cell Suspension: For filamentous fungi, conidia are harvested and filtered to remove hyphal fragments. For yeasts, cells are grown in liquid culture to a specific optical density. The final concentration is adjusted in a suitable medium like RPMI 1640.

  • Antifungal Treatment: The fungal suspension is treated with the desired concentration of the antifungal agent (e.g., this compound or a proxy) or a vehicle control (e.g., DMSO). The treatment duration is optimized to capture the desired transcriptomic response, typically ranging from a few hours to 24 hours.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the treated and control fungal cells using a reliable method, such as a phenol-chloroform extraction or a commercial RNA purification kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to prepare the sequencing libraries.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a large number of short reads (e.g., 150 bp paired-end reads).[4]

Bioinformatic Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are removed using software such as Trimmomatic.[4]

  • Read Alignment: The cleaned reads are aligned to a reference genome of the fungal species using a splice-aware aligner like HISAT2.[4]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical package, such as DESeq2 or edgeR, is used to identify differentially expressed genes (DEGs) between the treated and control samples. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered DEGs.

  • Functional Enrichment Analysis: The list of DEGs is subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to identify the biological processes and molecular functions that are significantly affected by the antifungal treatment.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cluster_output Output FungalCulture Fungal Culture AntifungalTreatment Antifungal Treatment (this compound/Proxy) FungalCulture->AntifungalTreatment Control Control Treatment FungalCulture->Control RNA_Extraction RNA Extraction AntifungalTreatment->RNA_Extraction Control->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis Results Comparative Transcriptomic Profile Functional_Analysis->Results

Caption: Experimental workflow for comparative transcriptomics of fungi.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol->Erg11p Sterol_Intermediates 14-demethylated Sterol Intermediates Erg11p->Sterol_Intermediates Ergosterol Ergosterol Sterol_Intermediates->Ergosterol Multiple Steps This compound This compound (and other Azoles) This compound->Erg11p Inhibition

Caption: The ergosterol biosynthesis pathway and the target of this compound.

References

Field Trial Validation of Simeconazole for Rice Blast Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Fungicides for Rice Blast Control

Field trials for rice blast control have extensively evaluated a variety of fungicidal active ingredients and their combinations. The following tables summarize quantitative data from several studies, offering a comparative look at the performance of alternatives to simeconazole.

Table 1: Efficacy of Various Fungicides on Rice Leaf Blast Severity and Grain Yield

Fungicide TreatmentActive Ingredient(s)Application RateLeaf Blast Severity (%)Grain Yield (t/ha)Reference
T1Hexaconazole 5% SC2 mL/L--[1][2]
T2Propiconazole 25% EC1.5 mL/L--[1][2]
T3Captan 70% + Hexaconazole 5% WP2 g/L--[1][2]
T4Validamycin 3% L2 mL/L--[1][2]
T5Tricyclazole 75% WP2 g/L27.853.93[1][2]
T6Biomycin (Kasugamycin 3% S.L.)2 mL/L--[1][2]
T7Untreated Control---[1][2]

Note: Dashes (-) indicate where specific data was not provided in the cited source.

Table 2: Comparative Performance of Combination Fungicides against Rice Blast

TreatmentActive IngredientsConcentrationDisease Reduction (%)Grain Yield ( kg/ha )Reference
T1Prochloraz 23.5% + Tricyclazole 20% SE2 ml/l64.786026[3]
T2Prochloraz 45% EC2 ml/l59.405512[3]
T3Tricyclazole 75% WP0.6 g/l52.35-[3]
T4Azoxystrobin 18.2% + Difenoconazole 11.4% SC1 ml/l44.25-[3]
T5Difenoconazole 25% EC1 ml/l23.894467[3]
T6Hexaconazole 5% EC2 ml/l24.854406[3]
T7Propiconazole 25% EC1 ml/l20.034634[3]
T8Untreated Control--3428[3]

Note: Dashes (-) indicate where specific data was not provided in the cited source.

Experimental Protocols

A standardized protocol is crucial for the accurate evaluation of fungicide efficacy in field trials. The following outlines a typical methodology.

1. Experimental Design and Setup:

  • Location: The trial is conducted in a region with a known history of rice blast incidence.

  • Plot Design: A Randomized Complete Block Design (RCBD) is commonly used with multiple replications (typically 3-4) for each treatment to minimize the effects of soil heterogeneity and other environmental variables.[4]

  • Plot Size: Individual plot sizes are defined, for instance, 5m x 3m, with adequate spacing between plots and blocks to prevent spray drift.

  • Rice Variety: A rice variety susceptible to blast, such as 'Mansuli' or a locally relevant susceptible cultivar, is used to ensure sufficient disease pressure for evaluation.[1][2]

  • Agronomic Practices: Standard agronomic practices for the region regarding planting, fertilization, and irrigation are followed uniformly across all plots.

2. Fungicide Application:

  • Treatments: The trial includes the fungicide being tested (e.g., this compound, if data were available), one or more standard commercial fungicides as positive controls, and an untreated control (sprayed with water).[5]

  • Application Timing: The timing of fungicide application is critical and is often initiated upon the first appearance of disease symptoms or at a specific growth stage, such as late tillering or panicle initiation.[6] Subsequent applications are typically made at regular intervals (e.g., 10-15 days), depending on the fungicide's properties and disease pressure.[5]

  • Application Method: Fungicides are applied using a calibrated sprayer to ensure uniform coverage of the rice plants.

3. Data Collection and Assessment:

  • Disease Incidence and Severity: Disease assessment is conducted at regular intervals after fungicide application.

    • Disease Incidence: This is the percentage of plants or tillers showing blast symptoms in a predefined sampling area within each plot.[6]

    • Disease Severity: This is a quantitative measure of the extent of disease on the infected plants. It is often assessed using a standardized scoring scale (e.g., 0-9 scale) and then converted to a percentage.[7] The Area Under the Disease Progress Curve (AUDPC) can also be calculated to represent the cumulative disease severity over time.[1]

  • Yield Parameters: At the end of the trial, key yield parameters are measured, including:

    • Grain yield (t/ha or kg/ha )

    • 1000-grain weight

    • Number of productive tillers per hill

4. Statistical Analysis:

  • The collected data on disease incidence, severity, and yield are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between the treatments.

Visualizing Experimental Workflow and Disease Pathway

Experimental Workflow for Fungicide Field Trial

G A Site Selection & Field Preparation B Planting of Susceptible Rice Variety A->B C Experimental Design (e.g., RCBD) B->C D Fungicide Treatments (including Control) C->D E Fungicide Application (at specific growth stages) D->E F Disease Assessment (Incidence & Severity) E->F Regular Intervals G Data Collection (Yield Parameters) F->G At Harvest H Statistical Analysis G->H I Efficacy Evaluation & Comparison H->I G cluster_0 Magnaporthe oryzae cluster_1 Rice Plant Spore Conidium Germination Germ Tube Formation Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Penetration Peg Appressorium->Penetration Infection Invasive Hyphae Penetration->Infection Cuticle Plant Cuticle Penetration->Cuticle Lesion Disease Lesion Infection->Lesion Ergosterol Ergosterol Biosynthesis Ergosterol->Appressorium Required for membrane integrity Ergosterol->Infection Required for membrane integrity Cell Plant Cell Cuticle->Cell This compound This compound (Azole Fungicide) This compound->Ergosterol Inhibits

References

Safety Operating Guide

Proper Disposal of Simeconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of simeconazole, ensuring the protection of personnel and the environment.

This compound is a triazole fungicide that requires careful handling and disposal due to its potential environmental hazards. As with many laboratory chemicals, improper disposal can lead to environmental contamination and may violate regulatory requirements. This guide provides a procedural framework for the safe disposal of this compound waste, tailored for research scientists and drug development professionals.

Disposal Procedures for this compound Waste

The following table summarizes the recommended disposal methods for different types of this compound waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the this compound product you are using, as disposal regulations can vary.

Waste TypeDisposal RecommendationKey Considerations
Unused/Expired this compound Dispose of as hazardous waste through a licensed contractor.[1][2]Do not mix with other chemical waste unless explicitly permitted by your EHS department. Ensure the container is clearly labeled.
Empty this compound Containers Triple-rinse the container with a suitable solvent.[3][4] The rinsate should be collected and disposed of as hazardous waste.[2] Puncture the container to prevent reuse.[3][5]The cleaned, punctured container may be disposed of as non-hazardous waste, but confirm this with local regulations.
Contaminated Labware (e.g., glassware, pipette tips) Dispose of as hazardous waste.Place in a designated, labeled hazardous waste container. Do not attempt to clean and reuse heavily contaminated disposable items.
Spill Cleanup Debris (e.g., absorbent material) Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.[6][7]Do not dispose of spill cleanup materials in regular trash.
Dilute Aqueous Solutions Containing this compound Do not pour down the drain.[8][9] Collect in a properly labeled hazardous waste container.Even dilute solutions can be harmful to aquatic life.[9][10]

Step-by-Step Disposal Protocol

  • Consult Safety Data Sheet (SDS) and Institutional Policies: Before beginning any work with this compound, review the manufacturer's SDS for specific disposal instructions. Additionally, be familiar with your organization's chemical hygiene and waste disposal plans.

  • Segregate Waste: At the point of generation, separate this compound waste from other waste streams. This includes unused product, contaminated materials, and rinsate.

  • Container Rinsing Procedure:

    • For empty containers, perform a triple rinse with a solvent that readily dissolves this compound (e.g., acetone, methanol).

    • Collect all rinsate in a designated hazardous waste container.[2]

    • After the final rinse, allow the container to dry completely.

    • Puncture the container to prevent reuse.[3][5]

  • Managing Spills:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6][7]

    • Carefully collect the absorbent material and place it in a sealed container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Waste Collection and Storage:

    • All this compound waste must be collected in compatible, properly labeled containers.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][5] Do not attempt to dispose of this material through standard waste channels.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start cluster_assessment cluster_types cluster_actions cluster_final start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste unused_product Unused/Expired Product assess_waste->unused_product Product empty_container Empty Container assess_waste->empty_container Container contaminated_materials Contaminated Materials (Gloves, Paper, etc.) assess_waste->contaminated_materials Labware spill_cleanup Spill Cleanup Debris assess_waste->spill_cleanup Spill collect_hw1 Collect in Labeled Hazardous Waste Container unused_product->collect_hw1 triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_hw2 Collect in Labeled Hazardous Waste Container contaminated_materials->collect_hw2 collect_hw3 Collect in Sealed, Labeled Hazardous Waste Container spill_cleanup->collect_hw3 final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor collect_hw1->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Container per Institutional Policy triple_rinse->puncture_container collect_rinsate->final_disposal collect_hw2->final_disposal collect_hw3->final_disposal

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Logistical Information for Handling Simeconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational plans, and disposal of Simeconazole, a triazole fungicide.

Hazard Identification and Physicochemical Properties

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral - Category 4.[1] The primary hazard statement is H302: Harmful if swallowed.[1] Understanding the physicochemical properties of a substance is the first step in a comprehensive safety assessment.

PropertyValueSource
Chemical Name 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol[1]
CAS Number 149508-90-7[1]
Molecular Formula C₁₄H₂₀FN₃OSi[1]
Molecular Weight 293.41 g/mol [1]
Appearance Colorless crystals
Melting Point 118-119 °C
logP (n-octanol/water) 3.2
Water Solubility (20°C) 57.5 mg/L
Vapor Pressure (25°C) 5.4 x 10⁻⁵ Pa
Oral LD₅₀ (rat) 611 mg/kg (male), 682 mg/kg (female)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general safety protocols for pesticides and chemicals with similar toxicological profiles.

PPE CategoryMinimum RequirementsJustification
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[2] Inspect gloves for tears or holes before and after each use.Prevents dermal absorption, a primary route of exposure for pesticides.
Body Protection Long-sleeved lab coat. Chemical-resistant apron when handling larger quantities or there is a risk of splashing.Protects skin from accidental contact and contamination of personal clothing.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a ventilated enclosure or when generating dust.Minimizes inhalation of airborne particles.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Occupational Exposure Limits (OELs)

No specific Occupational Exposure Limit (OEL) for this compound has been established by major regulatory bodies. However, for other triazole fungicides, OELs have been set, which can provide a point of reference for risk assessment. For example, some jurisdictions have established 8-hour time-weighted average (TWA) OELs for fungicides like Tebuconazole and Propiconazole in the range of 0.1 to 1 mg/m³. Given the acute toxicity of this compound, it is prudent to handle it in a manner that keeps exposure as low as reasonably achievable (ALARA).

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE as outlined in the table above and inspect for integrity.
  • Prepare the work area by lining it with absorbent, disposable bench paper.
  • Have a designated waste container for this compound-contaminated materials readily accessible.

2. Weighing and Aliquoting:

  • Perform all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
  • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
  • Carefully weigh the desired amount of powder, avoiding the creation of dust.
  • If preparing solutions, add the powder to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Decontaminate all non-disposable equipment (e.g., spatulas) used for handling this compound with an appropriate solvent (e.g., ethanol or acetone) and then wash with soap and water.
  • Wipe down the work surface in the fume hood with a damp cloth or towel.
  • Dispose of all contaminated disposable materials (e.g., gloves, bench paper, weighing boats) in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and clearly labeled.

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Segregate from food and feedstuffs.[3]

Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal:

  • All this compound waste, including unused product and contaminated materials, must be disposed of as hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4] Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Equipment experiment->decon Experiment Complete clean_area Clean Work Area decon->clean_area dispose_waste Dispose of Contaminated Waste clean_area->dispose_waste Proceed to Disposal remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simeconazole
Reactant of Route 2
Reactant of Route 2
Simeconazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。